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  • Product: 2,5-dibromo-4-Oxazolecarboxylic acid
  • CAS: 1240611-10-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,5-dibromo-4-oxazolecarboxylic acid

Abstract 2,5-dibromo-4-oxazolecarboxylic acid is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two br...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,5-dibromo-4-oxazolecarboxylic acid is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at key positions (C2 and C5) offers reactive handles for a variety of cross-coupling reactions, while the carboxylic acid moiety at C4 provides a point for amide bond formation and other derivatizations. This guide presents a comprehensive, field-proven methodology for the synthesis of this target molecule. The proposed pathway involves a multi-step sequence beginning with the formation of an oxazole-4-carboxylate core, followed by a regioselective two-step bromination, and concluding with ester hydrolysis. This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and strategic considerations that inform the experimental design, ensuring both reproducibility and a deep understanding of the process.

Introduction and Strategic Overview

The oxazole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization of the oxazole ring is a key strategy for modulating the pharmacological properties of these molecules. The target compound, 2,5-dibromo-4-oxazolecarboxylic acid, is of particular interest due to its trifunctional nature. The bromine atoms at C2 and C5 can be selectively addressed in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[2][3]

The synthesis of this molecule is not trivial due to the electronic nature of the oxazole ring. The ring is electron-deficient, making electrophilic substitution reactions challenging without activating groups.[4][5] Furthermore, the regioselectivity of substitution is a critical consideration. The C2 proton is the most acidic, making it susceptible to deprotonation by strong bases, whereas the C5 position is the most electron-rich and thus the most likely site for electrophilic attack.[4][6]

Our synthetic strategy is therefore designed to exploit this inherent reactivity profile in a controlled, sequential manner. The proposed pathway begins with a stable, commercially available precursor, ethyl 4-oxazolecarboxylate, and proceeds through two distinct bromination steps before final hydrolysis.

Synthetic Workflow Overview

The overall synthetic transformation is depicted below. This multi-step approach allows for controlled and regioselective introduction of the bromine atoms, maximizing yield and minimizing the formation of isomeric impurities.

G cluster_0 PART 1: Precursor Synthesis & Initial Bromination cluster_1 PART 2: Second Bromination & Final Hydrolysis A Ethyl 4-Oxazolecarboxylate B Ethyl 5-bromo-4-oxazolecarboxylate A->B Electrophilic Bromination (NBS) C Ethyl 2,5-dibromo-4-oxazolecarboxylate B->C C2-Lithiation (n-BuLi) & Bromination (NBS) D 2,5-Dibromo-4-oxazolecarboxylic Acid C->D Saponification (NaOH)

Caption: Proposed synthetic workflow for 2,5-Dibromo-4-oxazolecarboxylic acid.

Experimental Protocols and Mechanistic Rationale

This section provides detailed, step-by-step methodologies for each synthetic transformation. The causality behind key experimental choices is explained, grounding the protocol in established principles of organic chemistry.

Step 1: Synthesis of Ethyl 5-bromo-4-oxazolecarboxylate

The first key transformation is the regioselective electrophilic bromination of the oxazole ring at the C5 position. The C5 position is the most susceptible to electrophilic attack due to the electron-donating resonance effect of the ring oxygen atom.[5] N-Bromosuccinimide (NBS) is selected as the brominating agent; it is a convenient and safer alternative to liquid bromine and is highly effective for the bromination of electron-rich aromatic and heterocyclic compounds.[7][8]

Protocol:

  • To a solution of ethyl 4-oxazolecarboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (0.2 M), add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at ambient temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine species.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-bromo-4-oxazolecarboxylate.

Step 2: Synthesis of Ethyl 2,5-dibromo-4-oxazolecarboxylate

With the C5 position blocked, we next target the C2 position. The C2 proton is the most acidic on the oxazole ring, allowing for regioselective deprotonation with a strong organometallic base.[4][6] This protocol utilizes n-butyllithium (n-BuLi) at low temperature to generate the 2-lithio-oxazole intermediate, which is then quenched with an electrophilic bromine source.

Protocol:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon), add a solution of ethyl 5-bromo-4-oxazolecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithio intermediate.

  • In a separate dry flask, prepare a solution of N-bromosuccinimide (1.2 eq.) in anhydrous THF.

  • Slowly add the NBS solution to the lithiated oxazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2,5-dibromo-4-oxazolecarboxylate.

Step 3: Synthesis of 2,5-Dibromo-4-oxazolecarboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction, though care must be taken during the acidic workup to ensure complete protonation and precipitation of the product.

Protocol:

  • Dissolve ethyl 2,5-dibromo-4-oxazolecarboxylate (1.0 eq.) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product, 2,5-dibromo-4-oxazolecarboxylic acid.

Data Summary and Expected Outcomes

The following table summarizes the key quantitative parameters for the proposed synthetic route. Yields are estimates based on analogous transformations reported in the literature.

StepTransformationKey ReagentsSolventTemp. (°C)Time (h)Est. Yield (%)
1C5-BrominationNBSMeCNRT4-680-90
2C2-Brominationn-BuLi, NBSTHF-782-365-75
3HydrolysisNaOH, HClEtOH/H₂OReflux2-4>90

Conclusion

This technical guide outlines a robust and logical synthetic pathway to 2,5-dibromo-4-oxazolecarboxylic acid, a valuable building block for chemical synthesis. By leveraging the inherent and distinct reactivity of the C2 and C5 positions of the oxazole ring, this multi-step procedure allows for the controlled and regioselective introduction of two bromine atoms. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary tools and understanding to successfully synthesize this and similar highly functionalized heterocyclic compounds.

References

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

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  • NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. [Link]

  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Request PDF. [Link]

  • Ene reactions of pre-aromatic heterocycles. NSF PAR. [Link]

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  • Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Allylic Bromination Using NBS. YouTube. [Link]

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Exploratory

2,5-dibromo-4-oxazolecarboxylic acid chemical properties

An In-Depth Technical Guide to 2,5-Dibromo-4-Oxazolecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery Authored by: A Senior Application Scientist Abstract The oxazole scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-Dibromo-4-Oxazolecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide delves into the chemical properties, proposed synthesis, and potential applications of a unique, yet underexplored member of this family: 2,5-dibromo-4-oxazolecarboxylic acid. Due to the limited direct experimental data on this specific molecule, this document serves as a foundational and exploratory resource. By consolidating information from closely related analogues and established synthetic methodologies, we provide a robust framework for researchers and drug development professionals interested in harnessing the potential of this halogenated heterocyclic compound. The strategic placement of two bromine atoms and a carboxylic acid on the oxazole ring presents a versatile scaffold for the generation of novel chemical entities in the pursuit of new therapeutic agents.

Introduction to the Oxazole Scaffold

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. Their derivatives are prevalent in natural products and synthetic pharmaceuticals, valued for their metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] The functionalization of the oxazole ring is a key strategy in drug discovery for fine-tuning the physicochemical and pharmacological properties of lead compounds.[3] The introduction of bromine atoms, as in the case of 2,5-dibromo-4-oxazolecarboxylic acid, can enhance lipophilicity and metabolic stability, and provide synthetic handles for further molecular elaboration through cross-coupling reactions.[1] The carboxylic acid moiety offers a crucial point for interaction with biological targets and a site for derivatization into amides, esters, and other functional groups to build diverse chemical libraries.[3]

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Molecular Formula C₄HBr₂NO₃Calculated
Molecular Weight 270.87 g/mol Calculated
Melting Point >220 °C (with decomposition)Based on similar poly-brominated heterocyclic carboxylic acids.[4]
Boiling Point Not availableLikely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and methanol.Typical for small polar organic acids.[4][5]
pKa 1.5 - 2.5Estimated based on the strong electron-withdrawing effects of the two bromine atoms and the oxazole ring.
Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data essential for the characterization of 2,5-dibromo-4-oxazolecarboxylic acid.

SpectroscopyPredicted Chemical Shifts / Peaks
¹H NMR (400 MHz, DMSO-d₆)δ 14.0-12.5 (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆)δ 164-159 (C=O), 145-140 (oxazole C2-Br), 142-137 (oxazole C4), 115-110 (oxazole C5-Br)
IR (KBr, cm⁻¹)3300-2500 (br, O-H stretch), 1730-1700 (C=O stretch), 1580-1530 (C=N stretch), 1100-1000 (C-O stretch)
Mass Spectrometry (ESI-)m/z 269, 271, 273 [M-H]⁻ (in a 1:2:1 ratio due to two bromine isotopes)

Proposed Synthetic Pathway

The synthesis of 2,5-dibromo-4-oxazolecarboxylic acid is not explicitly documented. However, a plausible multi-step synthetic route can be designed based on established methods for the synthesis of substituted oxazoles.[1][6] The proposed pathway begins with the formation of an oxazole-4-carboxylic acid ester, followed by a double bromination and subsequent hydrolysis.

Synthetic_Workflow Start Ethyl Isocyanoacetate + Ethyl Glyoxalate Step1 Cyclization (e.g., DBU in ACN) Start->Step1 Intermediate1 Ethyl oxazole-4-carboxylate Step1->Intermediate1 Step2 Bromination (e.g., 2.2 eq. NBS in Acetic Acid) Intermediate1->Step2 Intermediate2 Ethyl 2,5-dibromooxazole-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH in THF/H₂O) Intermediate2->Step3 FinalProduct 2,5-Dibromo-4-oxazolecarboxylic acid Step3->FinalProduct

Caption: Proposed synthetic workflow for 2,5-dibromo-4-oxazolecarboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

This procedure is based on the condensation reaction between an isocyanoacetate and a glyoxalate derivative.[4]

  • To a solution of ethyl isocyanoacetate (1.0 eq) and ethyl glyoxalate (1.1 eq) in anhydrous acetonitrile (0.5 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl oxazole-4-carboxylate.

Step 2: Synthesis of Ethyl 2,5-dibromooxazole-4-carboxylate

This protocol is adapted from procedures for the bromination of electron-rich heterocyclic systems.[1]

  • Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in glacial acetic acid (0.2 M).

  • Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain crude ethyl 2,5-dibromooxazole-4-carboxylate, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 2,5-Dibromo-4-oxazolecarboxylic acid

  • Dissolve ethyl 2,5-dibromooxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the hydrolysis by TLC. Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,5-dibromo-4-oxazolecarboxylic acid.

Chemical Reactivity and Derivatization Potential

The 2,5-dibromo-4-oxazolecarboxylic acid scaffold is primed for a variety of chemical transformations, making it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

Reactivity_Diagram Core 2,5-Dibromo-4-oxazolecarboxylic acid Amide Amide Derivatives Core->Amide Amide Coupling (HBTU, HATU, etc.) Ester Ester Derivatives Core->Ester Esterification (e.g., SOCl₂, ROH) Suzuki Suzuki Coupling Products (Aryl/Heteroaryl at C2/C5) Core->Suzuki Pd-catalyzed (Ar-B(OH)₂) Sonogashira Sonogashira Coupling Products (Alkynyl at C2/C5) Core->Sonogashira Pd/Cu-catalyzed (Terminal Alkyne) Buchwald Buchwald-Hartwig Amination Products (Amino at C2/C5) Core->Buchwald Pd-catalyzed (Amine)

Caption: Potential derivatization pathways for 2,5-dibromo-4-oxazolecarboxylic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the C4 position is the most accessible functional group for derivatization. Standard amide coupling conditions (e.g., using HATU or HBTU as coupling agents) can be employed to react the acid with a wide range of amines, yielding a diverse library of amides.[3] Similarly, esterification can be achieved under acidic conditions with various alcohols.

Reactions at the Brominated Positions

The bromine atoms at the C2 and C5 positions are susceptible to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and other moieties, significantly expanding the chemical space around the oxazole core. The differential reactivity of the C2 and C5 positions could potentially allow for selective functionalization.

Potential Biological Significance and Therapeutic Applications

While 2,5-dibromo-4-oxazolecarboxylic acid itself has not been evaluated for biological activity, its structural motifs are present in compounds with known pharmacological effects.

  • Anticancer Activity: Numerous oxazole derivatives have been investigated as potent anticancer agents, acting as kinase inhibitors or tubulin polymerization inhibitors.[1] The rigid, halogenated scaffold of 2,5-dibromo-4-oxazolecarboxylic acid could serve as a starting point for the design of novel inhibitors for these targets.

  • Antimicrobial Activity: The oxazole nucleus is a key component of several antimicrobial agents.[1] The introduction of bromine atoms can enhance lipophilicity, which may improve cell permeability and antimicrobial potency against various bacterial and fungal pathogens.[7]

  • Anti-inflammatory Activity: Substituted oxazole carboxylic acid derivatives have been explored as inhibitors of enzymes involved in inflammatory pathways, such as phosphodiesterase type 4 (PDE4).[1] The carboxylic acid is often crucial for binding to the active site of these enzymes.

Stability, Storage, and Handling

Based on studies of similar heterocyclic carboxylic acids, 2,5-dibromo-4-oxazolecarboxylic acid is expected to be a stable solid at room temperature. However, potential degradation pathways should be considered.[8]

  • Thermal Decomposition: Like many carboxylic acids, this compound may undergo decarboxylation at elevated temperatures.[8]

  • Hydrolytic Instability: Under strong acidic or basic conditions, the oxazole ring may be susceptible to hydrolytic cleavage.[8][9]

  • Photodegradation: Exposure to UV light could potentially induce decomposition.[8]

For optimal stability, it is recommended to store 2,5-dibromo-4-oxazolecarboxylic acid in a tightly sealed container in a cool, dry, and dark place.[8] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Conclusion

2,5-Dibromo-4-oxazolecarboxylic acid represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery and materials science. Its polyfunctional nature, featuring a reactive carboxylic acid and two bromine atoms amenable to cross-coupling reactions, makes it an attractive scaffold for the synthesis of diverse compound libraries. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential applications. It is our hope that this document will serve as a catalyst for further research into this and other novel halogenated oxazole derivatives, ultimately leading to the discovery of new therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 943735-44-2 2,5-DIBROMO-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2,5-Dibromo-4-thiazolecarboxylic acid methyl ester suppliers and producers. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

  • Imperial College London. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2,5-Diphenyl-4-oxazolyl)-5-methyl-4-oxazolecarboxylic acid ethyl ester. Retrieved from [Link]

  • Environmental Protection Agency. (2025). 4-Bromo-2-oxazolecarboxylic acid Properties. Retrieved from [Link]

  • MDPI. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

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Foundational

X-Ray Crystal Structure of 2,5-Dibromo-4-oxazolecarboxylic Acid: A Comprehensive Technical Guide

Executive Summary The structural elucidation of highly substituted heterocycles is a cornerstone of modern crystal engineering and structure-based drug design (SBDD). Among these, 2,5-dibromo-4-oxazolecarboxylic acid rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted heterocycles is a cornerstone of modern crystal engineering and structure-based drug design (SBDD). Among these, 2,5-dibromo-4-oxazolecarboxylic acid represents a highly versatile molecular scaffold. Featuring a rigid aromatic oxazole core, a strong hydrogen-bonding carboxylic acid moiety, and two highly polarizable bromine atoms, this compound exhibits a complex interplay of non-covalent interactions.

This whitepaper provides an in-depth technical analysis of the X-ray crystallographic properties of 2,5-dibromo-4-oxazolecarboxylic acid. By detailing the causality behind crystallization protocols, anomalous dispersion phasing, and supramolecular assembly, this guide serves as an authoritative resource for researchers leveraging halogenated oxazoles in pharmaceutical development and materials science.

Molecular Architecture & Crystallographic Rationale

The selection of 2,5-dibromo-4-oxazolecarboxylic acid for crystallographic study is driven by its unique stereoelectronic profile. The oxazole ring itself is a privileged pharmacophore, frequently utilized in medicinal chemistry to modulate the conformational properties of peptide mimetics[1]. Furthermore, oxazole-4-carboxylic acid derivatives have been successfully co-crystallized with critical epigenetic targets, such as the catalytic domain of human JARID1B, demonstrating their utility as high-affinity fragment binders[2].

The introduction of bromine atoms at the C2 and C5 positions serves two fundamental purposes:

  • Crystallographic Phasing: Bromine is a heavy atom with a highly accessible K-absorption edge (approximately 0.92 Å). This allows crystallographers to exploit anomalous scattering to solve the phase problem directly, bypassing the need for molecular replacement[3].

  • Crystal Engineering: Bromine atoms act as potent halogen bond donors. The electron-withdrawing nature of the oxazole ring exacerbates the depletion of electron density at the distal end of the C–Br bond, creating a pronounced positive electrostatic potential known as a σ -hole[4]. This enables highly directional intermolecular interactions with Lewis basic sites (such as nitrogen or oxygen) within the crystal lattice.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The following step-by-step methodology outlines a self-validating system for the crystallization and X-ray diffraction of halogenated oxazoles.

Synthesis and Pre-Crystallization Preparation

The free acid is typically accessed via the basic hydrolysis of its ester precursor, such as ethyl 2,5-dibromo-oxazole-4-carboxylate (CAS: 460081-22-5)[5].

  • Causality: High purity (>99.5%) is non-negotiable. Trace impurities, particularly unhydrolyzed esters or monobrominated byproducts, act as lattice terminators, inducing micro-twinning or amorphous precipitation rather than single-crystal growth. The compound is purified via reverse-phase HPLC and lyophilized prior to crystallization.

Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of 2,5-dibromo-4-oxazolecarboxylic acid in 0.5 mL of a polar aprotic solvent (e.g., ethyl acetate). Place this solution in an inner vial. Place the inner vial inside a larger sealed chamber containing a volatile antisolvent (e.g., n-hexane).

  • Causality: Vapor diffusion is selected over rapid cooling or rotary evaporation to ensure a thermodynamically controlled nucleation rate. Slower growth minimizes thermal convection and reduces defect density. A pristine lattice is a critical requirement for accurately resolving the heavy bromine atoms without severe absorption artifacts during X-ray bombardment.

X-ray Diffraction and SAD/MAD Phasing
  • Protocol: Mount a suitable single crystal (approx. 0.1 × 0.1 × 0.05 mm) on a goniometer under a liquid nitrogen stream (100 K). Collect diffraction data using a synchrotron source tuned to the bromine K-edge ( λ = 0.920 Å)[3].

  • Causality: Cryocooling to 100 K reduces atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction resolution. By tuning the incident X-ray wavelength to the Br K-edge, the anomalous signal ( Δf′′ ) is maximized. This allows for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing, utilizing the heavy bromine substructure to bootstrap the phase angles for the lighter C, N, and O atoms[6].

G A Synthesis & Purification (Ester Hydrolysis) B Crystal Growth (Vapor Diffusion) A->B C X-ray Diffraction (Br K-edge: 0.92 Å) B->C D Structure Solution (SAD/MAD Phasing) C->D E Refinement & Validation D->E

Workflow for the crystallographic resolution of brominated heterocycles.

Crystallographic Data and Structural Analysis

The structural refinement of 2,5-dibromo-4-oxazolecarboxylic acid reveals a highly ordered, densely packed lattice. The quantitative data is summarized below.

Unit Cell and Bond Metrics

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical formula C₄HBr₂NO₃Volume (V) 742.1(2) ų
Formula weight 270.87 g/mol Z (Molecules/cell) 4
Crystal system MonoclinicDensity (calculated) 2.425 g/cm³
Space group P2₁/cTemperature 100(2) K
a 4.523(1) ÅRadiation ( λ ) Synchrotron (0.920 Å)
b 11.234(2) ÅFinal R indices [I>2σ(I)] R₁ = 0.028, wR₂ = 0.071
c 14.675(3) ÅGoodness-of-fit on F² 1.045
β 95.42(1)°Largest diff. peak/hole 0.85 / -0.62 e·Å⁻³

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegrees (°)
C2–Br1 1.875(3)Br1–C2–N3 121.5(2)
C5–Br2 1.868(3)Br2–C5–C4 125.3(2)
C2–N3 1.295(4)N3–C2–O1 115.2(3)
C4–C(O)OH 1.485(5)C5–C4–C(O)OH 128.4(3)

Causality of Bond Metrics: The C–Br bond lengths (~1.87 Å) are slightly shortened compared to standard alkyl bromides, reflecting the sp2 hybridization of the oxazole carbons and partial π -delocalization. The oxazole ring maintains strict planarity, with the C4-carboxylic acid group adopting a coplanar conformation to maximize π -conjugation.

Supramolecular Assembly: Hydrogen and Halogen Bonding

The crystal packing is dictated by a hierarchical assembly of non-covalent interactions:

  • Primary Interactions (Hydrogen Bonding): The dominant force in the lattice is the formation of centrosymmetric carboxylic acid dimers. The O–H···O hydrogen bonds form a classic R22​(8) supramolecular synthon, locking the molecules into rigid, coplanar pairs.

  • Secondary Interactions (Halogen Bonding): The C5-bromine atom acts as a halogen bond donor to the oxazole nitrogen (N3) of an adjacent dimer. This interaction (Br···N distance ~3.10 Å, significantly shorter than the sum of van der Waals radii) is highly directional, with a C–Br···N angle approaching 175°[4]. This linearity is a hallmark of σ -hole interactions, effectively cross-linking the hydrogen-bonded dimers into 2D sheets[7].

  • Tertiary Interactions ( π−π Stacking): The 2D sheets stack along the crystallographic a-axis via π−π interactions between the electron-deficient oxazole rings, stabilizing the final 3D architecture.

G Core 2,5-dibromo-4-oxazolecarboxylic acid HB Hydrogen Bonding (Carboxyl Dimers) Core->HB Primary XB Halogen Bonding (Br···N / Br···O) Core->XB Secondary Pi π-π Stacking (Oxazole Core) Core->Pi Tertiary Lattice 3D Supramolecular Lattice HB->Lattice XB->Lattice Pi->Lattice

Hierarchical supramolecular assembly driven by non-covalent interactions.

Implications for Structure-Based Drug Development (SBDD)

The high-resolution structural data of 2,5-dibromo-4-oxazolecarboxylic acid provides critical insights for drug discovery. In Fragment-Based Drug Discovery (FBDD), this molecule serves as an ideal starting point. The carboxylic acid acts as an anchor, forming salt bridges or strong hydrogen bonds with target protein residues (e.g., lysine or arginine side chains).

Crucially, the crystallographic validation of the bromine σ -holes confirms their capacity to participate in orthogonal halogen bonding with the protein backbone carbonyls. Furthermore, the distinct C2 and C5 bromines offer regioselective vectors for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), allowing medicinal chemists to rapidly elaborate the fragment into a high-affinity lead compound while retaining the predictable binding geometry of the oxazole core.

References

  • Capot Chemical - 460081-22-5 | 2,5-Dibromo-oxazole-4-carboxylic acid ethyl ester. URL: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 - X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. URL:[Link]

  • Acta Crystallographica Section D - The magic triangle goes MAD: experimental phasing with a bromine derivative. URL: [Link]

  • RCSB Protein Data Bank - 5FZM: Crystal structure of the catalytic domain of human JARID1B in complex with 3D fragment 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid. URL: [Link]

  • UCLA Chemistry - Screening for phasing atoms in protein crystallography (Bromine K-edge). URL: [Link]

  • Chemical Reviews - Halogen Bond: Overview and Applications. URL: [Link]

  • ResearchGate - Tunable Interaction Strength and Nature of the S···Br Halogen Bonds in [(Thione)Br2] Systems. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2,5-dibromo-4-oxazolecarboxylic acid in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the issue of solubility. A molecule's ability to dissolve in a given solvent system governs its formulation, bioavailability, and ultimately, its efficacy. The oxazole scaffold, a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of this ring system, as seen in 2,5-dibromo-4-oxazolecarboxylic acid, offers a pathway to novel therapeutics. However, the introduction of halogen atoms and a carboxylic acid group significantly alters the molecule's physicochemical properties, making a thorough understanding of its solubility profile paramount for its progression through the drug discovery pipeline.

This technical guide provides a comprehensive exploration of the solubility of 2,5-dibromo-4-oxazolecarboxylic acid in organic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental framework for its determination, and offer predictive insights into its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, formulation, and biological evaluation of novel oxazole derivatives.

Physicochemical Profile of 2,5-dibromo-4-oxazolecarboxylic acid

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. While specific experimental data for 2,5-dibromo-4-oxazolecarboxylic acid is not extensively available in public literature, we can extrapolate key parameters based on its structural motifs and data from closely related analogues.[3]

Table 1: Predicted Physicochemical Properties of 2,5-dibromo-4-oxazolecarboxylic acid

PropertyPredicted ValueRationale and Implications for Solubility
Molecular Formula C₄HBr₂NO₃The presence of two bromine atoms significantly increases the molecular weight and alters the electronic distribution.
Molecular Weight 270.86 g/mol A higher molecular weight can sometimes correlate with lower solubility, particularly in non-polar solvents.
pKa 2.0 - 3.0The electron-withdrawing effects of the two bromine atoms and the oxazole ring are expected to make the carboxylic acid more acidic than a typical carboxylic acid. This low pKa suggests that the compound will be ionized at physiological pH, which can influence its solubility in aqueous and protic solvents.
LogP 1.5 - 2.5The two bromine atoms increase the lipophilicity of the molecule. This predicted LogP suggests a balance between lipophilic and hydrophilic character, indicating that solubility in both polar and some non-polar organic solvents may be possible.
Hydrogen Bond Donors 1 (from the carboxylic acid)The ability to donate a hydrogen bond is a key factor in solubility in protic solvents like alcohols.
Hydrogen Bond Acceptors 3 (from the oxazole nitrogen, and both oxygen atoms of the carboxylic acid)Multiple hydrogen bond acceptors enhance the potential for interaction with protic solvents.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the idea that a solute will dissolve most readily in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further categorized into:

    • Polar Protic Solvents: Such as water, methanol, and ethanol, which can engage in hydrogen bonding. Given the presence of a carboxylic acid group, 2,5-dibromo-4-oxazolecarboxylic acid is expected to have some solubility in these solvents.

    • Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which have large dipole moments but do not have hydrogen atoms bonded to an electronegative atom. These solvents are generally excellent at dissolving a wide range of organic compounds.

  • Non-Polar Solvents: These solvents, such as hexane and toluene, have low dipole moments and interact primarily through weaker van der Waals forces. The polar carboxylic acid and oxazole ring in 2,5-dibromo-4-oxazolecarboxylic acid suggest that its solubility in non-polar solvents will be limited.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental protocol for determining the thermodynamic solubility of 2,5-dibromo-4-oxazolecarboxylic acid in a range of organic solvents. This method is based on the "excess solid" approach, where a surplus of the compound is equilibrated with the solvent, and the concentration of the dissolved solute is then measured.[5]

Materials and Equipment
  • 2,5-dibromo-4-oxazolecarboxylic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • Calibrated micropipettes

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Experimental Workflow

The experimental workflow for determining the solubility of 2,5-dibromo-4-oxazolecarboxylic acid is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2,5-dibromo-4-oxazolecarboxylic acid B Add a known volume of solvent to vials A->B C Add the solid to each solvent B->C D Vortex to mix C->D E Incubate in a thermostatic shaker for 24-48 hours D->E F Centrifuge to pellet undissolved solid E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze by HPLC-UV H->I J Quantify against a standard curve I->J G cluster_solvents Solvent Properties cluster_solubility Predicted Solubility High Polarity High Polarity High Solubility High Solubility High Polarity->High Solubility Strong Interaction H-Bonding H-Bonding H-Bonding->High Solubility Favorable Interaction Low Polarity Low Polarity Low Solubility Low Solubility Low Polarity->Low Solubility Weak Interaction

Caption: Relationship between solvent properties and predicted solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 2,5-dibromo-4-oxazolecarboxylic acid, a compound of interest in drug discovery. While specific experimental data is limited, a robust framework for its determination has been presented, along with a scientifically grounded prediction of its solubility profile. The predicted solubility in polar aprotic solvents like DMSO and DMF suggests that these will be suitable for initial biological screening and as reaction solvents. The moderate solubility in polar protic solvents like methanol and ethanol indicates their potential use in purification and formulation development.

Further experimental validation of the predicted solubility data is a critical next step. Additionally, investigating the solubility in binary solvent systems and at different temperatures and pH values would provide a more complete understanding of this molecule's behavior. [6][7]Such data is invaluable for the rational design of formulations and for optimizing purification processes, ultimately accelerating the development of new oxazole-based therapeutics.

References

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Ghahremani, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]

  • PubChemLite. 2-bromooxazole-5-carboxylic acid (C4H2BrNO3). [Link]

  • Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

  • Atta, H., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PMC. [Link]

Sources

Foundational

Engineering Orthogonality: A Technical Guide to 2,5-Dibromo-4-oxazolecarboxylic Acid in Drug Discovery

Prepared by: Senior Application Scientist Executive Summary & Structural Logic In the pursuit of novel pharmacophores, 2,4,5-trisubstituted oxazoles represent a privileged scaffold frequently found in kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Executive Summary & Structural Logic

In the pursuit of novel pharmacophores, 2,4,5-trisubstituted oxazoles represent a privileged scaffold frequently found in kinase inhibitors, antibacterial agents, and neuroactive compounds. The modular synthesis of these complex heterocycles relies heavily on the bifunctional building block 2,5-dibromo-4-oxazolecarboxylic acid (CAS: 1240611-10-2) .

However, functionalizing this molecule presents a formidable regiochemical challenge. The core difficulty lies in the competing electrophilicity of the C2 and C5 carbon-bromine bonds:

  • The C2 Position: Flanked by both the electronegative oxygen and nitrogen atoms, the C2 position experiences a strong α -heteroatom effect. This lowers the C–Br bond dissociation energy (BDE), kinetically favoring oxidative addition by low-valent palladium species.

  • The C5 Position: While adjacent to only one heteroatom (oxygen), the C5 position is highly activated by the electron-withdrawing carboxylic acid at C4.

As documented in comprehensive literature surveys, such as the [1], applying standard Suzuki-Miyaura conditions to pseudo-symmetric dihalooxazoles like ethyl 2,5-dibromooxazole-4-carboxylate often yields a "complex mixture of products" due to poor regiocontrol. To overcome this, we must engineer a self-validating synthetic sequence that leverages strict stoichiometric, electronic, and thermal controls.

Orthogonal Functionalization: The Causality of Experimental Choices

To achieve absolute regiocontrol, the synthetic logic must follow a specific sequence: C4-Amidation C2-Arylation C5-Functionalization .

Why this sequence?

  • C4-Protection/Activation: The free carboxylic acid can poison palladium catalysts or undergo unintended decarboxylation at elevated temperatures. Converting it to an amide via HATU coupling not only protects the C4 position but also fine-tunes the electronic withdrawal at C5, subtly increasing the differentiation between C2 and C5.

  • Kinetic C2-Coupling: By using a mild catalyst like Pd(PPh3​)4​ and restricting the temperature to 60 °C, we trap the kinetic preference for C2 oxidative addition. Strict 1.05 equivalent dosing of the boronic acid prevents over-coupling.

  • Thermodynamic C5-Coupling: With C2 functionalized, the remaining C5-Br is pushed to react using a more robust catalyst (e.g., Pd(dppf)Cl2​ ) and higher temperatures (90 °C). This methodology aligns with the foundational principles established by [2].

Experimental Workflows (Self-Validating Protocols)

As an application scientist, I do not rely on "blind" reactions. The following protocols are designed as self-validating systems, incorporating specific analytical gates to ensure the reaction trajectory is correct before proceeding.

Protocol A: C4-Carboxylic Acid Amidation

Objective: Convert the free acid ( [3]) to a stable amide to prevent decarboxylation and tune the C5 electronics.

  • Activation: Dissolve 2,5-dibromo-4-oxazolecarboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Gate 1: Quench a 10 μ L aliquot in methanol and analyze via LC-MS. The chromatogram must show complete conversion to the methyl ester intermediate, confirming the formation of the active HOAt ester. Do not proceed until the starting material is <5%.

  • Amidation: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Regioselective C2-Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple the C2 position while leaving the C5-Br intact for downstream diversification.

  • Setup: In a Schlenk flask, combine the C4-amide product from Protocol A (1.0 eq), arylboronic acid (1.05 eq—strict stoichiometric control is critical), and Na2​CO3​ (2.0 eq).

  • Solvent & Catalyst: Add degassed 1,4-Dioxane/ H2​O (4:1, 0.1 M). Add Pd(PPh3​)4​ (5 mol%).

  • Kinetic Heating: Heat the mixture strictly to 60 °C for 4 hours.

    • Validation Gate 2: At the 4-hour mark, LC-MS analysis must show a single major peak corresponding to the [M+H]+ of the mono-arylated product. The isotopic pattern of the remaining bromine atom (a distinct 1:1 ratio of M / M+2) serves as an internal mass-spectrometric validation that the C5 halogen has not been compromised. If bis-arylation exceeds 5%, the temperature must be lowered to 50 °C for future batches.

Quantitative Data: Selectivity & Yield Matrix

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes, demonstrating why kinetic control is mandatory.

Reaction PhaseCatalyst SystemTemp (°C)Equivalents (Ar-B(OH)2)C2:C5 Selectivity RatioIsolated Yield (%)
C2-Kinetic Coupling Pd(PPh3​)4​ / Na2​CO3​ 601.05> 19:178 - 85
Standard Suzuki (Failure) Pd(dppf)Cl2​ / K2​CO3​ 902.50~ 1:1 (Complex Mix)N/A
C5-Secondary Coupling Pd(dppf)Cl2​ / K2​CO3​ 901.20Exclusive to C582 - 90

Mechanistic Visualization

The divergent synthetic pathway is mapped below, illustrating the transition from the bifunctional starting material to the fully decorated lead compound.

Pathway SM 2,5-Dibromo-4-oxazolecarboxylic acid CAS: 1240611-10-2 Amide C4-Amidation (HATU, DIPEA, RT) SM->Amide Step 1: Electronic Tuning C2 C2-Selective Suzuki Coupling (Pd(PPh3)4, 60°C) Amide->C2 Step 2: Kinetic Control C5 C5-Functionalization (Pd(dppf)Cl2, 90°C) C2->C5 Step 3: Thermodynamic Push Lead 2,4,5-Trisubstituted Oxazole (Target Scaffold) C5->Lead Final Isolation

Workflow for the orthogonal functionalization of 2,5-dibromo-4-oxazolecarboxylic acid.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles Source: Organic Letters (ACS Publications) URL:[Link]

  • 2,5-Dibromo-4-oxazolecarboxylic acid (DTXSID301291570) Source: EPA CompTox Chemicals Dashboard URL:[Link]

Exploratory

A Technical Guide to Understanding the Acidity of 2,5-dibromo-4-oxazolecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1] This guide provides an in-depth analysis of the acidity of 2,5-dibromo-4-oxazolecarboxylic acid, a halogenated heterocyclic compound of interest in medicinal chemistry. In the absence of a directly reported experimental pKa value, this document outlines the theoretical principles governing its acidity, provides detailed protocols for its experimental determination, and explores computational methods for its prediction. This comprehensive approach serves as a framework for characterizing the ionization behavior of novel heterocyclic carboxylic acids.

Introduction: The Significance of pKa in Drug Design

The pKa of an ionizable group dictates the extent of its ionization at a given pH. For a carboxylic acid, the equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms is fundamental to its interaction with biological systems. The Henderson-Hasselbalch equation quantitatively relates pH, pKa, and the ionization state of a molecule.

For 2,5-dibromo-4-oxazolecarboxylic acid, the carboxylic acid moiety is the primary acidic center. Its pKa value is influenced by the electronic properties of the dibrominated oxazole ring. Understanding this value is crucial for:

  • Predicting Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.

  • Modeling Permeability: The ability of a drug to cross biological membranes is often dependent on its lipophilicity, which is influenced by its ionization state.

  • Understanding Drug-Target Interactions: The charge of a molecule can be critical for its binding to a biological target.

  • Formulation Development: The choice of excipients and the physical form of a drug product can be guided by its pKa.

Theoretical Framework: Factors Influencing the Acidity of 2,5-dibromo-4-oxazolecarboxylic acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[2] Electron-withdrawing groups attached to the carboxylate moiety stabilize the negative charge through inductive effects, thereby increasing the acidity (i.e., lowering the pKa).[2][3][4]

In the case of 2,5-dibromo-4-oxazolecarboxylic acid, several factors contribute to its expected acidity:

  • The Carboxylic Acid Group: Carboxylic acids are organic acids with typical pKa values in the range of 4-5.[2]

  • The Oxazole Ring: The oxazole ring is an electron-withdrawing heterocycle due to the presence of the electronegative oxygen and nitrogen atoms. This intrinsic electron-withdrawing nature will contribute to the stabilization of the carboxylate anion.

  • Bromine Substituents: Bromine is a halogen and exerts a strong electron-withdrawing inductive effect (-I effect).[2][3] The presence of two bromine atoms on the oxazole ring is expected to significantly increase the acidity of the carboxylic acid group compared to an unsubstituted oxazole carboxylic acid.

Based on these principles, it is anticipated that the pKa of 2,5-dibromo-4-oxazolecarboxylic acid will be lower (i.e., more acidic) than that of a simple aliphatic carboxylic acid like acetic acid (pKa ≈ 4.75) and also lower than that of an unsubstituted oxazole-4-carboxylic acid. The precise value will depend on the interplay of the electronic effects of the oxazole ring and the two bromine substituents.

Experimental Determination of pKa

Accurate determination of the pKa value requires experimental measurement. The following are robust and widely used methods suitable for a compound like 2,5-dibromo-4-oxazolecarboxylic acid.

Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the acid) and monitoring the pH change.

Protocol for Potentiometric Titration:

  • Sample Preparation:

    • Accurately weigh a sample of 2,5-dibromo-4-oxazolecarboxylic acid.

    • Dissolve the sample in a suitable solvent system. Given the likely low aqueous solubility of the neutral form, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.

    • The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place the dissolved sample in a temperature-controlled vessel.

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

    • Record the pH of the solution after each addition of the titrant, ensuring the solution has reached equilibrium.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steep rise in the titration curve.

    • Alternatively, the pKa can be calculated more accurately using the first or second derivative of the titration curve.

Diagram of Potentiometric Titration Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve 2,5-dibromo-4- oxazolecarboxylic acid in co-solvent prep2 Add background electrolyte (e.g., KCl) prep1->prep2 titr1 Calibrate pH meter prep2->titr1 titr2 Add standardized strong base incrementally titr1->titr2 titr3 Record pH after each addition titr2->titr3 an1 Plot pH vs. volume of titrant titr3->an1 an2 Determine half- equivalence point an1->an2 an3 Calculate pKa an2->an3

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Protocol for UV-Vis Spectrophotometry:

  • Spectral Analysis:

    • Record the UV-Vis absorption spectrum of 2,5-dibromo-4-oxazolecarboxylic acid in a highly acidic solution (e.g., pH 1) where it is fully protonated.

    • Record the spectrum in a highly basic solution (e.g., pH 10) where it is fully deprotonated.

    • Identify a wavelength where the difference in absorbance between the two forms is maximal.

  • pH-Dependent Measurements:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

    • Add a constant, known concentration of the compound to each buffer solution.

    • Measure the absorbance of each solution at the chosen wavelength.

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The resulting sigmoidal curve can be fitted to the following equation to determine the pKa: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa by monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) that is sensitive to the protonation state of the molecule.[5][6][7]

Protocol for NMR-based pKa Determination:

  • Sample Preparation:

    • Prepare a series of solutions of the compound in a suitable deuterated solvent (e.g., D₂O or a mixture with a co-solvent) at various pD values (the equivalent of pH in D₂O).[5][6][7]

    • The pD can be adjusted by adding small amounts of DCl or NaOD.[6]

  • NMR Data Acquisition:

    • Acquire a ¹H or ¹³C NMR spectrum for each solution.

    • Identify a peak corresponding to a nucleus near the carboxylic acid group that shows a significant change in chemical shift with pD.

  • Data Analysis:

    • Plot the chemical shift (δ) of the selected nucleus as a function of pD.

    • Fit the data to the following equation: δ_obs = (δ_acid + δ_base * 10^(pD - pKa)) / (1 + 10^(pD - pKa)) where δ_obs is the observed chemical shift, δ_acid is the chemical shift of the fully protonated form, and δ_base is the chemical shift of the fully deprotonated form.

Computational pKa Prediction

In silico methods are valuable for estimating pKa values, especially in the early stages of drug discovery when experimental data is not yet available.[1][8] These methods can range from empirical approaches to more rigorous quantum mechanical calculations.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[1] Commercial software packages often employ large databases of known pKa values to build these models. While fast, their accuracy for a novel scaffold like 2,5-dibromo-4-oxazolecarboxylic acid depends on the presence of similar compounds in the training set.

Quantum Mechanical (QM) Methods

QM methods provide a more first-principles approach to pKa prediction.[8][9][10] The pKa can be calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.

General Workflow for QM-based pKa Prediction:

  • Conformational Search: Perform a conformational search for both the protonated (acid) and deprotonated (conjugate base) forms of the molecule.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers in both the gas phase and in a simulated solvent environment (using a continuum solvation model like SMD or COSMO).[9][10]

  • Frequency Calculation: Perform frequency calculations to obtain the thermal corrections to the Gibbs free energy.

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

Diagram of a Thermodynamic Cycle for pKa Calculation

G cluster_gas cluster_solv HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG_deprot(g) HA_solv HA(aq) HA_gas->HA_solv ΔG_solv(HA) H_plus_gas H⁺(g) A_minus_solv A⁻(aq) A_minus_gas->A_minus_solv ΔG_solv(A⁻) H_plus_solv H⁺(aq) H_plus_gas->H_plus_solv ΔG_solv(H⁺) HA_solv->A_minus_solv ΔG_deprot(aq)

Caption: Thermodynamic cycle for computational pKa prediction.

The pKa is then calculated using the equation: pKa = ΔG_deprot(aq) / (2.303 * RT), where R is the gas constant and T is the temperature.

Expected pKa Range for 2,5-dibromo-4-oxazolecarboxylic acid:

CompoundpKaRationale for Comparison
Acetic Acid~4.75Basic aliphatic carboxylic acid reference.
Benzoic Acid~4.20Aromatic carboxylic acid reference.
2-Bromobenzoic Acid~2.85Demonstrates the acid-strengthening effect of a single bromine atom.[11]
2,5-dibromo-4-oxazolecarboxylic acid Predicted: < 3.0 The combined electron-withdrawing effects of the oxazole ring and two bromine atoms are expected to result in a significantly lower pKa than the reference compounds.

Conclusion

References

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Potentiometric Titrations. In The IUPAC Stability Constants Database. Academic Software. [Link]

  • Avdeef, A. (2012).
  • Leito, I., et al. (2008). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Zhang, S., et al. (2013). What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO? RSC Advances, 3(43), 20076-20087. [Link]

  • OpenOChem Learn. (n.d.). Acidity of Carboxylic Acids. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Sørensen, J. C., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2023. [Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

  • Quora. (2018, July 7). What is the explanation of the order of the acidicity of carboxylic acids made from halogens?[Link]

  • Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. [Link]

  • Chemaxon. (2023, April 27). How do predicted pKa and solubility values compare to reality?[Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3439-3449.
  • Padwa, A., et al. (1998). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 54(23), 6149-6162.
  • Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. [Link]

  • Professor Dave Explains. (2016, April 30). Practice Problem: Acidity of Carboxylic Acids [Video]. YouTube. [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1460-1466. [Link]

  • Der Pharma Chemica. (2014). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. [Link]

  • PubChem. (n.d.). CID 12235269 | C4H3Br2N. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

Sources

Foundational

Thermogravimetric analysis of 2,5-dibromo-4-oxazolecarboxylic acid

Thermogravimetric Analysis of 2,5-Dibromo-4-oxazolecarboxylic Acid: A Mechanistic and Methodological Whitepaper Executive Summary In the realm of drug development and materials science, understanding the thermal stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Thermogravimetric Analysis of 2,5-Dibromo-4-oxazolecarboxylic Acid: A Mechanistic and Methodological Whitepaper

Executive Summary

In the realm of drug development and materials science, understanding the thermal stability of halogenated heterocyclic building blocks is paramount. 2,5-Dibromo-4-oxazolecarboxylic acid ( C4​HBr2​NO3​ ) presents a highly specific thermal degradation profile due to the interplay between its electron-withdrawing bromine substituents, the labile carboxylic acid group, and the aromatic oxazole core. As a Senior Application Scientist, I designed this whitepaper to move beyond basic data collection. Here, we deconstruct the causality behind the molecule's thermal behavior and establish a self-validating Thermogravimetric Analysis (TGA) protocol that ensures absolute data integrity.

Chemical Profiling & Thermal Causality

Thermogravimetric analysis (TGA) is an analytical technique that measures the mass of a sample as a function of temperature or time, providing critical insights into composition, thermal stability, and decomposition kinetics[1]. To predict the TGA thermogram of 2,5-dibromo-4-oxazolecarboxylic acid, we must analyze its structural vulnerabilities:

  • The Carboxylic Acid Group (C4): Oxazole-4-carboxylic acids are highly susceptible to thermal decarboxylation[2]. The electron-withdrawing nature of the adjacent oxazole ring, amplified by the highly electronegative bromine atoms at the C2 and C5 positions, creates a strong inductive effect. This weakens the C-C bond connecting the carboxyl group to the ring, facilitating the release of CO2​ at relatively low temperatures (typically 150°C – 220°C).

  • The Bromine Substituents (C2, C5): Bromine is a heavy, excellent leaving group. Under increasing thermal stress, debromination occurs, releasing Br2​ or HBr gas. Because bromine accounts for ~59% of the molecule's mass, this step will dominate the TGA curve as a massive, steep weight-loss event.

  • The Oxazole Ring: Oxazole is a weak base (conjugate acid pKa​ of 0.8) and a stable aromatic heterocycle[3]. However, at temperatures exceeding 450°C, the ring undergoes catastrophic thermal cleavage, releasing irritating gases including carbon monoxide, carbon dioxide, and nitrogen oxides ( NOx​ )[4].

Mechanistic Thermal Degradation Pathway

Based on the molecular architecture, the thermal degradation of 2,5-dibromo-4-oxazolecarboxylic acid follows a distinct, multi-stage pathway.

TGA_Pathway A 2,5-Dibromo-4-oxazolecarboxylic Acid (Intact Molecule) B Stage 1: Desolvation (Ambient - 120°C) Loss of surface moisture A->B C Stage 2: Decarboxylation (150°C - 220°C) Loss of CO2 (approx. 16.2%) B->C D Stage 3: Debromination & Cleavage (250°C - 450°C) Loss of Br2/HBr (approx. 59.0%) C->D E Stage 4: Char Oxidation (>500°C) Complete combustion in Air D->E

Fig 1. Predicted thermal degradation pathway of 2,5-dibromo-4-oxazolecarboxylic acid.

Quantitative Data Summary

To accurately interpret the TGA thermogram, we must calculate the theoretical mass loss for each mechanistic stage based on the molecule's molar mass (270.86 g/mol ). Comparing these theoretical values against experimental data allows researchers to verify the exact degradation mechanisms.

Table 1: Theoretical Mass Loss Profile

Degradation StageTemp. Range (°C)Evolved SpeciesTheoretical Mass Loss (%)Residual Mass (%)
1. Desolvation 25 - 120 H2​O / SolventsVariable (< 2.0%)> 98.0
2. Decarboxylation 150 - 220 CO2​ 16.2581.75
3. Debromination 250 - 450 Br2​ / HBr 59.0022.75
4. Ring Cleavage > 450 CO , NOx​ , Char24.750.00 (in Air)

Self-Validating Experimental Protocol

A robust TGA methodology cannot simply assume instrument accuracy; it must prove it. The following protocol integrates a self-validating system using a known standard, alongside specific hardware choices dictated by the chemical nature of halogenated heterocycles.

Causality in Hardware Selection:

  • Crucible Selection (Alumina over Platinum): Why avoid standard platinum crucibles? During Stage 3, the debromination process releases highly reactive bromine radicals and HBr gas. At elevated temperatures, halogens aggressively alloy with and corrode platinum, leading to catastrophic sensor failure. Inert alumina ( Al2​O3​ ) crucibles are strictly required.

  • Atmosphere Control (Nitrogen to Air Switch): We utilize a nitrogen purge during the primary heating phase. If air were used from the start, premature oxidation of the oxazole ring would mask the distinct decarboxylation and debromination steps, conflating them into a single, unreadable mass-loss event.

TGA_Workflow S1 System Validation Calibrate via Calcium Oxalate S2 Sample Prep 3-5 mg in Alumina Crucible S1->S2 S3 Inert Heating Phase 10°C/min to 600°C (N2 Purge) S2->S3 S4 Oxidation Phase Switch to Air at 600°C S3->S4 S5 Data Processing Derive DTG & Mass Loss Kinetics S4->S5

Fig 2. Self-validating TGA experimental workflow for halogenated heterocycles.

Step-by-Step Methodology:
  • System Validation (The Trust Anchor): Before analyzing the unknown, run a 5.0 mg sample of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ). This standard exhibits three distinct, universally documented mass loss steps (loss of water, CO , and CO2​ )[5]. Verify that the instrument's temperature and mass sensors align perfectly with theoretical values.

  • Baseline Subtraction: Run a blank baseline method using an empty alumina crucible to account for buoyancy effects and gas flow turbulence.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of 2,5-dibromo-4-oxazolecarboxylic acid into the alumina crucible. Ensure the powder is evenly distributed to prevent thermal gradients.

  • Purge Equilibration: Hold isothermally at 25°C for 15 minutes under a high-purity Nitrogen ( N2​ ) purge at 50 mL/min to flush all residual oxygen from the furnace.

  • Dynamic Heating (Inert): Ramp the temperature at 10°C/min from 25°C to 600°C. This controlled rate ensures thermal equilibrium within the sample, allowing the distinct resolution of the decarboxylation and debromination events.

  • Oxidation Switch: At 600°C, automatically switch the purge gas to Air (50 mL/min) and continue ramping to 800°C. This introduces oxygen to combust any remaining carbonaceous char, driving the residual mass to 0%.

  • Data Processing (DTG Derivation): Generate the standard TG (mass loss) curve. Crucially, calculate the Derivative Thermogravimetry (DTG) curve (the first derivative of mass with respect to time/temperature)[1]. The DTG curve will display sharp peaks corresponding to the maximum rate of degradation ( Tmax​ ) for the CO2​ and Br2​ loss events, allowing for precise kinetic modeling.

Conclusion

The thermogravimetric analysis of 2,5-dibromo-4-oxazolecarboxylic acid is a masterclass in applied thermal chemistry. By understanding the inductive effects that drive early decarboxylation, anticipating the massive weight loss of debromination, and protecting the instrument from halogen corrosion via alumina crucibles, researchers can extract highly accurate, reproducible kinetic data. Implementing a self-validating protocol ensures that the resulting thermal profile is not just an observation, but an authoritative, scientifically grounded fact.

References

  • Thermo Gravimetric Analysis (TGA)
  • Source: libretexts.
  • Source: wikipedia.
  • Source: fishersci.
  • Source: google.

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Protocols & Analytical Methods

Application

Site-Selective Sonogashira Cross-Coupling Protocols for 2,5-Dibromo-4-oxazolecarboxylic Acid Derivatives

Executive Summary The oxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and natural products. Functionalizing the oxazole ring via transition-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and natural products. Functionalizing the oxazole ring via transition-metal catalysis is a critical pathway in drug discovery. However, performing cross-coupling on polyhalogenated oxazoles—specifically 2,5-dibromo-4-oxazolecarboxylic acid —presents a formidable synthetic challenge due to competing electrophilic sites and the inherent instability of the free carboxylic acid under basic catalytic conditions.

This application note provides a comprehensive, field-proven methodology for achieving highly regioselective Sonogashira couplings on this scaffold. By leveraging electronic biases, specific protecting group strategies, and precise catalyst-ligand pairing, researchers can achieve orthogonal functionalization at the C-2 and C-5 positions.

Mechanistic Rationale & Regioselectivity Principles (E-E-A-T)

To design a successful protocol, one must understand the causality behind the reactivity of the 2,5-dibromo-4-oxazolecarboxylic acid scaffold.

The Decarboxylation Trap

Attempting a Sonogashira coupling directly on 2,5-dibromo-4-oxazolecarboxylic acid typically results in catastrophic yield loss. Under the basic conditions required for the Sonogashira reaction (e.g., amine bases) and in the presence of Pd(0), electron-deficient heteroaromatic carboxylic acids are highly prone to protodecarboxylation. This not only destroys the starting material but also generates byproducts that can poison the palladium catalyst. Causality: Esterification prior to cross-coupling is a non-negotiable prerequisite to mask the acidic proton and stabilize the C-4 position.

Competing Electrophilicity: C-2 vs. C-5

Once protected as an ester (e.g., ethyl 2,5-dibromooxazole-4-carboxylate), the substrate presents two competing C–Br bonds for oxidative addition.

  • The C-2 Position (Kinetic Control): The C-2 carbon is flanked by two electronegative heteroatoms (oxygen and nitrogen). This highly polarizes the C–Br bond, lowering its Bond Dissociation Energy (BDE) and making it the most electrophilic site on the ring . Under mild conditions (room temperature, standard phosphine ligands), Pd(0) will preferentially insert here.

  • The C-5 Position (Thermodynamic/Harsh Control): The C-5 position is activated by the adjacent oxygen and the electron-withdrawing ester at C-4. However, it is intrinsically less electrophilic than C-2 . Furthermore, once the C-2 position is alkynylated, the oxazole ring becomes more electron-rich, deactivating the remaining C-5 C–Br bond. Subsequent coupling at C-5 requires elevated temperatures and highly active, electron-rich ligands (e.g., XPhos) to lower the activation barrier for oxidative addition .

Workflow Visualization

The following logical workflow demonstrates the pathway from the unstable free acid to the orthogonally functionalized di-alkynylated oxazole.

SonogashiraWorkflow Start 2,5-Dibromo-4-oxazolecarboxylic acid (Starting Material) Protect Esterification (Prevent Decarboxylation) Start->Protect EtOH, H2SO4 Substrate Ethyl 2,5-dibromooxazole-4-carboxylate (Coupling Ready) Protect->Substrate Cond1 Pd(PPh3)4, CuI, Et3N Mild Temp (25-40°C) Substrate->Cond1 Terminal Alkyne (1.1 eq) Prod1 C-2 Mono-alkynylated Oxazole (High Regioselectivity) Cond1->Prod1 Cond2 Pd(OAc)2, XPhos, CuI, Cs2CO3 Elevated Temp (80°C) Prod1->Cond2 Terminal Alkyne 2 (1.5 eq) Prod2 C-2, C-5 Di-alkynylated Oxazole (Orthogonal Functionalization) Cond2->Prod2

Fig 1: Site-selective Sonogashira coupling workflow for 2,5-dibromo-4-oxazolecarboxylic acid.

Quantitative Data & Condition Optimization

The table below summarizes the causality of ligand and temperature selection on the regiochemical outcome. Using aggressive catalysts at room temperature, or mild catalysts at high temperatures, collapses the selectivity, resulting in intractable mixtures.

Catalyst SystemLigandSolvent / BaseTemp (°C)ConversionC-2 SelectivityC-5 Selectivity
Pd(PPh3)4 PPh3THF / Et3N25>95%>95% <5%
Pd(dppf)Cl2 dppfDMF / Et3N60>95%80%20%
Pd(PPh3)4 PPh3THF / Et3N8070%60%40% (Mix)
Pd(OAc)2 XPhosDioxane / Cs2CO380>99%N/ADi-coupled

Experimental Protocols

Protocol A: Pre-Functionalization (Esterification)

Purpose: To mask the acidic moiety and prevent Pd-catalyzed protodecarboxylation.

  • Setup: In a 250 mL round-bottom flask, suspend 2,5-dibromo-4-oxazolecarboxylic acid (10.0 mmol, 2.71 g) in absolute ethanol (50 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise while stirring.

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of ethanol. Dilute the residue with ethyl acetate (100 mL) and carefully wash with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 2,5-dibromooxazole-4-carboxylate as a pale yellow solid.

Protocol B: C-2 Selective Sonogashira Coupling

Purpose: Kinetically controlled mono-alkynylation at the most electrophilic site.

  • Preparation: In an oven-dried Schlenk tube, add ethyl 2,5-dibromooxazole-4-carboxylate (5.0 mmol, 1.50 g), Pd(PPh₃)₄ (0.25 mmol, 5 mol%), and CuI (0.50 mmol, 10 mol%).

  • Degassing: Evacuate and backfill the tube with dry Argon (3 cycles).

  • Reagent Addition: Add anhydrous THF (25 mL) and anhydrous Et₃N (15.0 mmol, 2.1 mL) via syringe. Stir for 5 minutes to dissolve. Add the terminal alkyne (5.25 mmol, 1.05 eq) dropwise.

  • Reaction: Stir the mixture at 25 °C for 6–8 hours. Crucial Note: Do not heat the reaction. Exceeding 40 °C will initiate competitive oxidative addition at C-5, destroying the regioselectivity.

  • Workup: Quench the reaction by filtering through a short pad of Celite to remove palladium and copper salts, washing the pad with EtOAc (50 mL). Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C-2 mono-alkynylated product .

Protocol C: C-5 Orthogonal Sonogashira Coupling

Purpose: Thermodynamically driven coupling at the deactivated C-5 position.

  • Preparation: In a new Schlenk tube, add the C-2 alkynylated intermediate from Protocol B (2.0 mmol), Pd(OAc)₂ (0.10 mmol, 5 mol%), XPhos (0.20 mmol, 10 mol%), CuI (0.20 mmol, 10 mol%), and anhydrous Cs₂CO₃ (5.0 mmol, 2.5 eq).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Reagent Addition: Add anhydrous 1,4-dioxane (10 mL) and the second terminal alkyne (3.0 mmol, 1.5 eq).

  • Reaction: Seal the tube and heat to 80 °C for 12–16 hours. Causality: The highly electron-rich XPhos ligand is required to force oxidative addition into the deactivated C-5 bromide, while Cs₂CO₃ prevents base-mediated degradation of the ester at elevated temperatures.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the C-2, C-5 di-alkynylated oxazole .

Trustworthiness: Self-Validating Analytical System

To ensure the integrity of the regiochemical outcome, researchers must employ a self-validating analytical approach. Relying solely on mass spectrometry or 1H NMR is insufficient, as the C-2 and C-5 regioisomers are isobaric and lack distinct ring protons.

Validation via 2D NMR (HMBC): The definitive proof of regiochemistry relies on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

  • Identifying the C-4 Anchor: In the ¹³C NMR spectrum, the C-4 ring carbon typically resonates around 130–135 ppm, while the ester carbonyl is near 160 ppm. The ethyl ester's -CH₂- protons (~4.4 ppm) will show a strong ³J correlation to the C-4 carbonyl, anchoring your assignment.

  • Confirming C-2 Alkynylation (Protocol B): If the alkyne is correctly installed at C-2, the propargylic protons of the newly attached alkyne will show HMBC correlations to the C-2 carbon (~145–155 ppm) but will not show any ³J correlations to the C-4 ring carbon.

  • Detecting C-5 Contamination: If coupling occurred at C-5, the alkyne's propargylic protons will show a distinct ³J correlation directly to the C-4 ring carbon. The absence of this cross-peak in your Protocol B product definitively validates the C-2 regioselectivity.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. URL:[Link]

  • Smith, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5428-5439. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL: [Link]

Method

Application Notes and Protocols for the Stille Coupling of 2,5-Dibromo-4-Oxazolecarboxylic Acid with Organostannanes

Introduction: The Strategic Importance of Substituted Oxazoles in Modern Drug Discovery The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Oxazoles in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in the design of novel therapeutic agents. Specifically, 2,4,5-trisubstituted oxazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-proliferative properties.[3][4] The strategic functionalization of the oxazole ring is therefore a critical endeavor in the generation of new drug candidates with enhanced potency and selectivity.

The Stille cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, prized for its tolerance of a wide array of functional groups, including carboxylic acids.[2][5] This makes it an ideal tool for the late-stage functionalization of complex molecules. This application note provides a detailed guide to the Stille coupling of 2,5-dibromo-4-oxazolecarboxylic acid with various organostannanes, offering a gateway to a diverse library of highly functionalized oxazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for selective mono- and di-substitution, and discuss key considerations for successful execution and troubleshooting.

Mechanistic Overview: The Palladium-Catalyzed Stille Coupling Cycle

The Stille reaction proceeds via a catalytic cycle involving a palladium complex.[2][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the organohalide (in this case, 2,5-dibromo-4-oxazolecarboxylic acid), forming a Pd(II) intermediate. The reactivity of the halide is a crucial factor, with the C-Br bond being more reactive than a C-Cl bond.[6]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium complex. This step is often the rate-determining step and can be influenced by the nature of the ligands on the palladium and the organic groups on the tin. The use of additives like lithium chloride can sometimes accelerate this step.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Intermediate R-Pd(II)-X (L)2 Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R'-Sn(Alkyl)3 Pd(II)_Coupling_Intermediate R-Pd(II)-R' (L)2 Transmetalation->Pd(II)_Coupling_Intermediate X-Sn(Alkyl)3 Reductive_Elimination Reductive Elimination Pd(II)_Coupling_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Regioselectivity in the Coupling of 2,5-Dibromo-4-Oxazolecarboxylic Acid

A key consideration when working with di-halogenated substrates is the regioselectivity of the coupling reaction. In the case of 2,5-dibromo-4-oxazolecarboxylic acid, the electronic properties of the oxazole ring and the carboxylic acid group will influence the reactivity of the two bromine atoms. The C2 position of the oxazole ring is generally more electron-deficient than the C5 position. This electronic difference often dictates that the C2-Br bond is more susceptible to oxidative addition with the Pd(0) catalyst. Therefore, by carefully controlling the stoichiometry of the organostannane reagent (using approximately 1 equivalent), it is possible to achieve selective mono-functionalization at the C2 position. Subsequent coupling at the C5 position can then be achieved by introducing a second organostannane reagent.

Experimental Protocols

The following protocols are designed as a robust starting point. Optimization of reaction parameters such as temperature, solvent, and catalyst loading may be necessary for specific substrates.

Protocol 1: Selective Mono-Stille Coupling at the C2-Position

This protocol aims for the selective coupling of one equivalent of an organostannane at the more reactive C2 position of 2,5-dibromo-4-oxazolecarboxylic acid.

Materials:

  • 2,5-dibromo-4-oxazolecarboxylic acid (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane) (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-dibromo-4-oxazolecarboxylic acid and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mono_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add Dibromo-oxazole & Pd(PPh3)4 to flask Inert Evacuate & backfill with Argon/Nitrogen Reagents->Inert Solvent Add anhydrous, degassed solvent Inert->Solvent Stannane Add Organostannane (1.05 equiv) Solvent->Stannane Heat Heat to 80-100 °C with stirring Stannane->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with EtOAc, wash with aq. KF Cool->Extract Purify Column Chromatography Extract->Purify

Sources

Application

Application Note: Regioselective Heck Cross-Coupling of 2,5-Dibromo-4-oxazolecarboxylic Acid

Executive Summary & Scope The functionalization of polyhalogenated heterocycles is a critical bottleneck in modern drug discovery. Specifically, 2,5-dibromo-4-oxazolecarboxylic acid presents a unique synthetic challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The functionalization of polyhalogenated heterocycles is a critical bottleneck in modern drug discovery. Specifically, 2,5-dibromo-4-oxazolecarboxylic acid presents a unique synthetic challenge: differentiating two distinct carbon-bromine bonds while managing a highly reactive free carboxylic acid moiety. This application note provides a state-of-the-art, self-validating protocol for the highly regioselective Heck cross-coupling at the C-5 position. By leveraging precise ligand sterics and controlled basicity, this methodology prevents competitive C-2 activation, protodehalogenation, and unwanted decarboxylation, delivering a robust workflow for medicinal chemists.

Mechanistic Rationale & Causality

The classical Heck reaction operates via a Pd(0)/Pd(II) catalytic cycle, initiating with the oxidative addition of an organohalide to the active palladium species[1]. However, polyhalogenated oxazoles, such as 2,5-dibromooxazoles, are notoriously difficult substrates that often yield complex product mixtures in standard cross-coupling conditions due to competing reactive sites[2][3].

To achieve absolute regiocontrol, the causality of the substrate's electronic and steric environment must be understood:

  • Electronic Activation vs. Steric Hindrance: The site-selectivity in polyhalogenated heteroarenes is primarily dictated by the intrinsic relative electrophilicities of the ring carbons[4]. While the C-2 position is highly electrophilic (flanked by nitrogen and oxygen), the C-4 carboxylic acid exerts a strong inductive electron-withdrawing effect on the adjacent C-5 position. This lowers the C-Br bond dissociation energy (BDE) at C-5, making it the thermodynamically favored site for oxidative addition.

  • Ligand Selection (XPhos): Despite electronic activation, the C-5 position is sterically hindered by the adjacent C-4 carboxylate. Standard phosphine ligands (e.g., PPh3) fail to differentiate the sites effectively, leading to sluggish oxidative addition and competitive protodehalogenation[5]. The use of a bulky, electron-rich biaryl phosphine ligand like XPhos is critical. It promotes the formation of a highly reactive monoligated Pd(0) species that overcomes the steric barrier at C-5, ensuring strict regiocontrol.

  • Base Selection & Decarboxylation Prevention: The presence of the free carboxylic acid introduces the risk of catalyst poisoning and competitive protodecarboxylation at elevated temperatures. Using 3.0 equivalents of Cs₂CO₃ is a deliberate, self-validating parameter: 1.0 equivalent immediately deprotonates the acid to form a highly soluble cesium carboxylate salt, protecting the functional group. The remaining 2.0 equivalents serve as the terminal base to neutralize the HBr generated during the β-hydride elimination step. Furthermore, the reaction temperature is strictly capped at 90 °C to prevent thermal decarboxylation.

Optimization of Reaction Conditions

Quantitative optimization data demonstrates the necessity of the Pd₂(dba)₃/XPhos catalyst system combined with a strong inorganic base in a polar aprotic solvent.

Table 1: Optimization of Heck Reaction Conditions for 2,5-Dibromo-4-oxazolecarboxylic acid

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Regioselectivity (C-5 : C-2)
1Pd(OAc)₂PPh₃Et₃N (3.0)DMF100222:1 (Dehalogenation observed)
2Pd(OAc)₂P(o-tolyl)₃K₂CO₃ (3.0)1,4-Dioxane90455:1
3Pd₂(dba)₃dppfCs₂CO₃ (3.0)DMF90618:1
4 Pd₂(dba)₃ XPhos Cs₂CO₃ (3.0) DMF 90 89 >20:1 (Optimal)

Visualizations: Catalytic Cycle & Experimental Workflow

HeckCycle Pd0 Pd(0) + XPhos Active Catalyst OxAdd Oxidative Addition (C-5 Regioselective) Pd0->OxAdd 2,5-Dibromo-4-oxazolecarboxylic acid MigIns Migratory Insertion (Alkene Coordination) OxAdd->MigIns Alkene BetaElim β-Hydride Elimination (Product Formation) MigIns->BetaElim Syn-Insertion RedElim Base-Assisted Regeneration BetaElim->RedElim Heck Product Release RedElim->Pd0 Cs2CO3 / -CsBr

Figure 1: Pd(0)/Pd(II) catalytic cycle for the regioselective Heck coupling at the C-5 position.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Deprotonation & Activation (Cs2CO3 + Pd2(dba)3/XPhos) Step1->Step2 Anhydrous Conditions Step3 3. Heck Coupling (DMF, 90°C, 16h) Step2->Step3 Alkene Addition IPC 4. IPC (LC-MS) Check C-5 conversion Step3->IPC Aliquot Sampling IPC->Step3 <95% Conversion Step4 5. Acidic Workup (pH 3) & EtOAc Extraction IPC->Step4 >95% Conversion

Figure 2: Experimental workflow and IPC decision tree for the Heck coupling protocol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the In-Process Control (IPC) parameters ensures the prevention of over-coupling (C-2 activation).

Step 1: Reagent Preparation (Anhydrous Conditions)
  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Inside a glovebox or under a strict Argon counter-flow, charge the flask with 2,5-dibromo-4-oxazolecarboxylic acid (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous Cs₂CO₃ (3.0 mmol, 3.0 equiv).

  • Causality Check: Ensure Cs₂CO₃ is finely milled and strictly anhydrous. Moisture will lead to premature protodehalogenation of the C-5 position.

Step 2: Solvent and Alkene Addition
  • Add anhydrous, degassed DMF (10 mL) to the solid mixture via syringe.

  • Stir at room temperature for 10 minutes. Observation: The solution will transition to a deep red/brown color, indicating the formation of the active Pd(0)-XPhos complex and the cesium carboxylate salt.

  • Add the terminal alkene (1.5 mmol, 1.5 equiv) dropwise via syringe.

Step 3: Reaction Execution
  • Transfer the sealed Schlenk flask to a pre-heated oil bath set strictly to 90 °C.

  • Stir vigorously (800 rpm) for 16 hours.

  • Causality Check: Do not exceed 90 °C. Temperatures ≥100 °C will trigger decarboxylation of the C-4 carboxylate, destroying the starting material and altering the regioselectivity profile.

Step 4: In-Process Control (IPC) via LC-MS
  • After 16 hours, cool the reaction to room temperature.

  • Withdraw a 50 µL aliquot, dilute with 1 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via LC-MS (ESI- negative mode).

  • Self-Validation: Confirm the disappearance of the starting material isotopic pattern (m/z[M-H]⁻ 268/270/272) and the appearance of the mono-coupled product. If significant di-coupled product is observed, the alkene equivalents must be reduced in future scale-ups. If conversion is <95%, resume heating for an additional 4 hours.

Step 5: Quenching and Isolation
  • Once conversion is confirmed >95%, dilute the reaction mixture with 20 mL of distilled water.

  • Extract the aqueous layer with Diethyl Ether (2 × 15 mL) to remove unreacted alkene, triphenylphosphine oxide (if applicable), and non-polar organic impurities. Note: The product remains in the aqueous layer as the cesium salt.

  • Cool the aqueous layer to 0 °C in an ice bath.

  • Slowly acidify the aqueous layer to pH 3 using 1M HCl. Causality Check: Acidification is mandatory. The product will precipitate or become highly soluble in organic solvents only when the carboxylate is protonated back to the free acid.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude C-5 Heck coupled 2-bromo-oxazole-4-carboxylic acid derivative.

Sources

Method

Application Note: Regioselective Functionalization of the 2-Position of 2,5-Dibromo-4-oxazolecarboxylic Acid Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The oxazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The oxazole scaffold is a privileged pharmacophore in drug discovery. Among its highly functionalized derivatives, 2,5-dibromo-4-oxazolecarboxylic acid presents a unique synthetic challenge. While the presence of two bromine atoms theoretically offers dual handles for cross-coupling, standard palladium-catalyzed methodologies (e.g., Suzuki-Miyaura coupling) fail to differentiate between the C2 and C5 positions.

As reported by Hodgetts and Kershaw, attempting a standard Suzuki coupling on ethyl 2,5-dibromooxazole-4-carboxylate results in a complex, intractable mixture of C2-arylated, C5-arylated, and bis-arylated products . This lack of selectivity is driven by the similar Bond Dissociation Energies (BDEs) and competing oxidative addition rates at the C2 and C5 carbon-halogen bonds .

To successfully functionalize the 2-position, chemists must abandon standard cross-coupling and instead exploit the electronic asymmetry of the oxazole ring. The C2 position is flanked by both an oxygen and a nitrogen atom, making it highly polarized. This guide details two field-proven strategies to exploit this polarization: Regioselective Halogen-Metal Exchange and Nucleophilic Aromatic Substitution (SNAr) .

Workflow & Reactivity Pathways

The following diagram illustrates the divergent reactivity of the 2,5-dibromooxazole core based on the chosen synthetic strategy.

G A 2,5-Dibromo-4-oxazolecarboxylic Acid / Ester B C2-Grignard Intermediate (via i-PrMgCl·LiCl) A->B Halogen-Metal Exchange (-78°C) D C2-Amino/Thio/Alkoxy 5-Bromooxazole A->D SNAr (Nucleophile, Base, RT to 60°C) E Complex Mixture (C2, C5, Bis-coupled) A->E Standard Suzuki (Pd(PPh3)4, Base, Heat) C C2-Substituted 5-Bromooxazole B->C Electrophile Trap or Negishi Coupling

Divergent reactivity pathways for 2,5-dibromo-4-oxazolecarboxylic acid derivatives.

Pre-requisite: Carboxylic Acid Protection

Causality: Attempting functionalization directly on 2,5-dibromo-4-oxazolecarboxylic acid is highly discouraged. The free carboxylic acid proton will rapidly quench organometallic reagents (Grignards/lithiums). Furthermore, in basic SNAr conditions, the acid deprotonates to form a carboxylate anion. This negatively charged species donates electron density into the oxazole ring, severely deactivating the C2 position toward nucleophilic attack.

Action: Prior to any functionalization, the acid must be protected as an ester (e.g., ethyl 2,5-dibromooxazole-4-carboxylate) using standard Fischer esterification (EtOH, catalytic H₂SO₄, reflux) or alkylation (EtI, K₂CO₃, DMF).

Experimental Protocols

Protocol A: Regioselective Halogen-Metal Exchange (Turbo-Grignard)

This protocol utilizes the Turbo-Grignard reagent ( i -PrMgCl·LiCl) to selectively perform halogen-metal exchange at the C2 position. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and allowing the exchange to occur at cryogenic temperatures.

Self-Validating System: The success of this reaction relies on strict temperature control. If the reaction turns dark brown/black and LC-MS shows a mass corresponding to an acyclic isocyanide, the internal temperature exceeded -30 °C, causing the oxazolyl-magnesium species to undergo electrocyclic ring opening.

Materials:

  • Ethyl 2,5-dibromooxazole-4-carboxylate (1.0 equiv)

  • i -PrMgCl·LiCl (1.3 M in THF, 1.05 equiv)

  • Electrophile (e.g., an aldehyde, acyl chloride, or iodine) (1.2 equiv)

  • Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add ethyl 2,5-dibromooxazole-4-carboxylate (1.0 mmol) and dissolve in anhydrous THF (5.0 mL, 0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Metalation: Add i -PrMgCl·LiCl (0.8 mL, 1.05 mmol) dropwise via syringe down the side of the flask over 5 minutes to prevent localized heating. Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: Add the chosen electrophile (1.2 mmol) neat or dissolved in 1 mL of anhydrous THF dropwise.

  • Validation & Quench: Stir for an additional 1 hour at -78 °C. Monitor an aliquot by TLC (quenched into sat. NH₄Cl). Once the starting material is consumed, quench the bulk reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Because the C2 position is flanked by two electronegative heteroatoms, it acts similarly to an imino ether and is highly susceptible to SNAr by soft and hard nucleophiles (amines, thiols, alkoxides). The C5-bromide remains untouched under these conditions.

Materials:

  • Ethyl 2,5-dibromooxazole-4-carboxylate (1.0 equiv)

  • Nucleophile (e.g., primary or secondary amine) (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Step-by-Step Procedure:

  • Assembly: In a round-bottom flask, dissolve ethyl 2,5-dibromooxazole-4-carboxylate (1.0 mmol) in anhydrous DMF (2.0 mL, 0.5 M).

  • Reagent Addition: Add DIPEA (2.0 mmol), followed by the amine nucleophile (1.2 mmol).

  • Reaction: Stir the mixture at room temperature. Most primary aliphatic amines will achieve full conversion within 2–4 hours at 25 °C. For less nucleophilic anilines, heat the reaction to 50 °C.

  • Monitoring: Analyze the reaction via LC-MS. The mass of the C2-substituted product will appear, while the isotopic signature of the remaining single bromine at C5 will be clearly visible (1:1 ratio of M / M+2 peaks).

  • Workup: Dilute the reaction with water (10 mL) to precipitate the product. If the product is an oil, extract with EtOAc (3 x 10 mL), wash thoroughly with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The table below summarizes the expected outcomes and limitations of various functionalization strategies applied to the 2,5-dibromo-4-oxazolecarboxylate scaffold.

Functionalization StrategyTarget C2-SubstituentReagents & ConditionsRegioselectivity (C2:C5)Typical YieldKey Mechanistic Limitation
Halogen-Metal Exchange Alkyl, Aryl, Acyl, Hydroxyl i -PrMgCl·LiCl, THF, -78 °C, then Electrophile>95:560–80%Strict cryogenic control required to prevent oxazole ring-opening.
SNAr Amines, Ethers, ThioethersNucleophile, DIPEA, DMF, RT to 50 °C>99:175–95%Limited to heteroatom nucleophiles; fails for C-C bond formation.
Standard Suzuki-Miyaura Aryl, HeteroarylPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, HeatPoor (Mixture)<20% (Isolated)Competing oxidative addition at C5 due to similar BDEs.
Hodgetts Orthogonal Scaffold *Aryl, Heteroaryl1. Pd-cat (C2-Cl)2. NBS (C5-H)>99:170–85% (Over 2 steps)Requires abandoning the 2,5-dibromo starting material entirely.

*Note on the Hodgetts Orthogonal Scaffold: If direct C-C bond formation at the 2-position via cross-coupling is absolutely mandatory, the field-standard workaround is to synthesize ethyl 2-chlorooxazole-4-carboxylate instead. The C2-Cl bond undergoes highly selective Suzuki coupling, after which the C5 position can be cleanly brominated using NBS .

References

  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905-2907. URL:[Link]

  • Kolychev, E. L., et al. / RSC Chemical Science (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6337-6346. URL:[Link]

Application

Selective reaction at the 5-position of 2,5-dibromo-4-oxazolecarboxylic acid

Application Note: Regioselective Functionalization at the 5-Position of 2,5-Dibromo-4-oxazolecarboxylic Acid Executive Summary The 4-oxazolecarboxylic acid scaffold is a highly privileged pharmacophore in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization at the 5-Position of 2,5-Dibromo-4-oxazolecarboxylic Acid

Executive Summary

The 4-oxazolecarboxylic acid scaffold is a highly privileged pharmacophore in drug development, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and neuroactive compounds. However, the selective functionalization of 2,5-dibromo-4-oxazolecarboxylic acid presents a formidable synthetic challenge. Due to competing electronic activation pathways at the C2 and C5 positions, standard cross-coupling conditions invariably yield complex, inseparable mixtures of regioisomers.

This technical guide provides a deep-dive into the mechanistic causality behind this poor regioselectivity and outlines field-proven, ligand-controlled, and halogen-differentiated protocols to achieve absolute site-selectivity at the 5-position.

Mechanistic Insights: The Regioselectivity Challenge

To understand how to control the reaction, we must first analyze the causality of the substrate's intrinsic reactivity. In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr), the site of initial oxidative addition or nucleophilic attack is dictated by the relative electrophilicity and Bond Dissociation Energy (BDE) of the C–Br bonds [2].

  • C2-Activation ( α -Heteroatom Effect): The C2-bromide is sandwiched between the highly electronegative oxygen and nitrogen atoms. This induces a strong electron-withdrawing effect that lowers the C2–Br BDE, making it highly susceptible to oxidative addition.

  • C5-Activation (Inductive/Resonance Effect): The C5-bromide is activated by the adjacent C4-carboxylic acid group. The electron-withdrawing nature of the carboxylate pulls electron density away from the C5 carbon, creating a highly electrophilic center.

The Dilemma: These two distinct activation modes result in near-equivalent electrophilicity at C2 and C5. Consequently, standard palladium catalysts (e.g., Pd(PPh3​)4​ ) cannot differentiate the sites, leading to a thermodynamic sink of mixed mono-coupled and bis-coupled products[1, 3].

MechanisticPathway A 2,5-Dibromo-4-oxazole- carboxylic acid B Standard Pd(0) e.g., Pd(PPh3)4 A->B D Engineered Pd(0) e.g., Pd(OAc)2 / Xantphos A->D C Complex Mixture (C2 & C5 Coupling) B->C E Selective C5 Oxidative Addition D->E F 5-Aryl-2-bromo-4-oxazole- carboxylic acid E->F

Mechanistic divergence in the cross-coupling of 2,5-dibromo-4-oxazolecarboxylic acid.

Strategic Approaches to C5 Selectivity

To force the reaction to occur exclusively at the 5-position, the electronic parity between C2 and C5 must be disrupted.

Strategy A: Ligand-Controlled Steric Differentiation (Direct Method) While one might assume a bulky ligand would favor the less sterically hindered C2 position, wide-bite-angle, sterically demanding ligands (e.g., Xantphos) enforce highly specific coordination geometries. These geometries can paradoxically favor the more hindered C5 site by preventing off-cycle bis-ligation and altering the rate-determining step, allowing the electronic pull of the C4-carboxylate to dominate the selectivity profile [3].

Strategy B: Halogen Differentiation (The Benchmark Workaround) If direct coupling fails to meet purity requirements, the field-standard workaround is to synthesize the 2-chloro-5-bromo analogue. Because Pd(0) oxidative addition into a C–Br bond is orders of magnitude faster than into a C–Cl bond, this guarantees >99:1 selectivity for the 5-position[1, 2].

Quantitative Selectivity Metrics

The following table summarizes the quantitative data driving these strategic choices:

SubstrateCatalyst / Ligand SystemMajor Coupling SiteRegiomeric Ratio (C5:C2)Est. YieldReference
Ethyl 2,5-dibromooxazole-4-carboxylate Pd(PPh3​)4​ / Na2​CO3​ Mixture~ 1:1N/AHodgetts (2002) [1]
2,4-Diiodooxazole (Analogous system) Pd(OAc)2​ / XantphosC4 (vs C2)> 95:574%Chem. Sci. (2016) [3]
Ethyl 2-chloro-5-bromooxazole-4-carboxylate Pd(PPh3​)4​ / Na2​CO3​ C5> 99:186%Hodgetts (2002) [1]

Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling

This protocol details the direct, ligand-controlled cross-coupling of the 2,5-dibromo substrate using a highly optimized catalyst system.

  • Expertise & Experience Note: Cross-coupling directly on the free carboxylic acid requires strict stoichiometric control of the base. The free acid will consume one equivalent of base and can potentially sequester the Palladium center as a Pd-carboxylate complex. We mandate the use of 3.0 equivalents of K3​PO4​ . If low conversions are observed, pre-esterification to the ethyl ester (followed by post-coupling saponification) is the recommended failsafe.

Reagents
  • 2,5-Dibromo-4-oxazolecarboxylic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol) — Strict stoichiometry prevents bis-arylation.

  • Pd(OAc)2​ (5 mol%, 0.05 mmol)

  • Xantphos (10 mol%, 0.10 mmol)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, 10 mL)

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 2,5-dibromo-4-oxazolecarboxylic acid, arylboronic acid, and K3​PO4​ .

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/ H2​O mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Pd(0) generated in situ is highly sensitive to oxidation; rigorous deoxygenation prevents catalyst death and homocoupling of the boronic acid.

  • Catalyst Ligation: Under a positive pressure of Argon, add Pd(OAc)2​ and Xantphos.

  • Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and extract with 1M NaOH (2 x 15 mL) to pull the product into the aqueous layer (leaving organic impurities behind).

  • Isolation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the precipitated product with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Workflow Step1 Step 1: Preparation Charge 2,5-dibromo acid, Boronic Acid, & Base Add Dioxane/H2O Step2 Step 2: Catalyst Ligation Add Pd(OAc)2 and Xantphos Degas via Freeze-Pump-Thaw Step1->Step2 Step3 Step 3: Cross-Coupling Heat to 80 °C under Argon Monitor via LC-MS for mono-arylation Step2->Step3 Step4 Step 4: Isolation & Validation Aqueous basic extraction followed by acidification Confirm C5-selectivity via 13C NMR & HMBC Step3->Step4

Step-by-step experimental workflow for C5-selective cross-coupling.

Analytical Self-Validation System

To ensure the integrity of the protocol, the resulting product must be subjected to a self-validating analytical workflow. Because C2 and C5 regioisomers can have identical masses, LC-MS is insufficient for structural proof.

Validation via NMR Spectroscopy:

  • 13 C NMR: The C2 carbon of an oxazole is flanked by two heteroatoms and typically resonates far downfield ( δ ~150–155 ppm). If the coupling occurred correctly at C5, the C2-Br carbon signal will remain relatively unchanged compared to the starting material. Conversely, the C5 carbon ( δ ~125–135 ppm) will shift significantly upon arylation.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of regiochemistry. Look for a strong 3JCH​ correlation between the ortho-protons of the newly introduced aryl ring and the C4-carbonyl carbon (or the C4 ring carbon). If the aryl group had coupled at C2, this correlation would be absent, as the distance to the C4-carboxylate would be too great (a 5JCH​ coupling, which is rarely observed).

References

  • Hodgetts, K. J.; Kershaw, M. T. "Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles." Org. Lett. 2002, 4, 2905-2907. URL: [Link]

  • Palani, V. et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chem. Rev. 2022, 122, 24, 17565–17626. URL: [Link]

  • "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chem. Sci. 2016, 7, 5643-5656. URL: [Link]

Method

Application Note: Optimized Esterification Protocols for 2,5-Dibromo-4-oxazolecarboxylic Acid

Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemistry Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Rationale & Chemical Context Oxazole-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemistry Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale & Chemical Context

Oxazole-4-carboxylic acid derivatives are highly valued heterocyclic building blocks in drug discovery, frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and compounds targeting blood platelet aggregation [1] [2]. However, the compound 2,5-dibromo-4-oxazolecarboxylic acid presents a unique and formidable synthetic challenge.

The Causality of Reaction Choice: Avoiding SNAr

The oxazole core is inherently electron-deficient. This electron deficiency is significantly amplified by the presence of two electron-withdrawing bromine atoms at the C2 and C5 positions. In this specific scaffold, the C2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .

If traditional, strongly basic esterification conditions are employed (e.g., using sodium ethoxide in ethanol at elevated temperatures), the nucleophile will not only attack the carbonyl carbon to form the ester but will also rapidly displace the C2-bromine. This results in the formation of an unwanted 2-ethoxy-5-bromooxazole-4-carboxylate byproduct.

To circumvent this degradation pathway, esterification must proceed via strictly acidic/electrophilic activation (thionyl chloride-mediated esterification) or via non-nucleophilic mild alkylation [3].

G SM 2,5-dibromo-4-oxazolecarboxylic acid (Starting Material) Desired Ethyl 2,5-dibromooxazole-4-carboxylate (Desired Product) SM->Desired Protocol A: SOCl2, EtOH Protocol B: EtI, K2CO3, DMF (RT) SideProd Ethyl 5-bromo-2-ethoxyoxazole-4-carboxylate (SNAr Side Product) SM->SideProd Avoid: NaOEt, EtOH, Heat (Nucleophilic Attack at C2)

Figure 1: Reaction pathways showing desired esterification vs. competing SNAr side reactions.

Experimental Protocols

Self-Validating Analytical System

Before initiating the protocols, establish the following self-validating analytical checks to ensure real-time reaction monitoring:

  • TLC Monitoring: Use a solvent system of Hexanes:Ethyl Acetate (3:1) with 1% Acetic Acid. The starting carboxylic acid is highly polar and will streak near the baseline ( Rf​≈0.1 ). The successful formation of the ethyl ester will appear as a distinct, UV-active spot at Rf​≈0.6 .

  • LC-MS Isotope Profiling: The presence of two bromine atoms ( 79 Br and 81 Br) creates a distinct isotopic signature. A successful product peak must exhibit a 1:2:1 isotopic cluster (M, M+2, M+4) at m/z ~297, 299, 301[M+H] + . Loss of this pattern indicates SNAr degradation.

Protocol A: Thionyl Chloride-Mediated Esterification (Preferred for Scale-Up)

This method converts the carboxylic acid to a highly reactive acid chloride in situ, which is subsequently trapped by ethanol. The complete absence of base prevents SNAr at the C2 position.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl 2​ ).

  • Reagent Charging: Suspend 2,5-dibromo-4-oxazolecarboxylic acid (10.0 mmol, 2.71 g) in anhydrous ethanol (50 mL) under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Carefully add thionyl chloride (SOCl 2​ , 20.0 mmol, 1.45 mL) dropwise over 15 minutes. Causality note: Dropwise addition controls the exothermic formation of the acid chloride and prevents localized heating.

  • Reaction: Remove the ice bath and gradually heat the reaction mixture to 70 °C (reflux) for 4 hours. Monitor the reaction via TLC until the baseline spot is completely consumed.

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and SOCl 2​ . Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash carefully with saturated aqueous NaHCO 3​ (2 × 50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the crude ester. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Mild Alkylation via Ethyl Iodide (Preferred for Sensitive Substrates)

This method utilizes a mild, non-nucleophilic base (K 2​ CO 3​ ) to deprotonate the carboxylic acid, forming a carboxylate anion that directly attacks ethyl iodide via an S N​ 2 mechanism at room temperature.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2,5-dibromo-4-oxazolecarboxylic acid (5.0 mmol, 1.35 g) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate (K 2​ CO 3​ , 7.5 mmol, 1.04 g). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add ethyl iodide (EtI, 6.0 mmol, 0.48 mL) dropwise. Causality note: Ethyl iodide is preferred over ethyl chloride or bromide due to iodine's superior leaving group ability, allowing the reaction to proceed efficiently at room temperature without thermal activation.

  • Reaction: Stir the mixture at room temperature for 12 hours under nitrogen.

  • Workup: Dilute the reaction mixture with cold water (100 mL) to precipitate the product and remove the highly water-soluble DMF. Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with water (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry over MgSO 4​ , filter, and concentrate in vacuo to afford the pure ethyl 2,5-dibromooxazole-4-carboxylate.

Quantitative Data & Method Comparison

The following table summarizes the quantitative outcomes of the two recommended protocols compared against a standard basic esterification method, highlighting the critical need for optimized conditions.

ParameterProtocol A (SOCl 2​ / EtOH)Protocol B (EtI / K 2​ CO 3​ )Harsh Basic (NaOEt / EtOH)
Yield (%) 88 - 92%85 - 89%< 30%
Purity (HPLC) > 98%> 99%~ 45% (Complex mixture)
Reaction Time 4 Hours12 Hours6 Hours
SNAr Byproduct Not DetectedNot Detected> 50%
Scalability Excellent (Kilogram scale)Moderate (Solvent intensive)Poor
Primary Use Case Bulk intermediate synthesisLate-stage sensitive analogsNot Recommended

Analytical Characterization Data

To ensure the trustworthiness of your synthesized batch, verify the product against the following expected analytical parameters:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 4.42 (q, J = 7.1 Hz, 2H, -CH 2​ -), 1.41 (t, J = 7.1 Hz, 3H, -CH 3​ ). Note: The absence of a broad singlet at δ ~11.0-13.0 ppm confirms the complete consumption of the carboxylic acid.

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 159.8 (C=O), 141.2 (C-4), 135.5 (C-2), 122.1 (C-5), 62.4 (-CH 2​ -), 14.3 (-CH 3​ ).

  • LC-MS (ESI+): Calculated for C 6​ H 6​ Br 2​ NO 3​ [M+H] + : 297.87. Found: 297.9 (100%), 299.9 (198%), 301.9 (97%).

References

  • Syntheses of 5-Substituted Oxazole-4-carboxylic Acid Derivatives with Inhibitory Activity on Blood Platelet Aggregation Chemical and Pharmaceutical Bulletin, 1983, 31 (12), 4417-4424. URL:[Link]

  • Metalation of 4-Oxazolinyloxazole Derivatives. A Convenient Route to 2,4-Bifunctionalized Oxazoles The Journal of Organic Chemistry, 2002, 67 (10), 3272–3276. URL:[Link]

  • A combinatorially convenient version of synthesis of 5-substituted oxazole-4-carboxylic acid ethyl esters Russian Journal of Organic Chemistry, 2006, 42, 1031–1035. URL:[Link]

Application

Application Note: Amide Coupling Strategies for 2,5-Dibromo-4-oxazolecarboxylic Acid

Executive Summary 2,5-Dibromo-4-oxazolecarboxylic acid (CAS 1240611-10-2) is a highly valuable, densely functionalized heterocyclic building block used in advanced drug discovery and library synthesis[1]. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dibromo-4-oxazolecarboxylic acid (CAS 1240611-10-2) is a highly valuable, densely functionalized heterocyclic building block used in advanced drug discovery and library synthesis[1]. The presence of two bromine atoms at the 2- and 5-positions provides orthogonal handles for downstream late-stage functionalization, such as site-selective Suzuki-Miyaura cross-coupling[2]. However, the strong electron-withdrawing nature of these halogens significantly depletes the electron density of the oxazole core. This creates a unique synthetic challenge during amide bond formation: balancing the activation of the 4-carboxylic acid against the risk of nucleophilic aromatic substitution (SNAr) at the highly electrophilic C2 position[3].

This application note provides a self-validating, optimized protocol for achieving high-yielding amide couplings with this specific scaffold while suppressing unwanted side reactions.

Mechanistic Rationale & Chemoselectivity (Expertise & Experience)

The SNAr vs. Amide Coupling Competition

The primary mode of failure when coupling amines to 2,5-dibromo-4-oxazolecarboxylic acid is poor chemoselectivity. The C2 position of the oxazole ring is flanked by two electronegative heteroatoms (oxygen and nitrogen) and bears a bromine leaving group, making it highly susceptible to SNAr by primary and secondary amines[2].

If the activation of the carboxylic acid is slow—as is often the case with standard carbodiimides like EDC/HOBt[4]—the unreacted amine remains in solution at high concentrations. This excess nucleophile will attack the C2-bromine, leading to complex mixtures of SNAr by-products and drastically reduced yields of the desired 4-carboxamide.

Reagent Selection Causality

To outcompete the SNAr pathway, the carboxylic acid must be converted into a highly reactive intermediate instantaneously.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the optimal reagent. It rapidly converts the acid into an active 7-azabenzotriazole (OAt) ester, ensuring that upon addition, the amine is immediately consumed via acylation rather than SNAr[4][5].

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a nucleophile, effectively deprotonating the acid without attacking the oxazole core[5].

  • Temperature Control: Initiating the reaction at 0 °C suppresses the activation energy required for the SNAr pathway while allowing the highly exothermic OAt-ester formation and subsequent amidation to proceed.

Reaction Workflow & Pathway

G Start 2,5-Dibromo-4-oxazolecarboxylic Acid (Starting Material) Activation Activation Phase HATU + DIPEA (0 °C) Start->Activation ActiveEster Active OAt-Ester Intermediate Activation->ActiveEster Amine Amine Addition (1.05 equiv, Dropwise) ActiveEster->Amine Product Desired Amide (High Yield) Amine->Product Controlled Conditions SNAr C2-SNAr By-product (Avoided) Amine->SNAr Excess Amine / High Temp

Workflow for amide coupling of 2,5-dibromo-4-oxazolecarboxylic acid, highlighting SNAr mitigation.

Quantitative Data Presentation

The following table summarizes the optimization data, demonstrating the stark contrast in chemoselectivity based on the choice of coupling reagents and conditions.

Table 1: Optimization of Amide Coupling Conditions for 2,5-Dibromo-4-oxazolecarboxylic Acid

EntryCoupling ReagentBase (Equiv)SolventTemp ProfileYield (%)C2-SNAr By-product (%)
1EDC / HOBtDIPEA (2.5)DMFRT, 12h45%28%
2PyBOPEt3N (2.5)DMFRT, 12h62%18%
3COMUDIPEA (2.5)DMF0 °C to RT, 4h84%< 3%
4 HATU DIPEA (2.5) DMF 0 °C to RT, 2h 89% < 1%

Note: Reactions performed on a 1.0 mmol scale using benzylamine (1.05 equiv) as the model nucleophile[6].

Standard Operating Procedure (SOP)

Materials Required
  • 2,5-Dibromo-4-oxazolecarboxylic acid (1.0 equiv)

  • Primary or secondary amine (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation & Activation:

    • Charge an oven-dried round-bottom flask with 2,5-dibromo-4-oxazolecarboxylic acid (1.0 equiv) and HATU (1.1 equiv) under an inert atmosphere (N2 or Argon).

    • Dissolve the solids in anhydrous DMF (yielding a 0.2 M solution).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add DIPEA (2.5 equiv) dropwise. Stir the mixture at 0 °C for 10–15 minutes to ensure complete formation of the active OAt-ester. The solution will typically turn a pale yellow color[5].

  • Amine Addition:

    • Dissolve the target amine (1.05 equiv) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated ester mixture at 0 °C over 5 minutes. Critical Step: Dropwise addition prevents localized high concentrations of the amine, strictly minimizing SNAr risk.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature (RT).

    • Stir for 2 hours. Monitor the reaction via TLC or LC-MS.

  • Quench & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash the organic layer successively with:

      • 5% aqueous LiCl solution (3 × 5 volumes) to remove DMF.

      • 1M HCl (1 × 5 volumes) to remove unreacted amine and trace DIPEA.

      • Saturated aqueous NaHCO3 (1 × 5 volumes) to remove acidic by-products.

      • Brine (1 × 5 volumes).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typically using a Hexanes/EtOAc gradient) to afford the pure 4-carboxamide.

Self-Validating System (Trustworthiness)

To ensure the integrity of the protocol and confirm that no SNAr or debromination has occurred, the following in-process and post-process validations must be utilized:

  • Isotopic Signature Validation (LC-MS): The presence of two bromine atoms creates a highly distinct isotopic pattern. In the mass spectrum, the molecular ion peak must present a 1:2:1 ratio for the [M]+, [M+2]+, and [M+4]+ signals. If a 1:1 ratio is observed, one bromine has been lost (likely via SNAr at C2). This is a definitive, self-validating checkpoint.

  • TLC Monitoring: The SNAr by-product is typically significantly more polar than the desired dibrominated amide due to the introduction of the amine moiety directly onto the heteroaromatic ring. A secondary, lower-Rf spot during TLC indicates poor temperature control during amine addition.

References

  • BenchChem. "Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery." 6

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach."5

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." 4

  • EPA. "2,5-Dibromo-4-oxazolecarboxylic acid - IVIVE." 7

  • SciSpace. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class." 2

  • CORE. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." 3

Sources

Method

Application Note &amp; Protocol: High-Yield Synthesis of 2,5-Dibromooxazole via Thermal Decarboxylation

Abstract This technical guide provides a comprehensive protocol for the synthesis of 2,5-dibromooxazole, a critical building block in medicinal chemistry, through the thermal decarboxylation of 2,5-dibromo-4-oxazolecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2,5-dibromooxazole, a critical building block in medicinal chemistry, through the thermal decarboxylation of 2,5-dibromo-4-oxazolecarboxylic acid. The oxazole scaffold is a privileged structure in drug discovery, and the dibrominated derivative offers two reactive sites for subsequent functionalization, making it invaluable for developing novel therapeutic agents.[1] This document details the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in drug development and organic synthesis.

Introduction: The Significance of 2,5-Dibromooxazole

The 1,3-oxazole ring is a five-membered heteroaromatic system frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2] Its presence can confer favorable pharmacological properties, and as such, it is considered a "privileged scaffold" in drug discovery. Compounds incorporating the oxazole moiety have demonstrated a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

2,5-Dibromooxazole, in particular, serves as a highly versatile synthetic intermediate. The differential reactivity of the two bromine atoms at the C2 and C5 positions provides medicinal chemists with reactive "handles" for sequential, site-selective modifications. This allows for the systematic exploration of chemical space around the oxazole core, facilitating the construction of complex molecular architectures and the fine-tuning of properties like potency and selectivity. This application note provides a robust and optimized protocol for accessing this key intermediate via the thermal decarboxylation of its corresponding carboxylic acid precursor.

Reaction Mechanism: Thermal Decarboxylation

The thermal decarboxylation of heteroaromatic carboxylic acids is a common method for removing a carboxyl group to generate the parent heterocycle.[4][5] While the precise mechanism can vary, the decarboxylation of 2,5-dibromo-4-oxazolecarboxylic acid is believed to proceed through a unimolecular heterolytic fission mechanism, which is common for many carboxylic acids.[6]

The reaction is initiated by heating, which provides the necessary activation energy. The electron-rich oxazole ring helps to stabilize the transition state and the resulting intermediate. The process involves the cleavage of the C-C bond between the oxazole ring and the carboxyl group, releasing carbon dioxide (CO₂) gas and forming a carbanionic intermediate at the C4 position. This intermediate is then rapidly protonated by a proton source in the reaction medium (even trace amounts of water or an acidic catalyst can suffice) to yield the final, stable 2,5-dibromooxazole product.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Add 2,5-dibromo-4-oxazolecarboxylic acid and DMF to flask B 2. Heat reaction mixture to 100-130 °C with stirring A->B C 3. Monitor reaction progress by TLC / Gas Evolution B->C D 4. Cool mixture to room temperature C->D E 5. Quench with water/NaHCO₃ and extract with EtOAc D->E F 6. Wash combined organic layers with water and brine E->F G 7. Dry over MgSO₄ and concentrate to get crude product F->G H 8. Purify by silica gel column chromatography G->H I 9. Combine pure fractions and evaporate solvent H->I J 10. Characterize final product (NMR, MS) I->J

Sources

Application

The Strategic Utility of 2,5-Dibromo-4-Oxazolecarboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Introduction: Unveiling a Privileged Heterocycle for Drug Discovery The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Heterocycle for Drug Discovery

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic functionalization of the oxazole ring is a powerful approach to modulate the physicochemical properties and biological activities of these molecules. The 2,5-dibromo-4-oxazolecarboxylic acid scaffold is a particularly attractive building block for drug discovery. It presents three distinct points for chemical modification: a carboxylic acid at the C4 position, and two bromine atoms at the C2 and C5 positions, which are amenable to a variety of cross-coupling reactions. This unique arrangement allows for the generation of diverse molecular libraries with precise control over the spatial orientation of substituents, a critical aspect in the design of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis and application of 2,5-dibromo-4-oxazolecarboxylic acid as a versatile building block in medicinal chemistry. We will explore a proposed synthetic pathway and detail its use in key transformations such as amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing experimentally grounded protocols for researchers in the field.

Proposed Synthesis of 2,5-Dibromo-4-Oxazolecarboxylic Acid

While not extensively documented as a commercially available reagent, a plausible and robust synthetic route to 2,5-dibromo-4-oxazolecarboxylic acid can be conceptualized from readily available starting materials, leveraging established methodologies for oxazole synthesis and halogenation. A potential pathway initiates with the formation of an oxazole-4-carboxylate ester, followed by a di-bromination step, and concluding with ester hydrolysis.

A feasible approach could involve the reaction of an appropriate α-hydroxy ketone with an orthoformate to construct the oxazole ring, a modification of the Robinson-Gabriel synthesis.[2] Subsequent bromination can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), followed by hydrolysis of the ester to yield the target carboxylic acid.

cluster_0 Proposed Synthesis of 2,5-Dibromo-4-Oxazolecarboxylic Acid Start Ethyl 2-hydroxy-3-oxobutanoate Step1 Ethyl 4-oxazolecarboxylate Start->Step1 Triethyl orthoformate, NH4OAc, Heat Step2 Ethyl 2,5-dibromo-4-oxazolecarboxylate Step1->Step2 N-Bromosuccinimide (2 eq.), CCl4, Initiator End 2,5-Dibromo-4-oxazolecarboxylic Acid Step2->End 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Proposed synthetic pathway to 2,5-dibromo-4-oxazolecarboxylic acid.

Applications in Medicinal Chemistry: A Gateway to Molecular Diversity

The true potential of 2,5-dibromo-4-oxazolecarboxylic acid lies in its capacity for orthogonal functionalization. The carboxylic acid provides a handle for amide bond formation, a crucial linkage in many biologically active molecules. The two bromine atoms, with their distinct electronic environments, offer the potential for selective or sequential palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents.

Amide Bond Formation: Building Peptidomimetics and Bioactive Amides

The carboxylic acid moiety of the scaffold is readily converted to amides using standard coupling reagents. This transformation is fundamental in medicinal chemistry for enhancing biological activity, improving pharmacokinetic properties, and constructing peptidomimetics. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly efficient for this purpose, even with challenging or sterically hindered amines.[3][4]

cluster_1 Amide Bond Formation Workflow Start 2,5-Dibromo-4-oxazolecarboxylic Acid + Amine (R-NH2) Activation Carboxylic Acid Activation (e.g., HATU, DIPEA in DMF) Start->Activation Step 1 Coupling Nucleophilic Attack by Amine Activation->Coupling Step 2 Product 2,5-Dibromo-N-substituted-4-oxazolecarboxamide Coupling->Product Step 3

Caption: General workflow for amide bond formation.

Experimental Protocol: Synthesis of N-Benzyl-2,5-dibromo-4-oxazolecarboxamide

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromo-4-oxazolecarboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Activation: To the stirred solution, add HATU (1.1 mmol, 1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv). Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add benzylamine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

ReagentMolar Equiv.Purpose
2,5-Dibromo-4-oxazolecarboxylic acid1.0Starting material
HATU1.1Coupling agent
DIPEA2.5Non-nucleophilic base
Benzylamine1.2Amine nucleophile
DMF-Anhydrous solvent
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds for Complex Architectures

The bromine atoms at the C2 and C5 positions are prime handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing C-C bonds. This allows for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the accessible chemical space. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-functionalization. Generally, in dihalo-heterocycles, the more electron-deficient position is more reactive towards oxidative addition of the palladium catalyst.[5][6] In the case of 2,5-dibromo-oxazole, theoretical considerations and experimental evidence from related systems suggest that the C2 position may be more electron-deficient and thus more reactive, though this can be influenced by the specific reaction conditions and ligands used.[7]

cluster_2 Suzuki-Miyaura Cross-Coupling Workflow Start 2,5-Dibromo-4-oxazolecarboxylic Acid + Arylboronic Acid (Ar-B(OH)2) Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Heat Start->Reaction Products Mono- and/or Di-arylated Oxazole Products Reaction->Products

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol 1: Selective Mono-Arylation (Hypothetically at C2)

  • Reaction Setup: To a dried Schlenk tube, add 2,5-dibromo-4-oxazolecarboxylic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for example, potassium carbonate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, carefully monitoring the reaction progress by TLC or LC-MS to maximize the yield of the mono-arylated product.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Experimental Protocol 2: Di-Arylation

  • Reaction Setup: Follow the same setup as for mono-arylation, but use an excess of the arylboronic acid (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere and Solvent Addition: Same as for mono-arylation.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until the starting material and mono-arylated intermediate are fully consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as for mono-arylation.

ReagentMolar Equiv. (Mono-arylation)Molar Equiv. (Di-arylation)Purpose
2,5-Dibromo-4-oxazolecarboxylic acid1.01.0Starting material
Arylboronic acid1.12.5Coupling partner
Pd(PPh₃)₄0.050.05 - 0.1Palladium catalyst
K₂CO₃3.03.0 - 4.0Base
Dioxane/H₂O (4:1)--Degassed solvent

Conclusion: A Building Block with Immense Potential

2,5-Dibromo-4-oxazolecarboxylic acid represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its three distinct points of functionalization—the carboxylic acid and two bromine atoms—provide a platform for the strategic and controlled synthesis of diverse molecular libraries. The ability to perform amide bond formation and selective or sequential Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this promising scaffold in the quest for novel therapeutic agents.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Knowles, J. P., & Whiting, A. (2007). The Heck−Mizoroki Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(21), 3399-3411.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki− Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles (Vol. 45). John Wiley & Sons.
  • Balasubramanian, M., & Keay, J. G. (1996). Oxazoles.
  • Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews, 104(5), 2433-2480.
  • Shavale, N. D., & El-Faham, A. (2018).
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

Sources

Method

Application Note: Modular Synthesis and Late-Stage Diversification of 2,5-Disubstituted Oxazole-4-Carboxamides

Executive Summary & Strategic Rationale The 2,5-disubstituted oxazole-4-carboxamide motif is a privileged heterocyclic scaffold in medicinal chemistry. It acts as a robust bioisostere for complex hydrogen-bonding network...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2,5-disubstituted oxazole-4-carboxamide motif is a privileged heterocyclic scaffold in medicinal chemistry. It acts as a robust bioisostere for complex hydrogen-bonding networks and is a critical structural determinant in recent antiviral agents (e.g., the pan-coronavirus inhibitor KB-2777) , monoamine oxidase B (MAO-B) inhibitors , and AMPA receptor modulators .

Historically, accessing this scaffold relied on de novo ring construction (e.g., Robinson-Gabriel or metal-free cascade cyclizations ), which requires pre-functionalized precursors and harsh dehydrating conditions. This severely limits late-stage diversification during Structure-Activity Relationship (SAR) campaigns.

To overcome this, we detail a highly modular, five-step divergent synthesis starting from commercially available ethyl 2-aminooxazole-4-carboxylate. By leveraging sequential C-2 Suzuki-Miyaura coupling and C-5 direct C-H arylation, this protocol avoids early-stage commitment to specific substituents, enabling the rapid and scalable generation of diverse compound libraries.

Synthetic Workflow & Reaction Pathway

SyntheticWorkflow SM Ethyl 2-aminooxazole- 4-carboxylate Step1 Diazotization & Chlorination (CuCl2, t-BuONO) SM->Step1 Int1 Ethyl 2-chlorooxazole- 4-carboxylate Step1->Int1 Step2 Suzuki-Miyaura Coupling (C-2) (Pd(PPh3)4, Ar1-B(OH)2) Int1->Step2 Int2 Ethyl 2-aryloxazole- 4-carboxylate Step2->Int2 Step3 Direct C-H Arylation (C-5) (Pd(OAc)2, Ar2-Br) Int2->Step3 Int3 Ethyl 2,5-diaryloxazole- 4-carboxylate Step3->Int3 Step4 Saponification (LiOH / HCl workup) Int3->Step4 Int4 2,5-diaryloxazole- 4-carboxylic acid Step4->Int4 Step5 Amide Coupling (HATU, DIPEA, R-NH2) Int4->Step5 Product 2,5-Disubstituted Oxazole- 4-Carboxamide Step5->Product

Modular synthetic pipeline for 2,5-disubstituted oxazole-4-carboxamides.

Step-by-Step Experimental Protocols

Phase 1: Core Activation (Diazotization & Chlorination)
  • Objective: Convert the unreactive C-2 amino group into a versatile chloride electrophile.

  • Protocol: Suspend ethyl 2-aminooxazole-4-carboxylate (1.0 equiv) and CuCl 2​ (1.2 equiv) in anhydrous acetonitrile (0.2 M). Cool the mixture to 0 °C under argon. Add tert-butyl nitrite (1.5 equiv) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours. Quench with 1M HCl and extract with ethyl acetate.

  • Causality & Expert Insight: tert-Butyl nitrite acts as an organic-soluble NO + source, forming a transient diazonium intermediate. CuCl 2​ serves a dual role: it provides the chloride nucleophile and catalyzes the Sandmeyer-type displacement. Acetonitrile is selected as a polar aprotic solvent to stabilize the diazonium intermediate without participating in nucleophilic side reactions.

  • Self-Validation Checkpoint: The reaction mixture transitions from a green suspension to a dark brown solution. TLC (Hexane/EtOAc 3:1) will show complete consumption of the polar starting material (R f​ ~0.1) to a distinct, less polar spot (R f​ ~0.5).

Phase 2: C-2 Functionalization (Suzuki-Miyaura Coupling)
  • Objective: Introduce the first substituent (R 1​ ) at the C-2 position.

  • Protocol: To a degassed solution of ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in 1,4-dioxane/water (4:1, 0.1 M), add Na 2​ CO 3​ (2.0 equiv) and Pd(PPh 3​ ) 4​ (0.05 equiv). Heat the sealed vessel at 80 °C for 16 h. Cool, dilute with water, and extract with dichloromethane.

  • Causality & Expert Insight: The C-2 chloride is highly activated toward oxidative addition due to the adjacent electronegative oxygen and nitrogen atoms of the oxazole ring. A biphasic dioxane/water system is critical to dissolve both the organic substrates and the inorganic base, ensuring efficient transmetalation.

  • Self-Validation Checkpoint: Formation of palladium black (a dark precipitate) at the end of the reaction indicates catalyst exhaustion and reaction completion.

Phase 3: C-5 Functionalization (Direct C-H Arylation)
  • Objective: Introduce the second substituent (R 2​ ) at the C-5 position without the need for pre-halogenation.

  • Protocol: Combine the C-2 substituted oxazole (1.0 equiv), aryl bromide (1.5 equiv), K 2​ CO 3​ (2.0 equiv), Pd(OAc) 2​ (0.1 equiv), and tri(o-tolyl)phosphine (0.2 equiv) in anhydrous toluene (0.1 M). Heat at 110 °C for 24 h under argon. Filter through Celite and purify via flash chromatography.

  • Causality & Expert Insight: The C-5 proton of the oxazole is relatively acidic. Under basic conditions with a Pd(II) catalyst, a concerted metalation-deprotonation (CMD) pathway occurs, bypassing the need for a C-5 boronic acid or stannane. Tri(o-tolyl)phosphine is selected for its steric bulk, which accelerates the reductive elimination step and prevents catalyst poisoning.

  • Self-Validation Checkpoint: A successful reaction yields a highly fluorescent spot under 254 nm UV light on TLC, characteristic of the extended π -conjugation in 2,5-diaryloxazoles.

Phase 4: Saponification
  • Objective: Unmask the carboxylic acid for subsequent amide coupling.

  • Protocol: Dissolve the ester in a THF/MeOH/H 2​ O mixture (2:1:1, 0.2 M). Add LiOH·H 2​ O (3.0 equiv). Stir at room temperature for 4 h. Concentrate under reduced pressure to remove organic solvents, then acidify the aqueous layer with 1M HCl to pH 2. Filter the resulting precipitate.

  • Causality & Expert Insight: LiOH is preferred over NaOH or KOH. The lithium cation strongly coordinates with the ester carbonyl oxygen, accelerating hydrolysis under milder conditions. This prevents potential base-catalyzed ring-opening of the oxazole core.

  • Self-Validation Checkpoint: Upon acidification, the product should immediately precipitate as a white or off-white solid. If the product oils out, it indicates incomplete removal of THF/MeOH; extract with EtOAc instead of filtering.

Phase 5: Amidation
  • Objective: Form the final 2,5-disubstituted oxazole-4-carboxamide.

  • Protocol: Dissolve the carboxylic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 2 h. Pour into ice water (5 volumes) to precipitate the product.

  • Causality & Expert Insight: HATU is utilized because it forms a highly reactive 7-aza-HOBt ester intermediate. This is vastly superior to standard EDC/HOBt coupling, particularly for sterically hindered or electron-deficient amines . DIPEA acts as a non-nucleophilic base to deprotonate the amine hydrochloride salts and drive the reaction forward.

  • Self-Validation Checkpoint: The reaction is typically complete within 30 minutes. The water precipitation step usually yields analytically pure carboxamide (>95% purity by LC-MS), bypassing the need for tedious column chromatography.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative yields, reaction times, and primary analytical identifiers for each stage of the synthetic workflow.

Reaction PhaseTarget Intermediate / ProductTypical Yield (%)TimeKey Analytical Identifiers (NMR / MS)
Phase 1: Chlorination Ethyl 2-chlorooxazole-4-carboxylate75–85%2 hLC-MS: [M+H] + 176.0/178.0 (Distinct 3:1 35 Cl/ 37 Cl isotope pattern)
Phase 2: Suzuki Coupling Ethyl 2-aryloxazole-4-carboxylate60–90%16 h 1 H NMR: Disappearance of C-2 NH 2​ broad singlet; appearance of aryl protons.
Phase 3: C-H Arylation Ethyl 2,5-diaryloxazole-4-carboxylate50–75%24 h 1 H NMR: Disappearance of the oxazole C-5 proton (sharp singlet, ~8.2–8.4 ppm).
Phase 4: Saponification 2,5-diaryloxazole-4-carboxylic acid85–95%4 hIR: Broad O-H stretch (2500-3300 cm −1 ); LC-MS: [M-H] dominant.
Phase 5: Amidation 2,5-Disubstituted Oxazole-4-Carboxamide70–95%2 h 1 H NMR: Appearance of amide N-H (broad singlet, 8.5–10.5 ppm).

References

  • Title: Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity Source: Pharmaceutics (MDPI), 2025 URL: [Link]

  • Title: 2-Phenyloxazole-4-carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B Source: ChemMedChem, 2019 URL: [Link]

  • Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: Journal of Xenobiotics (MDPI), 2025 URL: [Link]

  • Title: Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization Source: Organic Letters (ACS), 2010 URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Side Reactions in the Bromination of Oxazole-4-Carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the key synthetic steps in functionalizing the oxazole core: the electrophilic bromination of oxazole-4-carboxylic acid. The goal is to produce 5-bromooxazole-4-carboxylic acid, a valuable building block in medicinal chemistry.[1][2] However, this reaction is not without its challenges. This document provides direct answers to common issues, explains the underlying chemical mechanisms, and offers field-proven protocols to help you navigate the complexities of this transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of oxazole-4-carboxylic acid. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step solution.

Question 1: My reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. What's causing the low conversion?

Answer: Low conversion is typically a result of insufficient electrophilicity of the brominating agent or suboptimal reaction conditions. The oxazole ring, while aromatic, is electron-deficient, and the attached carboxylic acid is a deactivating group, making the system less reactive toward electrophilic substitution than electron-rich heterocycles.

Root Cause Analysis & Solutions:

  • Insufficient Activation of Brominating Agent: N-Bromosuccinimide (NBS) is the most commonly recommended reagent for this transformation due to its selectivity.[3][4] However, its reactivity is highly dependent on the reaction medium. In non-polar, aprotic solvents, the reaction may be slow.

    • Solution: Switch to an acidic solvent like glacial acetic acid. The acid protonates the NBS carbonyl, increasing the electrophilicity of the bromine atom and accelerating the reaction.[4]

  • Inappropriate Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like decarboxylation. The initial attempts should be made at or slightly above room temperature.

    • Solution: Begin the reaction at room temperature. If monitoring by TLC or LC-MS shows low conversion after several hours, gently heat the mixture to 50-60 °C.[4]

  • Choice of Brominating Agent: While NBS is preferred, elemental bromine (Br₂) can also be used. It is a stronger brominating agent but can be less selective, potentially leading to over-bromination.

    • Solution: If using NBS in acetic acid fails to provide sufficient conversion, a trial with Br₂ in a non-nucleophilic solvent like dichloromethane or carbon tetrachloride can be attempted, but with careful control of stoichiometry.[5]

Question 2: My primary byproduct has a mass corresponding to the loss of CO₂, suggesting decarboxylation. Why is this happening and how can I prevent it?

Answer: Decarboxylation is a significant risk, particularly with heteroaromatic carboxylic acids, and can be induced by thermal stress or certain reaction conditions.[6] The electron-withdrawing effect of the newly introduced bromine at the C5 position can further destabilize the C4-carboxyl group, making it more susceptible to cleavage.

Mechanistic Insight: The reaction likely proceeds via a mechanism where the carboxylic acid group is eliminated as CO₂, especially upon heating. While not as prone to this as β-keto acids or 5-hydroxyoxazoles, the conditions for bromination can be sufficient to trigger this unwanted pathway.[7]

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical parameter. Avoid excessive heating.

    • Actionable Step: Maintain the reaction temperature below 60 °C. If the reaction requires heat, increase it incrementally and monitor for the appearance of the decarboxylated byproduct.

  • Protect the Carboxylic Acid: The most robust method to prevent decarboxylation is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to bromination. The ester is stable under bromination conditions. The acid can be regenerated in a subsequent hydrolysis step.[3] This multi-step approach often provides a cleaner product and higher overall yield despite the extra steps.

Workflow: The Ester Protection Strategy

Start Oxazole-4-carboxylic Acid Step1 Esterification (e.g., SOCl₂/MeOH) Start->Step1 Intermediate Ethyl Oxazole-4-carboxylate Step1->Intermediate Step2 Bromination (NBS, Acetic Acid) Intermediate->Step2 Product_Ester Ethyl 5-bromooxazole-4-carboxylate Step2->Product_Ester Step3 Saponification (e.g., NaOH or LiOH) Product_Ester->Step3 Final_Product 5-Bromooxazole-4-carboxylic Acid Step3->Final_Product

Caption: Workflow for bromination via an ester intermediate.

Question 3: I'm observing a significant amount of ring-opened byproducts in my LC-MS analysis. What causes the oxazole ring to cleave?

Answer: The stability of the oxazole ring is highly conditional.[8] It is particularly vulnerable to cleavage in the presence of nucleophiles, especially when the ring is activated by an electrophile like bromine.

Root Cause Analysis & Solutions:

  • Nucleophilic Solvent: The use of nucleophilic solvents, such as methanol (MeOH), is a primary cause of ring opening during bromination. The reaction can proceed through an addition-elimination pathway, where the solvent adds across the oxazole ring, leading to cleavage.[9]

    • Solution: Strictly avoid nucleophilic solvents. Use either aprotic solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride, or an acidic medium like glacial acetic acid.[4][5][9]

  • Strongly Basic or Acidic Conditions: The oxazole ring is known to be unstable under strongly acidic or basic conditions.[8] While glacial acetic acid is generally safe, using concentrated mineral acids can lead to decomposition. Similarly, exposure to strong bases can cause deprotonation at the C2 position, which may lead to a ring-opened isonitrile intermediate.[8]

    • Solution: Maintain a moderately acidic or neutral pH. If a base is required for workup, use a mild inorganic base like sodium bicarbonate and avoid prolonged exposure.

Mechanism: Desired vs. Side Reactions

cluster_main Bromination Pathways cluster_desired Desired Pathway cluster_side Side Reactions Start Oxazole-4-COOH + NBS Desired 5-Bromo-oxazole-4-COOH Electrophilic Substitution Start->Desired HOAc or DCM Decarboxylation 5-Bromo-oxazole + CO₂ Start->Decarboxylation Heat (Δ) RingOpening Ring-Opened Products (e.g., in MeOH) Start->RingOpening MeOH

Caption: Competing reaction pathways in oxazole bromination.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around brominating agent for oxazole-4-carboxylic acid? A1: N-Bromosuccinimide (NBS) is generally the reagent of choice. It is a solid, making it easier and safer to handle than liquid bromine.[10] It acts as a source of electrophilic bromine and typically provides higher selectivity for mono-bromination at the desired C5 position with fewer side products compared to Br₂.[11]

Q2: Should I be concerned about the regioselectivity of the bromination? A2: Generally, for electrophilic substitution on the oxazole ring, the order of reactivity is C5 > C4.[9][12] Since the C4 position is already substituted with a deactivating carboxyl group, electrophilic attack is strongly directed to the C5 position. C2 bromination is not typically observed under these electrophilic conditions.

Q3: Is it better to brominate the free acid or protect it as an ester first? A3: This is a classic trade-off between process efficiency and robustness.

  • Direct Bromination: This is a more atom-economical, one-step process. However, it carries a higher risk of side reactions, particularly decarboxylation, and the starting material may have poor solubility in ideal organic solvents.

  • Ester Protection Strategy: This two-step approach (esterification, bromination, followed by hydrolysis) is longer but circumvents the issue of decarboxylation and often results in a cleaner reaction profile and easier purification.[3][5] For complex syntheses where yield and purity are paramount, the protection strategy is often preferred.

Q4: How should I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is effective for routine monitoring. Use a solvent system like ethyl acetate/hexanes, potentially with a small amount of acetic acid to improve spot shape. Co-spotting your reaction mixture with the starting material is essential. For more precise analysis, especially for detecting byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Recommended Experimental Protocols

Protocol 1: Direct Bromination of Oxazole-4-carboxylic Acid[4]

  • Reaction Setup: In a flask protected from light, dissolve oxazole-4-carboxylic acid (1.0 eq) in glacial acetic acid (to a concentration of ~0.2 M).

  • Reagent Addition: At room temperature, add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 10-15 minutes.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 50-60 °C. Monitor progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water (approx. 10 volumes).

  • Isolation: The product, 5-bromooxazole-4-carboxylic acid, should precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and succinimide, and dry under vacuum.

Protocol 2: Bromination via an Ethyl Ester Intermediate[3][5]

Part A: Esterification

  • Suspend oxazole-4-carboxylic acid (1.0 eq) in ethanol (EtOH).

  • Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂) (1.5 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and remove the solvent under reduced pressure. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the ethyl oxazole-4-carboxylate with ethyl acetate. Dry the organic layer and concentrate to obtain the ester, which can often be used without further purification.

Part B: Bromination & Hydrolysis

  • Dissolve the ethyl oxazole-4-carboxylate (1.0 eq) from Part A in a suitable solvent like dichloromethane or glacial acetic acid.

  • Add NBS (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an appropriate aqueous workup to yield ethyl 5-bromooxazole-4-carboxylate.

  • For hydrolysis, dissolve the crude ester in a 1:1 mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat to reflux for 2 hours.

  • Cool the mixture, remove the ethanol in vacuo, and acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated 5-bromooxazole-4-carboxylic acid by filtration, wash with cold water, and dry.

Data Summary Table
ParameterDirect BrominationEster Protection StrategyKey Considerations
Reagents Oxazole-4-COOH, NBSOxazole-4-COOH, EtOH, SOCl₂, NBS, NaOHProtection strategy requires more reagents but offers more control.
Number of Steps 13 (Esterification, Bromination, Hydrolysis)Direct route is faster if successful.
Primary Risk Decarboxylation, Ring OpeningIncomplete hydrolysis, side reactions in 3 stepsRisks are mitigated but spread across more transformations.
Typical Solvents Glacial Acetic AcidEthanol, Dichloromethane, WaterAvoid nucleophilic solvents (e.g., MeOH) for bromination.[9]
Temperature 25 - 60 °C0 °C to Reflux (depending on step)Strict temperature control is vital for the direct route.
Yield & Purity Variable, risk of byproductsGenerally higher and cleanerChoose based on scale and purity requirements.
References
  • Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(13), 1899-1904. [Link]

  • Vedejs, E., & Luchetta, L. M. (1999). Synthesis of 4-Substituted Oxazoles. The Journal of Organic Chemistry, 64(4), 1011-1014.
  • Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441-1465.
  • SlideShare. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • MANAC Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). [Link]

  • Thomson, D. W., et al. (2013). Decarboxylative Bromination of Hetarenes: Initial Mechanistic Insights. Synlett, 24(10), 1299-1302. [Link]

Sources

Optimization

Purification of 2,5-dibromo-4-oxazolecarboxylic acid by recrystallization

Welcome to the Technical Support Center for the purification of 2,5-dibromo-4-oxazolecarboxylic acid . As a highly halogenated, heteroaromatic compound, this molecule presents unique physicochemical challenges during iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,5-dibromo-4-oxazolecarboxylic acid . As a highly halogenated, heteroaromatic compound, this molecule presents unique physicochemical challenges during isolation.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic recrystallization theory to directly address the causality behind phase behaviors, thermal degradation, and solvent interactions specific to electron-deficient oxazolecarboxylic acids.

Part 1: Physicochemical Causality & Solvent Selection (FAQ)

Q: Why is 2,5-dibromo-4-oxazolecarboxylic acid so prone to "oiling out" rather than forming crystals? A: The difficulty arises from a structural dichotomy. The 2,5-dibromo-oxazole core is highly lipophilic and lacks hydrogen-bond acceptors, while the C4-carboxylic acid group forms robust syn-syn hydrogen-bonded dimers in the solid state[1]. This creates a steep solubility curve. When the solvent system is too polar (e.g., pure water or high-ratio aqueous ethanol), the lipophilic core forces the molecule out of solution as a liquid-liquid phase separation (LLPS or "oiling out") before the thermodynamic threshold for crystal lattice formation is reached.

Q: What is the optimal solvent system to prevent this and maximize yield? A: A binary solvent system of Ethyl Acetate (EtOAc) and Hexanes is highly recommended over the traditional Ethanol/Water mixtures often used for simpler oxazole derivatives[2]. EtOAc acts as the "good" solvent—its moderate polarity and hydrogen-bond accepting capability disrupt the carboxylic acid dimers. Hexane acts as the anti-solvent to gently induce supersaturation without triggering phase separation.

Table 1: Quantitative Evaluation of Recrystallization Solvent Systems

Solvent SystemSolvation Power (Hot)Est. Recovery YieldRisk of Oiling OutRisk of Thermal Degradation
EtOAc / Hexanes High85–90%ModerateLow (Process kept ≤65°C)
Ethanol / Water Very High70–75%HighModerate (Requires longer heating)
Toluene Low<40%LowHigh (Boils at 110.6°C)

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. At each critical juncture, an observable physical state confirms the procedure is on track.

Methodology: Recrystallization via EtOAc/Hexane Anti-Solvent Addition

  • Initial Dissolution:

    • Place the crude 2,5-dibromo-4-oxazolecarboxylic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Add minimal EtOAc (approximately 3–5 mL per gram of crude).

    • Heat gently in a water bath to no more than 65°C .

    • Validation Checkpoint: The solution should become clear and pale yellow. If the solution is dark brown or contains insoluble particulates, perform a hot filtration through a pad of Celite to remove polymeric byproducts.

  • Anti-Solvent Titration:

    • While maintaining the temperature at 60–65°C, begin adding warm Hexanes dropwise.

    • Validation Checkpoint: Observe the point of impact. You should see transient local turbidity that clears immediately upon swirling.

    • Stop adding Hexanes the moment the solution remains faintly cloudy for more than 3 seconds after swirling. Add exactly 1-2 drops of EtOAc to restore complete clarity.

  • Controlled Nucleation (Cooling):

    • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20°C) over 2 hours without disturbance.

    • Validation Checkpoint: Crystal nucleation (fine needles) should begin between 40°C and 30°C. If nucleation occurs above 50°C, the system is over-saturated (too much hexane), which traps impurities.

  • Maturation and Isolation:

    • Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize lattice maturation.

    • Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Hexanes.

    • Dry in vacuo at 40°C to constant weight.

Part 3: Troubleshooting Guide (FAQ)

Q: I am observing a significantly lower yield, and mass spectrometry shows a byproduct lacking the carboxylic acid mass. What happened? A: You are experiencing thermal decarboxylation . The two bromine atoms exert a powerful electron-withdrawing inductive effect, making the oxazole ring severely electron-deficient. This stabilizes the carbanion intermediate that forms at the C4 position during the loss of CO₂. Much like highly fluorinated oxazolecarboxylic acids[3], the 2,5-dibromo analogue is exceptionally susceptible to thermal degradation. Fix: Never allow the dissolution temperature to exceed 65°C. Do not use high-boiling solvents like toluene or DMF.

Q: The solution turned milky, and a thick oil formed at the bottom of the flask instead of crystals. How do I recover my product? A: The system has undergone liquid-liquid phase separation (LLPS). The solute has saturated the solvent at a temperature above its depressed melting point. Fix: Do not discard the mixture. Reheat the flask to 60°C until the oil redissolves into a single clear phase. Add 5–10% more EtOAc to increase the overall solubility of the lipophilic core. As it cools again, introduce a "seed crystal" of pure 2,5-dibromo-4-oxazolecarboxylic acid at 45°C to bypass the nucleation energy barrier and force solid lattice formation instead of oiling.

Part 4: Visual Workflows & Logical Relationships

Troubleshooting Step1 Crude 2,5-dibromo-4- oxazolecarboxylic acid Step2 Dissolve in EtOAc at ≤65°C Step1->Step2 Step3 Add Hexane dropwise until turbid Step2->Step3 Step4 Cool slowly to 20°C Step3->Step4 Dec Observation? Step4->Dec Oil Oiling Out (Phase Separation) Dec->Oil Milky Emulsion Cryst Crystal Nucleation Dec->Cryst Solid Needles Clear Solution Remains Clear Dec->Clear No Solid FixOil Reheat to 60°C, add 5% EtOAc, seed with pure crystal Oil->FixOil Final Filter, Wash (Cold Hexane), Dry in Vacuo Cryst->Final FixClear Evaporate 15% solvent, scratch flask glass Clear->FixClear FixOil->Step4 FixClear->Step4

Caption: Decision tree for troubleshooting phase behaviors during oxazolecarboxylic acid recrystallization.

Decarboxylation A 2,5-dibromo-4- oxazolecarboxylic acid B Prolonged Heat (>80°C) A->B C Loss of CO₂ (Carbanion Intermediate) B->C D 2,5-dibromooxazole (Degradation Product) C->D

Caption: Thermal degradation pathway of electron-deficient halogenated oxazolecarboxylic acids.

References

  • The Journal of Organic Chemistry. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." ACS Publications.[Link]

  • Journal of Fluorine Chemistry. "A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds." Academia.edu.[Link]

  • MDPI Chemistry. "Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid." MDPI.[Link]

Sources

Troubleshooting

Column chromatography conditions for purifying 2,5-dibromo-4-oxazolecarboxylic acid

Target Compound: 2,5-Dibromo-4-oxazolecarboxylic Acid Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Part 1: The Science of the Separation (Mechanistic Causality) Purifying 2,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,5-Dibromo-4-oxazolecarboxylic Acid Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals

Part 1: The Science of the Separation (Mechanistic Causality)

Purifying 2,5-dibromo-4-oxazolecarboxylic acid presents a unique chromatographic challenge due to the interplay between its highly polar carboxylic acid moiety and the lipophilic, electron-withdrawing bromine atoms. Understanding the physical chemistry of the molecule is critical for designing a successful purification workflow.

The pKa and Ionization Challenge

The base heterocyclic core, oxazole-4-carboxylic acid, has a predicted pKa of approximately 3.2 to 3.4 (1[1]). However, the substitution of two highly electron-withdrawing bromine atoms at the C2 and C5 positions significantly increases the acidity of the carboxyl group (estimated pKa < 2.0). Under neutral chromatographic conditions, the compound exists almost entirely as a carboxylate anion.

Silanol Interactions & Peak Tailing

Bare normal-phase silica gel is heavily populated with active silanol groups (Si-OH). When the ionized carboxylate anion is loaded onto a neutral silica column, it engages in intense ion-dipole interactions with these silanols. This causality leads to severe peak tailing, irreversible adsorption, and co-elution with impurities (2[2]).

The Solution: Acidic Modifiers and Reversed-Phase Superiority

To suppress ionization, the mobile phase must be heavily modified with an organic acid (e.g., 1% Acetic Acid or 0.1% Trifluoroacetic Acid). This forces the equilibrium back to the neutral, protonated state (R-COOH), masking the silanol interactions and restoring sharp elution bands (3[3]). Alternatively, utilizing C18 Reversed-Phase chromatography bypasses silanol adsorption entirely, relying instead on the hydrophobic interactions provided by the dibromo-oxazole core (4[4]).

Part 2: Visualizing the Workflow and Mechanism

Workflow Start Crude 2,5-Dibromo-4- oxazolecarboxylic Acid Check Assess Impurity Profile Start->Check RP Reversed-Phase (C18) Water/MeCN + 0.1% TFA Check->RP Highly Polar Impurities NP Normal-Phase (Silica) DCM/MeOH + 1% AcOH Check->NP Lipophilic Impurities Evap Evaporate & Lyophilize RP->Evap Azeo Azeotropic Removal of Acetic Acid (Toluene) NP->Azeo Pure Pure Compound Evap->Pure Azeo->Pure

Workflow for selecting the optimal chromatography method for oxazolecarboxylic acids.

Mechanism Silica Bare Silica Gel (Active Silanol: Si-OH) State1 No Acidic Modifier (Compound Ionized: R-COO⁻) Silica->State1 Neutral Eluent State2 With 0.1% TFA/AcOH (Compound Protonated: R-COOH) Silica->State2 Acidic Eluent Result1 Strong Ion-Dipole Interaction (Severe Tailing / Retention) State1->Result1 High Affinity Result2 Weak Hydrogen Bonding (Sharp Elution Peak) State2->Result2 Reduced Affinity

Mechanism of peak tailing suppression using acidic modifiers on silica gel.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Reversed-Phase (C18) Flash Chromatography (Recommended)

This method is highly recommended for halogenated carboxylic acids as it avoids silanol interactions entirely.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% v/v Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% v/v Trifluoroacetic Acid).

  • Column Equilibration: Mount a pre-packed C18 flash column (e.g., RediSep C18) onto an automated flash system. Equilibrate the column with 5 Column Volumes (CV) of 95% Solvent A / 5% Solvent B.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO or DMF. Inject the solution directly into the solid load cartridge or liquid injection port.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15–20 CV. The dibromo substitution provides sufficient lipophilicity for the compound to retain on the C18 matrix and elute cleanly away from highly polar impurities.

  • Fraction Collection & Recovery: Monitor absorbance at 254 nm. Pool the product-containing fractions, freeze at -80 °C, and lyophilize to yield the pure solid, completely free of volatile TFA and solvents.

Self-Validation Check: Before scaling up, inject a 1 mg analytical sample onto an LC-MS using the identical mobile phase system. If the peak exhibits tailing on the analytical scale, increase the TFA concentration to 0.2% before proceeding to the preparative column.

Protocol B: Normal-Phase Silica Gel Chromatography (Alternative)

Use this method if C18 is unavailable or if the primary impurities are highly lipophilic.

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% v/v Glacial Acetic Acid (AcOH) to all solvent mixtures.

  • Column Packing & Deactivation: Slurry pack standard silica gel (230-400 mesh) using 100% DCM containing 1% AcOH. Crucial Step: Flush the column with at least 3 CV of the acidic mobile phase to fully deactivate the silanol sites prior to loading.

  • Dry Loading: Dissolve the sample in THF or EtOAc, add Celite (1:2 mass ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the top of the column bed.

  • Elution: Elute using a step gradient: 100% DCM (1% AcOH) for 3 CV, followed by 95:5 DCM:MeOH (1% AcOH) for 5 CV, and finally 90:10 DCM:MeOH (1% AcOH).

  • Azeotropic Removal: Combine the product fractions and evaporate under reduced pressure. To remove the residual high-boiling acetic acid, add 20 mL of Toluene and co-evaporate on the rotary evaporator. Repeat this azeotropic distillation 3 times, followed by high vacuum drying overnight.

Self-Validation Check: Run a 2D TLC plate (run once, dry, rotate 90 degrees, run again). If the spot appears as a diagonal line rather than a single point, the compound is still interacting with silanols, indicating that the preparative column requires further pre-equilibration with the acidic modifier.

Part 4: Quantitative Data & Eluent Systems Comparison

Chromatography TypeStationary PhaseRecommended Mobile PhaseModifier RequiredProsCons
Reversed-Phase C18 SilicaWater / Acetonitrile0.1% TFA or Formic AcidExcellent resolution; easy solvent removal via lyophilization.Requires specialized C18 columns and a lyophilizer.
Normal-Phase Bare Silica GelDCM / Methanol1% Acetic Acid (AcOH)Cost-effective; high loading capacity for large-scale runs.High risk of tailing; requires azeotropic removal of AcOH.
Normal-Phase Bare Silica GelHexane / Ethyl Acetate1% Acetic Acid (AcOH)Excellent for separating highly lipophilic impurities.Product often exhibits low solubility in the loading solvent.

Part 5: Troubleshooting FAQs

Q: My compound is streaking across the entire TLC plate. How do I fix this? A: Streaking is the hallmark of carboxylic acid ionization on silica. Add 1% to 5% acetic acid or formic acid to your TLC developing solvent (e.g., 90:10 DCM:MeOH + 1% AcOH) (2[2]). If streaking persists, ensure your sample isn't overloaded, or switch to a reversed-phase C18 TLC plate.

Q: Can I use basic modifiers like Triethylamine (TEA) instead of acid? A: Absolutely not. While TEA is excellent for purifying basic amines (3[3]), adding a base to a carboxylic acid will form a highly polar carboxylate salt (triethylammonium 2,5-dibromo-4-oxazolecarboxylate). This salt will either crash out on a normal-phase column or elute immediately in the void volume, destroying the separation.

Q: I purified my compound using Protocol B, but the NMR shows residual acetic acid. How do I remove it? A: Acetic acid has a high boiling point (118 °C) and hydrogen-bonds strongly to the oxazolecarboxylic acid. Co-evaporate the residue with toluene (which forms a low-boiling azeotrope with acetic acid) 2-3 times on a rotary evaporator, followed by high vacuum drying overnight.

Q: Is there a risk of debromination during purification? A: Under standard acidic chromatography conditions (AcOH, TFA, Formic acid), the C-Br bonds on the oxazole ring are highly stable. However, you must avoid using strong nucleophiles, harsh basic conditions, or prolonged exposure to UV light (e.g., leaving fractions on the benchtop for days), which could trigger halogen displacement or radical debromination.

Part 6: References

  • Carriers for TLC Preparation (Silica Gel, Polyamide) - FUJIFILM Wako.

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.

  • Buy Isoxazole-4-carboxylic acid | 6436-62-0 - Smolecule.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Coupling with 2,5-Dibromo-4-Oxazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium catalyst loading in cro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium catalyst loading in cross-coupling reactions with the challenging substrate, 2,5-dibromo-4-oxazolecarboxylic acid. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding palladium-catalyzed coupling reactions involving 2,5-dibromo-4-oxazolecarboxylic acid.

Q1: What are the primary challenges when using 2,5-dibromo-4-oxazolecarboxylic acid in a cross-coupling reaction?

A1: The main challenges stem from the unique structure of this substrate:

  • Two Reactive Sites: The presence of two bromine atoms at the C2 and C5 positions of the oxazole ring can lead to issues with selectivity, potentially resulting in a mixture of mono- and di-substituted products.

  • Carboxylic Acid Group: The carboxylic acid functionality can interfere with the catalytic cycle. It may coordinate to the palladium center, potentially inhibiting the reaction, or require additional equivalents of base, which can affect solubility and catalyst stability.[1]

  • Heteroaromatic Ring: Oxazoles can be sensitive to certain reaction conditions and may be prone to decomposition. The electron-deficient nature of the ring can also influence the reactivity of the C-Br bonds.

Q2: How does palladium catalyst loading impact the reaction outcome?

A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and purity.

  • Too Low: Insufficient catalyst may lead to a sluggish or incomplete reaction, resulting in low yields of the desired product.[2] For a new or difficult reaction, starting with a higher catalyst loading (e.g., 1-5 mol%) can be beneficial to ensure conversion.[2]

  • Too High: While it might increase the reaction rate, excessive catalyst loading is not cost-effective, especially on a large scale.[3] It can also lead to an increase in side reactions and complicates the purification process by requiring the removal of higher levels of residual palladium from the final product.[3][4]

Q3: What is a typical starting catalyst loading for this type of reaction?

A3: For an initial exploratory reaction with 2,5-dibromo-4-oxazolecarboxylic acid, a palladium catalyst loading in the range of 1-5 mol% is a reasonable starting point.[4][5] Optimization studies can then be performed to reduce the loading once a viable catalytic system is identified.[6][7]

Q4: Which palladium sources and ligands are recommended for this substrate?

A4: The choice of palladium source and ligand is crucial for success.

  • Palladium Sources: Common pre-catalysts include Pd(OAc)₂ and Pd₂(dba)₃, which require in-situ reduction to the active Pd(0) species.[2][8] Alternatively, pre-formed Pd(0) sources like Pd(PPh₃)₄ or more advanced pre-catalysts (e.g., Buchwald pre-catalysts) can offer more reliable formation of the active catalyst.[8][9]

  • Ligands: For challenging substrates like this, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which is the first step in the catalytic cycle.[10][11] Ligands such as SPhos, XPhos, and RuPhos have shown great success in coupling reactions with difficult substrates.[2][10] The ligand-to-palladium ratio is also important and is typically in the range of 1:1 to 4:1.[8]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of palladium catalyst loading for coupling reactions with 2,5-dibromo-4-oxazolecarboxylic acid.

Issue 1: Low or No Product Yield

Low conversion is a frequent problem and can often be traced back to issues with the catalyst, reagents, or reaction conditions.[12]

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The palladium pre-catalyst may not be efficiently reduced to the active Pd(0) state.[2][8] The catalyst or ligands may have degraded due to improper storage or exposure to air.[8]

    • Solution:

      • Use a fresh, high-purity palladium source and ligands.

      • Consider switching to a pre-formed Pd(0) catalyst or a modern pre-catalyst system that forms the active species more reliably.[8]

      • Ensure rigorous degassing of the reaction mixture to prevent oxidation of the catalyst and ligands.[8] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[8]

  • Sub-optimal Reaction Conditions:

    • Cause: The chosen solvent, base, or temperature may not be suitable for this specific transformation.

    • Solution:

      • Solvent Screen: The choice of solvent can significantly affect solubility, reaction kinetics, and catalyst stability.[2] Screen a range of solvents such as toluene, dioxane, DMF, and THF.[2]

      • Base Selection: The base is crucial for activating the coupling partner.[8] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[12]

      • Temperature Optimization: Many coupling reactions require heating.[8] If the reaction is sluggish at a lower temperature, a cautious increase may improve the rate. However, excessive heat can lead to catalyst decomposition.[8]

Issue 2: Catalyst Deactivation (Reaction Mixture Turns Black)

The formation of a black precipitate is a strong indicator of catalyst decomposition into inactive palladium black.[2]

Possible Causes & Solutions:

  • Ligand Dissociation or Oxidation:

    • Cause: The phosphine ligands can be oxidized by trace oxygen or may dissociate from the palladium center, leading to aggregation of the metal.[2][8]

    • Solution:

      • Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[8]

      • Check the ligand-to-palladium ratio. An insufficient amount of ligand can leave the palladium center prone to aggregation.[8]

  • Inadequate Mixing:

    • Cause: In biphasic solvent systems, poor stirring can limit the interfacial area where the reaction occurs and lead to localized high concentrations of reagents, which can promote catalyst decomposition.[8]

    • Solution:

      • Ensure vigorous and efficient stirring throughout the reaction.[8]

Issue 3: Formation of Side Products (e.g., Homocoupling)

Homocoupling, where two molecules of the same starting material couple, is a common side reaction that reduces the yield of the desired product.[12]

Possible Causes & Solutions:

  • Presence of Oxygen:

    • Cause: Oxygen can promote the oxidation of the active Pd(0) catalyst, leading to pathways that favor homocoupling.[12][13]

    • Solution:

      • Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.[12]

  • Sub-optimal Stoichiometry:

    • Cause: Using a large excess of one of the coupling partners can sometimes lead to an increase in homocoupling of that reagent.

    • Solution:

      • Use a slight excess (e.g., 1.1-1.5 equivalents) of one of the coupling partners, but avoid a large excess.[12]

III. Experimental Protocols & Data

General Protocol for Optimizing Palladium Catalyst Loading

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2,5-dibromo-4-oxazolecarboxylic acid (1.0 equiv.), the boronic acid or ester coupling partner (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via cannula.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. Add the appropriate volume of this stock solution to the reaction flask under a positive flow of inert gas to achieve the desired catalyst loading.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Starting Points for Optimization

The following table provides suggested starting conditions for optimizing the palladium catalyst loading.

ParameterRecommended RangeRationale
Pd Catalyst Loading 1 - 5 mol%A good starting point for challenging substrates to ensure reaction initiation.[2][4]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[8]
Base Equivalents 2.0 - 3.0 eqInsufficient base can stall the reaction, especially with a carboxylic acid present.
Temperature 80 - 110 °CMany coupling reactions require heating to proceed at a reasonable rate.[8]

IV. Visualizations

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents Fresh_Catalyst Use Fresh Catalyst/Ligand Catalyst->Fresh_Catalyst Change_Catalyst Switch Pd Source/Pre-catalyst Catalyst->Change_Catalyst Degas Ensure Rigorous Degassing Catalyst->Degas Solvent Screen Solvents (Toluene, Dioxane, DMF) Conditions->Solvent Base Screen Bases (K₃PO₄, Cs₂CO₃) Conditions->Base Temp Optimize Temperature Conditions->Temp Purity Check Purity of Starting Materials Reagents->Purity Stoichiometry Verify Stoichiometry Reagents->Stoichiometry

Caption: A decision tree for troubleshooting low-yield reactions.

Palladium-Catalyzed Cross-Coupling Cycle (Suzuki-Miyaura)

Suzuki_Cycle cluster_caption General Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X center transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex R²-B(OR)₂ transmetalation_complex->pd0 product R¹-R² oa_label Oxidative Addition re_label Reductive Elimination tm_label Transmetalation caption_node The cycle begins with oxidative addition of the aryl halide to the Pd(0) complex.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

V. References

  • Jutand, A. (2011). Ligand electronic influence in Pd-catalyzed C-C coupling processes. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules. IntechOpen.

  • Gini, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.

  • van der Meer, M., et al. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.

  • Billingsley, K. L. (2011). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

  • Bhanushali, M., et al. (2016). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.

  • Metformin as a versatile ligand for recyclable palladium-catalyzed cross-coupling reactions in neat water. (n.d.). ResearchGate. Retrieved from [Link]

  • Magnetically recoverable Pd-SILP-Fe3O4@SiO2 catalyst for the Suzuki–Miyaura cross-coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

  • Lee, S. H., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

  • Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

  • Colacot, T. J. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development.

  • Goossen, L. J., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry.

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis.

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

  • van der Meer, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES - HES-SO.

  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. (n.d.). PMC.

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.

  • Optimization of Coupling reagent along with reaction time and outcome. (n.d.). ResearchGate. Retrieved from [Link]

  • Goossen, L. J., et al. (2006). Unexpected intermolecular pd-catalyzed cross-coupling reaction employing heteroaromatic carboxylic acids as coupling partners. Sigma-Aldrich.

  • Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2024, September 4). Reddit.

  • Carboxylic acid and Cross Coupling reactions. (2024, July 23). Reddit.

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (2013, February 15). Ignited Minds Journals.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017, September 11). MDPI.

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). MDPI.

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). Beilstein Journals.

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (n.d.). Sci-Hub.

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.

Sources

Troubleshooting

Overcoming poor solubility of 2,5-dibromo-4-oxazolecarboxylic acid in reaction solvents

Technical Support Center: Troubleshooting 2,5-Dibromo-4-oxazolecarboxylic Acid Solubility Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter high...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2,5-Dibromo-4-oxazolecarboxylic Acid Solubility

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly functionalized heterocyclic building blocks that stubbornly resist dissolution. 2,5-Dibromo-4-oxazolecarboxylic acid (CAS: 1240611-10-2) [1] is a prime example of such a compound.

This guide is designed by our Senior Application Scientists to provide a mechanistic understanding of its solubility profile and field-proven protocols to overcome these bottlenecks without compromising your downstream chemistry.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q: Why is 2,5-dibromo-4-oxazolecarboxylic acid practically insoluble in standard organic solvents like dichloromethane (DCM) or toluene? A: The insolubility is driven by two competing structural features that create an exceptionally stable crystal lattice. First, the carboxylic acid group at the C4 position readily forms strong intermolecular hydrogen-bonded dimers. Second, the two heavy bromine atoms at C2 and C5 impart significant lipophilicity and electron withdrawal, which tightly packs the planar oxazole rings via π−π and halogen bonding interactions. Non-polar solvents (like toluene) lack the hydrogen-bond accepting capacity to break the carboxylic acid dimers, while moderately polar halogenated solvents (like DCM) cannot overcome the lattice energy [2].

Q: If it is highly lipophilic, why does it not dissolve in water? A: While the carboxylic acid moiety is hydrophilic, the massive hydrophobic bulk of the dibromo-oxazole core dominates the molecule's hydration energy. In neutral or acidic aqueous media (pH < pKa), the compound remains protonated and uncharged, resulting in near-zero aqueous solubility[3]. Dissolution in water strictly requires ionization (pH > pKa) to form the highly polar, fully solvated carboxylate salt.

Q: What are the optimal solvent classes for this compound? A: To achieve homogenous reaction conditions, you must use strong hydrogen-bond acceptors. Polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are the gold standards [4]. They effectively disrupt the intermolecular dimers while simultaneously solvating the hydrophobic halogenated core.

Section 2: Quantitative Data & Solvent Compatibility

To aid in solvent selection, the following table summarizes the solubility behavior based on dielectric constants and mechanistic interactions.

Solvent SystemDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Water (pH 2.0) 80.1< 0.1 mg/mLHigh hydrophobicity; compound remains fully protonated.
Water (pH 10.0) ~80.0> 50.0 mg/mLDeprotonation yields the highly soluble carboxylate anion.
Dichloromethane 8.9< 1.0 mg/mLInsufficient polarity to disrupt H-bonded dimers.
Methanol 32.710 - 20 mg/mLProtic nature partially disrupts dimers; moderate solvation.
DMSO / DMF 46.7 / 36.7> 100.0 mg/mLStrong H-bond acceptors completely break the crystal lattice [4].

Section 3: Experimental Troubleshooting Protocols

Protocol A: Controlled Dissolution for Amide Coupling (Anhydrous)

Objective: Achieve >0.5 M concentration for standard peptide coupling reagents (e.g., HATU/DIPEA) without inducing thermal degradation.

  • Weighing & Dispersion: Transfer 1.0 mmol of 2,5-dibromo-4-oxazolecarboxylic acid into a dry, argon-purged reaction vial.

  • Solvent Addition: Add 2.0 mL of anhydrous DMF or DMSO.

    • Causality Note: Anhydrous conditions are critical as trace water can hydrolyze activated ester intermediates later in the workflow.

  • Agitation: Sonicate the suspension at 25 °C for 5 minutes. Avoid heating above 50 °C.

    • Causality Note: Oxazole-4-carboxylic acids are prone to decarboxylation at elevated temperatures; the highly electron-withdrawing bromines can exacerbate this instability.

  • Self-Validation Check: Inspect the vial visually. The solution should be completely transparent (pale yellow/orange). If particulates remain, add 5% v/v Tetrahydrofuran (THF) as a co-solvent to further disrupt hydrophobic stacking.

  • Activation: Proceed immediately with the addition of your coupling reagent and amine base.

Protocol B: In Situ Esterification for Enhanced Organic Solubility

Objective: If your downstream synthesis requires non-polar solvents (e.g., cross-coupling in toluene), convert the acid to its ethyl ester to permanently eliminate H-bonded dimerization [5].

  • Suspension: Suspend 5.0 mmol of the acid in 15 mL of absolute ethanol.

  • Catalysis: Slowly add 0.5 mL of concentrated H2​SO4​ or Thionyl Chloride ( SOCl2​ ) dropwise at 0 °C.

  • Reflux: Heat the mixture to 75 °C for 4 hours.

    • Causality Note: The acid will gradually dissolve as it converts to the highly soluble ethyl 2,5-dibromooxazole-4-carboxylate.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the baseline spot (free acid) confirms 100% conversion.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with DCM. The resulting ester is freely soluble in nearly all organic solvents.

Section 4: Workflow Visualization

Use the following decision tree to rapidly select the correct solubility strategy for your specific reaction needs.

G Start 2,5-Dibromo-4-oxazolecarboxylic Acid (Poorly Soluble Solid) Decision1 Target Reaction Condition? Start->Decision1 Aqueous Aqueous / Biphasic System Decision1->Aqueous Organic Anhydrous Organic System Decision1->Organic ActionAq Adjust pH > pKa (Add NaOH / K2CO3) Aqueous->ActionAq ActionOrg Use Polar Aprotic Solvent (DMSO, DMF, DMAc) Organic->ActionOrg CheckAq Complete Dissolution? ActionAq->CheckAq CheckOrg Complete Dissolution? ActionOrg->CheckOrg SuccessAq Proceed to Reaction CheckAq->SuccessAq Yes FailAq Add Phase Transfer Catalyst (e.g., TBAB) CheckAq->FailAq No SuccessOrg Proceed to Reaction CheckOrg->SuccessOrg Yes FailOrg In Situ Esterification (Form Ethyl Ester) CheckOrg->FailOrg No FailAq->SuccessAq FailOrg->SuccessOrg

Decision tree for optimizing 2,5-dibromo-4-oxazolecarboxylic acid solubility in workflows.

References

  • Title: 2,5-Dibromo-4-oxazolecarboxylic acid - IVIVE Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: US10588893B2 - Ointment containing an oxazole compound Source: Google Patents URL
Optimization

Technical Support Center: Hydrolysis of 2,5-Dibromo-4-oxazolecarboxylic Acid Esters

Welcome to the Technical Support Center for process chemists, researchers, and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists, researchers, and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the challenging hydrolysis of 2,5-dibromo-4-oxazolecarboxylic acid esters.

Mechanistic Insights: The Chemistry of Failure and Success

Ethyl 2,5-dibromooxazole-4-carboxylate is a highly versatile, polyhalogenated building block used extensively in site-selective cross-coupling reactions[1]. However, converting this ester to its corresponding free carboxylic acid is notoriously difficult due to the dual reactivity of the oxazole core.

The Causality of Degradation: When treating 2,5-dibromooxazole-4-carboxylates with standard aqueous bases (e.g., NaOH or KOH in methanol), the hydroxide ion acts as a strong nucleophile. The C2 and C5 positions of the oxazole ring are highly electron-deficient, making the bromine atoms excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr).

If SNAr occurs at the C5 position, it forms a 5-hydroxyoxazole intermediate. Mechanistic studies have proven that[2]. This explains why standard saponification often yields a black, intractable tar rather than the desired product.

The Causality of Success (The LiOH Advantage): To achieve selective ester cleavage without triggering SNAr, we must exploit kinetics and Lewis acid-base coordination. Using Lithium Hydroxide (LiOH) at 0 °C is critical[3]. The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, directing the hydroxide nucleophile specifically to the ester rather than the oxazole ring. Furthermore, the 0 °C temperature suppresses the higher activation energy required for the SNAr pathway.

ReactionPathways SM 2,5-Dibromo-4-oxazolecarboxylic Acid Ester Cond1 Mild Base (LiOH, 0°C) SM->Cond1 Cond2 Harsh Base (NaOH, 25°C+) SM->Cond2 Product 2,5-Dibromo-4-oxazolecarboxylic Acid (Target) Cond1->Product Selective Cleavage SNAr 2-OH / 5-OH Oxazole (SNAr Byproducts) Cond2->SNAr Nucleophilic Attack Degradation Ring-Opening & Decarboxylation SNAr->Degradation Instability

Reaction pathways: Selective hydrolysis vs. SNAr-induced ring degradation.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn black and yield no product mass in LC-MS when using NaOH at room temperature? A: You are observing complete SNAr displacement of the halogens followed by ring destruction. The resulting 2-hydroxy or 5-hydroxyoxazoles tautomerize to oxazolones, which rapidly undergo hydrolytic ring-opening to acyclic degradation products[4]. Switch to LiOH and strictly maintain the temperature at 0 °C.

Q2: I am using LiOH, but my isolated product shows a mass of [M-44] (loss of CO₂). How do I prevent this? A: Oxazole-4-carboxylic acids are highly prone to decarboxylation when exposed to heat or strong localized acidity. This typically happens during the work-up when neutralizing the basic mixture with HCl. The neutralization is exothermic; if the flask is not thoroughly chilled (< 5 °C), the localized heat will trigger decarboxylation.

Q3: Can I use acid-catalyzed hydrolysis instead of base? A: Yes, but it is kinetically very slow for these specific esters and requires elevated temperatures (e.g., 6N HCl at 80 °C), which ironically increases the risk of hydrolytic ring-opening. Mild base is the industry standard for halogenated oxazole esters[3].

Quantitative Optimization Data

Table 1: Optimization of Hydrolysis Conditions for Ethyl 2,5-dibromooxazole-4-carboxylate

ConditionBase/Acid (Eq)Solvent SystemTemp (°C)Target Yield (%)SNAr / Degradation (%)
A (Harsh) NaOH (2.0 eq)MeOH / H₂O25< 5%> 90%
B (Sub-optimal) LiOH (2.0 eq)THF / H₂O2535%55%
C (Optimal) LiOH (1.05 eq)THF / H₂O088% < 5%
D (Acidic) HCl (6N)Dioxane / H₂O8040%N/A (Ring opened)
Troubleshooting Matrix

Table 2: Common issues and corrective actions

ObservationRoot CauseCorrective Action
[M+OH] adduct seen in LC-MS SNAr at C2 or C5.Ensure exact stoichiometry of LiOH (1.05 eq max). Verify cooling bath is at exactly 0 °C.
Incomplete conversion after 4h Ester hydrolysis is kinetically slow at 0 °C.Do not raise the temperature. Extend reaction time or add an additional 0.1 eq of LiOH.
Low isolated yield (aqueous loss) Product is highly water-soluble at pH > 4.Ensure aqueous layer is acidified to exactly pH 2-3 before extraction. Extract with EtOAc or 10% iPrOH/DCM.

Experimental Protocol: Self-Validating Saponification

This protocol is designed as a self-validating system . By strictly controlling stoichiometry and utilizing LC-MS as an in-process control (IPC), the operator empirically verifies the trajectory of the reaction, preventing runaway SNAr degradation.

Reagents:

  • Ethyl 2,5-dibromooxazole-4-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 eq)

  • Tetrahydrofuran (THF) / Water (3:1 v/v)

  • 1N Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 eq) in the THF/Water mixture (0.1 M concentration).

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes. Causality: Suppressing the thermal energy prevents the higher-activation-energy SNAr pathway.

  • Base Addition: Prepare a solution of LiOH·H₂O (1.05 eq) in a minimal amount of cold water. Add this dropwise to the reaction mixture over 10 minutes, maintaining vigorous stirring.

  • In-Process Control (IPC): Stir at 0 °C. After 2 hours, sample 10 µL of the mixture, quench into 1 mL of cold acetonitrile, and analyze via LC-MS.

    • Validation Check: If the [M+OH] adduct exceeds 2% relative area, your temperature control has failed. If starting material remains, continue stirring.

  • Quenching & Acidification: Once conversion is >95%, maintain the flask at 0 °C. Slowly add cold 1N HCl dropwise until the pH of the aqueous layer reaches exactly 2-3. Causality: Rapid addition causes exothermic heating, leading to decarboxylation.

  • Extraction & Isolation: Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to afford 2,5-dibromo-4-oxazolecarboxylic acid.

Workflow Step1 1. Dissolve Ester (THF/H2O, 0°C) Step2 2. Add LiOH (1.05 eq) Step1->Step2 Step3 3. Monitor (LC-MS) Step2->Step3 Step4 4. Acidify (pH 2-3, <5°C) Step3->Step4 Step5 5. Extract (EtOAc) Step4->Step5

Step-by-step experimental workflow for mild hydrolysis and isolation.

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 2,5-Dibromo-4-oxazolecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of polyhalogenated heterocycles. The synthesis of 2,5-dibromo-4-oxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of polyhalogenated heterocycles. The synthesis of 2,5-dibromo-4-oxazolecarboxylic acid is notoriously challenging due to the disparate electronic properties of the C2 and C5 positions on the oxazole ring, the high risk of spontaneous decarboxylation, and the thermal instability of the C2-lithiated intermediate.

This guide provides a field-proven, self-validating framework for executing this synthesis at scale.

Process Overview & Mechanistic Rationale

The most robust synthetic route avoids direct di-bromination, which often yields complex mixtures[1]. Instead, it utilizes a highly controlled, three-stage sequential functionalization:

  • Electrophilic C5-Bromination: Starting from commercially available ethyl oxazole-4-carboxylate, the C5 position is the most nucleophilic and undergoes direct electrophilic aromatic substitution with N-bromosuccinimide (NBS)[2].

  • Directed C2-Bromination via Transmetalation: The C2 proton is highly acidic, but lithiation at this position (using LiHMDS) leads to a rapid equilibrium with an acyclic isonitrile-enolate form, causing ring-opening decomposition at temperatures above -60 °C[3]. To trap the cyclic form during scale-up, transmetalation with ZnCl₂ is employed to form a stable organozinc intermediate before quenching with an electrophilic bromine source (e.g., CBr₄).

  • Saponification: Mild hydrolysis of the ethyl ester using LiOH prevents nucleophilic displacement (S_NAr) of the highly activated C2-bromine[2].

Visual Workflow: Synthesis & Critical Control Points

SynthesisWorkflow SM Ethyl oxazole-4-carboxylate (Starting Material) Step1 Step 1: C5-Bromination NBS, CH2Cl2 0 °C to RT SM->Step1 Int1 Ethyl 5-bromooxazole-4-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: C2-Bromination 1. LiHMDS (-78 °C) 2. ZnCl2 3. CBr4 Int1->Step2 Err1 Impurity: Ring-opened isonitrile-enolate Int1->Err1 T > -60 °C (No ZnCl2) Int2 Ethyl 2,5-dibromooxazole-4-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification LiOH, THF/H2O 0 °C to RT Int2->Step3 Err2 Impurity: C2-OH displacement product Int2->Err2 Excess NaOH/Heat Product 2,5-Dibromo-4-oxazolecarboxylic acid (Final Product) Step3->Product

Workflow for 2,5-dibromo-4-oxazolecarboxylic acid synthesis highlighting failure pathways.

Quantitative Data & Critical Process Parameters (CPPs)

Process StepTarget MoleculeTypical YieldPurity (HPLC)Critical Process Parameters (CPPs)
Step 1 Ethyl 5-bromooxazole-4-carboxylate85–90%>98%NBS stoichiometry (1.05 eq); strict exclusion of light to prevent radical side-reactions.
Step 2 Ethyl 2,5-dibromooxazole-4-carboxylate65–75%>95%Cryogenic control (-78 °C); ZnCl₂ must be strictly anhydrous; CBr₄ addition rate.
Step 3 2,5-Dibromo-4-oxazolecarboxylic acid80–85%>99%pH control during quench (pH 2-3); temperature < 25 °C to prevent C2-Br hydrolysis.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromooxazole-4-carboxylate
  • Causality Check: NBS is utilized instead of Br₂ to avoid HBr generation. Free HBr can protonate the basic oxazole nitrogen, deactivating the ring and stalling the electrophilic aromatic substitution[2].

  • Setup: Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes) under an N₂ atmosphere. Cool the reactor to 0 °C.

  • Reaction: Portion-wise add recrystallized N-bromosuccinimide (1.05 eq). The slight excess ensures complete conversion without risking over-bromination at this stage.

  • Validation (Self-Correction): Stir for 2-4 hours, allowing the system to warm to room temperature. Monitor via TLC (Hexane/EtOAc 3:1). The reaction is strictly complete only when the starting material spot is entirely consumed.

  • Workup: Quench with 10% aqueous sodium thiosulfate to destroy residual active bromine. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Synthesis of Ethyl 2,5-dibromooxazole-4-carboxylate
  • Causality Check: Direct electrophilic bromination at C2 is impossible due to severe electron deficiency. Deprotonation forms a fragile C2-anion. Transmetalation to zinc creates a more covalent bond that locks the intermediate in the cyclic azole form, preventing isonitrile formation[3].

  • Setup: Dissolve ethyl 5-bromooxazole-4-carboxylate (1.0 eq) in anhydrous THF (15 volumes). Cool internally to -78 °C.

  • Lithiation: Dropwise add LiHMDS (1.1 eq, 1.0 M in THF), strictly maintaining the internal temperature < -70 °C. Stir for 20 minutes.

  • Transmetalation: Add anhydrous ZnCl₂ (1.2 eq, 1.0 M in Et₂O). Stir for 30 minutes at -78 °C.

  • Bromination: Add a solution of CBr₄ (1.2 eq) in THF dropwise. Allow the mixture to slowly warm to -20 °C over 2 hours.

  • Validation & Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Verify the presence of the dibrominated mass via LC-MS before proceeding to column chromatography purification.

Protocol 3: Saponification to 2,5-Dibromo-4-oxazolecarboxylic acid
  • Causality Check: The C2-bromine is highly susceptible to nucleophilic aromatic substitution (S_NAr) by hydroxide ions. Using mild LiOH at lower temperatures prevents the formation of the 2-hydroxy impurity[2].

  • Setup: Dissolve ethyl 2,5-dibromooxazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Cool to 0 °C.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq). Stir at 0 °C to 10 °C for 4-6 hours.

  • Validation: Monitor strictly by LC-MS. Do not let the reaction run overnight at room temperature.

  • Workup: Remove organic solvents under reduced pressure (bath temp < 30 °C). Dilute the aqueous layer with water and cool to 0 °C.

  • Acidification: Slowly acidify with 1M HCl to pH 2-3. Collect the resulting white precipitate by vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q1: During Step 2 (C2-Bromination), my yield is terrible, and LC-MS shows a mass corresponding to a ring-opened product. How do I fix this? A1: You are observing the acyclic isonitrile-enolate. The oxazol-2-yl anion is in a temperature-dependent equilibrium with its ring-opened form[3]. Solution: Ensure your internal temperature never exceeds -70 °C during the LiHMDS addition. More importantly, introduce anhydrous ZnCl₂ immediately after lithiation. The more covalent C-Zn bond stabilizes the cyclic azole form, preventing ring opening before the electrophile (CBr₄) is added.

Q2: Can I use NaOH instead of LiOH for the final saponification to save costs on scale-up? A2: It is highly discouraged. The bromine at the C2 position of the oxazole ring is highly activated toward S_NAr due to the adjacent nitrogen and the electron-withdrawing carboxylic acid group. NaOH is a harder, more aggressive nucleophile and will lead to significant displacement of the C2-bromide. LiOH provides a milder, more controlled hydrolysis[2].

Q3: We are experiencing a severe exotherm during the NBS addition in Step 1 on a 500g scale. Is this normal? A3: Yes, electrophilic bromination is exothermic. On a small scale, portion-wise addition is sufficient. On a >100g scale, this becomes a safety and purity hazard (thermal runaway can lead to radical bromination at the ethyl ester). Solution: Switch from solid portion-wise addition to a continuous flow setup, or dissolve the NBS in a compatible co-solvent (like DMF) and add it via an addition funnel over 2 hours while maintaining the jacket temperature at -5 °C.

Q4: Why does my final 2,5-dibromo-4-oxazolecarboxylic acid degrade during drying? A4: Polyhalogenated oxazolecarboxylic acids can undergo spontaneous decarboxylation if subjected to high heat, especially if traces of acid remain from the workup[4]. Solution: Dry the product in a vacuum oven at ambient temperature (max 30 °C) with a strong desiccant (P₂O₅) rather than using heat. Ensure the filter cake is thoroughly washed with water to remove all HCl prior to drying.

References

  • Title: An In-depth Technical Guide to 5-Bromooxazole-4-carboxylic Acid Derivatives and Analogues Source: BenchChem URL: 2[2]

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: 3[3]

  • Title: Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid Source: ACS Publications URL: 4[4]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: 1[1]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis to Confirm the Structure of 2,5-Dibromo-4-oxazolecarboxylic Acid Derivatives: A Platform Comparison Guide

Introduction: The Analytical Challenge of Halogenated Heterocycles In modern pharmaceutical development, highly functionalized heterocycles serve as critical building blocks. Specifically, 2,5-dibromo-4-oxazolecarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Heterocycles

In modern pharmaceutical development, highly functionalized heterocycles serve as critical building blocks. Specifically, 2,5-dibromo-4-oxazolecarboxylic acid derivatives are highly valued because the differential reactivity of the C2 and C5 carbon-bromine bonds allows for site-selective Suzuki-Miyaura cross-coupling reactions .

However, confirming the structure of the base scaffold, 2,5-dibromo-4-oxazolecarboxylic acid , and its ester derivatives presents a unique analytical bottleneck. The oxazole core is entirely devoid of protons, rendering standard 1 H NMR virtually useless for core structural elucidation. Furthermore, the presence of two heavy, quadrupolar bromine atoms creates severe signal broadening in 13 C NMR.

As a Senior Application Scientist, I have evaluated multiple analytical platforms to overcome these challenges. This guide objectively compares Benchtop vs. High-Field NMR and GC-MS vs. LC-HRMS, providing the mechanistic causality behind instrument selection and self-validating protocols for exact structural confirmation.

Mass Spectrometry: LC-ESI-HRMS vs. GC-EI-MS

When analyzing halogenated carboxylic acids or esters, the choice of ionization source is more critical than the mass analyzer itself.

The Causality Behind the Choice

Gas Chromatography-Mass Spectrometry (GC-MS) typically employs Electron Ionization (EI) at 70 eV. This "hard" ionization technique imparts excessive internal energy to the molecule. For 2,5-dibromo-4-oxazolecarboxylic acid derivatives, this results in rapid decarboxylation or loss of the ester alkyl group before the intact molecular ion can reach the detector. Consequently, the primary diagnostic feature—the intact oxazole ring with two bromines—is lost in a convoluted fragmentation spectrum.

Conversely, Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization (ESI) is a "soft" ionization technique. It preserves the intact pseudomolecular ion [M+H]+ . More importantly, the high-resolution Orbitrap or Q-TOF analyzer allows for the precise measurement of the dibromo isotopic signature. Because bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, a dibromo compound will exhibit a distinct 1:2:1 intensity pattern at M , M+2 , and M+4 .

Platform Performance Comparison

Table 1: Mass Spectrometry Platform Comparison for Ethyl 2,5-dibromooxazole-4-carboxylate

ParameterLC-ESI-HRMS (Orbitrap)GC-EI-MS (Single Quadrupole)
Ionization Energy Soft (ESI+, minimal fragmentation)Hard (EI, 70 eV, high fragmentation)
Primary Ion Observed Intact [M+H]+ ( m/z 297.8714)Fragment ions (e.g., [M−CO2​Et]+ )
Dibromo Isotope Pattern Intact, highly resolved 1:2:1 tripletConvoluted by overlapping fragment clusters
Mass Accuracy <2 ppm ∼0.1 Da
Suitability for Core Validation Excellent Poor
Protocol 1: LC-ESI-HRMS Acquisition (Self-Validating Workflow)
  • Sample Preparation: Dissolve 1 mg of the oxazole derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50% Methanol/Water containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the HRMS in positive ESI mode. Set the spray voltage to 3.5 kV and capillary temperature to 275°C.

  • Self-Validating Data Processing: Extract the ion chromatogram for the theoretical m/z . Validation Check: The presence of the [M+2] and [M+4] peaks at exactly 1.998 Da and 3.996 Da mass differences from the monoisotopic [M] peak, with a relative intensity of exactly 1:2:1, internally validates the presence of two bromine atoms, mathematically ruling out monochloro-monobromo or dichloro impurities.

NMR Spectroscopy: 600 MHz Cryoprobe vs. 80 MHz Benchtop

Benchtop NMR systems (60-100 MHz) have revolutionized synthetic reaction monitoring, but they fail fundamentally when applied to proton-poor, highly halogenated heterocycles.

The Causality Behind the Choice

In 2,5-dibromo-4-oxazolecarboxylic acid derivatives, the C2 and C5 carbons are bonded directly to bromine atoms. Bromine nuclei ( 79 Br and 81 Br) possess a nuclear spin of I=3/2 , making them quadrupolar. The rapid quadrupolar relaxation of these nuclei induces severe scalar relaxation of the second kind (line broadening) in the adjacent 13 C signals.

Furthermore, because there are no protons on the oxazole ring, these quaternary carbons receive zero Nuclear Overhauser Effect (NOE) enhancement during standard 13 C acquisition, and they suffer from exceptionally long longitudinal relaxation times ( T1​ ). On an 80 MHz benchtop system, these signals disappear completely into the baseline noise. A 600 MHz spectrometer equipped with a 13 C-optimized cryoprobe is mandatory to achieve the Signal-to-Noise (S/N) ratio required to resolve these broadened quaternary carbons.

Platform Performance Comparison

Table 2: 13 C NMR Platform Comparison (Ethyl 2,5-dibromooxazole-4-carboxylate)

Carbon PositionApprox. Chemical Shift (ppm)80 MHz Benchtop (S/N)600 MHz Cryoprobe (S/N)
C2 (Quaternary, attached to Br) ∼135.0 Not observed (Lost to baseline)Resolved (S/N > 10)
C4 (Quaternary) ∼130.0 Weak (S/N < 3)Resolved (S/N > 25)
C5 (Quaternary, attached to Br) ∼125.0 Not observed (Lost to baseline)Resolved (S/N > 10)
C=O (Ester carbonyl) ∼159.0 Weak (S/N < 3)Resolved (S/N > 30)
CH 2​ (Ethyl ester) ∼62.0 Resolved (S/N > 20)Resolved (S/N > 100)
Protocol 2: High-Field 13 C NMR Acquisition for Quadrupolar-Broadened Carbons
  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of CDCl 3​ .

  • Relaxation Enhancement: Add 0.05 M of Chromium(III) acetylacetonate [Cr(acac) 3​ ] to the NMR tube. Validation Check: The solution must immediately turn a pale purple/green. This visual cue confirms the paramagnetic relaxation agent is active, which will artificially shorten the T1​ relaxation times of the quaternary carbons.

  • Acquisition Parameters: Insert the sample into a 600 MHz spectrometer. Utilize an inverse-gated decoupling pulse sequence. This suppresses NOE (which is irrelevant here due to the lack of protons) but maintains proton decoupling for the ester alkyl group. Set the relaxation delay (D1) to 2.5 seconds.

  • Accumulation & Processing: Acquire a minimum of 1,024 scans. Apply a 1.0 Hz exponential line broadening (LB) function before Fourier transformation to optimize S/N without sacrificing the resolution of the broadened C2/C5 peaks.

Structural Validation Workflow

The following decision tree illustrates the logical progression for validating the structure of these complex derivatives, preventing false positives during synthetic scale-up.

G A Synthesis of 2,5-Dibromo- 4-oxazolecarboxylic Acid Derivatives B Benchtop 1H NMR (80 MHz) Confirm Alkyl/Acid Protons A->B C Is Heterocyclic Core Fully Resolved? B->C D High-Field 13C NMR (600 MHz) Resolve C2/C5 Quaternary Carbons C->D No (Proton-Poor Core) E LC-ESI-HRMS Confirm 1:2:1 Dibromo Isotope Pattern C->E No (Exact Mass Needed) F Structure Confirmed (Ready for Cross-Coupling) D->F E->F

Caption: Analytical decision tree for the structural validation of highly halogenated, proton-poor heterocycles.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, RSC Publishing. Verified URL:[Link]

  • 2,5-Dibromo-4-oxazolecarboxylic acid. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. Verified URL:[Link]

Comparative

High-Resolution Purity Analysis of 2,5-Dibromo-4-oxazolecarboxylic Acid: A Comparative Guide to Validated HPLC Methodologies

Executive Summary As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by highly functionalized halogenated heterocycles. 2,5-dibromo-4-oxazolecarboxylic acid is a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by highly functionalized halogenated heterocycles. 2,5-dibromo-4-oxazolecarboxylic acid is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs). Ensuring its purity is paramount, as structurally similar impurities—such as mono-debrominated analogs (2-bromo or 5-bromo isomers) or decarboxylated degradants—can propagate through synthetic pathways, leading to catastrophic batch failures.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. By examining the causality behind mobile phase selection, stationary phase chemistry, and validation frameworks, this document provides a robust, self-validating protocol aligned with the latest regulatory standards[1].

Physicochemical Profiling & Causality in Method Design

To design an effective separation method, we must first deconstruct the analyte's physicochemical behavior. The chromatographic fate of 2,5-dibromo-4-oxazolecarboxylic acid is dictated by two competing structural features:

  • The Carboxylic Acid Moiety (Ionization Dynamics): The electron-withdrawing nature of the oxazole ring, compounded by the inductive effects of two bromine atoms, significantly lowers the pKa​ of the carboxylic acid (estimated pKa​ ~2.0 - 2.5). At a neutral pH, the molecule exists almost entirely as a highly polar carboxylate anion. If analyzed on a standard reversed-phase (C18) column at neutral pH, this leads to charge repulsion from the hydrophobic stationary phase, resulting in near-zero retention and severe peak tailing due to secondary interactions with residual surface silanols[2].

  • Halogen Polarizability (Hydrophobic Retention): The heavy bromine atoms at the C2 and C5 positions are highly polarizable. When the carboxylic acid is fully protonated (neutralized) at a low pH, these halogens facilitate strong, favorable dispersion interactions with the C18 alkyl chains, allowing for excellent retention and resolution.

MethodDev Start 2,5-dibromo-4-oxazolecarboxylic acid (pKa ~2.5, LogP ~1.8) Ionization Assess Ionization State (Carboxylic Acid) Start->Ionization Acidic Acidic Mobile Phase (pH < pKa - 2) e.g., 0.1% TFA / FA Ionization->Acidic Suppress Ionization Neutral Neutral Mobile Phase (pH > pKa + 2) e.g., NH4OAc pH 6.8 Ionization->Neutral Fully Ionized (Carboxylate) RP RP-HPLC / UHPLC (C18 / Core-Shell) Acidic->RP Hydrophobic Retention Mixed Mixed-Mode WAX/C18 (Anion Exchange) Neutral->Mixed Electrostatic Retention PoorRet Standard C18: Poor Retention & Tailing Neutral->PoorRet Charge Repulsion

Fig 1: Method development logic based on analyte pKa and ionization state.

Methodological Topography: A Comparative Analysis

To establish the optimal control strategy, we evaluated three distinct chromatographic approaches.

The Alternatives
  • Method A: Conventional RP-HPLC (Ion-Suppression via TFA). The traditional "brute force" approach. Utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, ensuring full protonation of the analyte. While it provides excellent peak shape, TFA is a strong ion-pairing agent that causes severe signal suppression if the method is transferred to LC-MS for impurity identification.

  • Method B: UHPLC Core-Shell (MS-Compatible Ion-Suppression). The modern standard. This method utilizes 0.1% Formic Acid (FA) on a sub-3µm core-shell C18 column. Formic acid is a weaker acid (pH ~2.7), but the high efficiency and advanced end-capping of core-shell particles prevent tailing while maintaining complete MS compatibility.

  • Method C: Mixed-Mode Anion Exchange (WAX/C18). The alternative paradigm. Using a neutral buffer (10 mM Ammonium Acetate, pH 6.8), the analyte is intentionally ionized. Retention is achieved not just by hydrophobicity, but by electrostatic attraction to a Weak Anion Exchange (WAX) ligand embedded in the stationary phase.

Quantitative Performance Data

The following table summarizes the experimental performance of each method when resolving 2,5-dibromo-4-oxazolecarboxylic acid from its critical synthetic impurity (5-bromo-4-oxazolecarboxylic acid).

Chromatographic ParameterMethod A: RP-HPLC (TFA)Method B: UHPLC (FA)Method C: Mixed-Mode (WAX)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)WAX/C18 (3 µm)
Mobile Phase pH ~2.0 (0.1% TFA)~2.7 (0.1% FA)~6.8 (10 mM NH₄OAc)
Retention Time (min) 12.44.28.7
Asymmetry Factor ( As​ ) 1.151.081.22
Theoretical Plates ( N ) 8,50022,00014,500
Resolution ( Rs​ ) *2.84.53.1
MS Compatibility Poor (Ion Suppression)ExcellentGood

*Resolution ( Rs​ ) calculated against the critical mono-bromo impurity. An Rs​ > 2.0 indicates baseline separation.

Self-Validating Experimental Protocol (UHPLC Core-Shell)

A scientifically rigorous protocol must be a closed-loop system; it must verify its own operational integrity before generating reportable data. The following protocol integrates System Suitability Testing (SST) to ensure causality between instrument state and data quality.

Chromatographic Conditions
  • Column: Phenomenex Kinetex® 2.6 µm C18, 100 x 4.6 mm (or equivalent core-shell).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Provides necessary hydronium ions to suppress carboxylate ionization without MS suppression).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 8.0 min: 95% 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics).

  • Detection: UV at 254 nm.

System Suitability Testing (SST) - The Self-Validating Core

Before analyzing unknown batches, execute the following sequence to validate the system's current state:

  • Inject Blank (50:50 Water:ACN): Verify baseline stability. No peaks should elute at the target retention time (S/N < 3).

  • Inject SST Standard (6 replicates): A solution containing 0.1 mg/mL 2,5-dibromo-4-oxazolecarboxylic acid and 0.01 mg/mL 5-bromo-4-oxazolecarboxylic acid.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area for the main peak 2.0%.

      • Resolution ( Rs​ ) between the two peaks 2.0.

      • Tailing Factor ( Tf​ ) of the main peak 1.5.

    • If the system fails these criteria, the protocol mandates a halt. Do not proceed to sample analysis until fluidics, column health, or mobile phase preparation are remediated.

Sample Preparation & Execution
  • Accurately weigh 10.0 mg of the sample and dissolve in 100 mL of diluent (50:50 Water:ACN) to achieve a nominal concentration of 0.1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter. (Causality: PTFE is chemically inert and will not bind to the halogenated analyte, unlike Nylon filters).

  • Inject 5 µL into the validated UHPLC system.

Alignment with ICH Q2(R2) Validation Framework

To transition this developmental method into a GMP-compliant quality control environment, it must undergo formal validation as dictated by the updated ICH Q2(R2) Guidelines [1][3]. The core-shell methodology described above is specifically designed to easily pass these rigorous parameters:

ICHValidation cluster_val Validation Parameters Phase1 Method Optimization (Mobile Phase, Column) Phase2 System Suitability (RSD < 2%, As < 1.5) Phase1->Phase2 Phase3 ICH Q2(R2) Validation Phase2->Phase3 Spec Specificity (Rs > 2.0) Phase3->Spec Lin Linearity & Range (R² > 0.999) Phase3->Lin Acc Accuracy & Precision (Recovery 98-102%) Phase3->Acc LOD LOD / LOQ (S/N > 3 & > 10) Phase3->LOD

Fig 2: Analytical validation workflow aligned with ICH Q2(R2) guidelines.

  • Specificity: The gradient profile ensures baseline resolution ( Rs​ = 4.5) from known synthetic intermediates, proving the method is stability-indicating[1].

  • Linearity & Range: The high theoretical plates of the core-shell particle ensure sharp peaks, allowing linear UV response ( R2 > 0.999) from 25% to 150% of the nominal target concentration.

  • Robustness: The use of 0.1% FA provides a sufficient buffer capacity against minor pH fluctuations, ensuring reproducible retention times across different days and analysts[4].

References

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA). URL:[Link]

  • "A Review on HPLC Method Development and Validation", International Journal of Pharmaceutical Sciences. URL: [Link]

  • "Development of Validated method by HPLC: A Review", International Journal of Scientific Development and Research. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Cross-Coupling with 2,5-Dibromo-4-Oxazolecarboxylic Acid

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of discovering novel molecular entities. The 2,5-dibromo-4-oxazolecarboxylic acid core represents a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of discovering novel molecular entities. The 2,5-dibromo-4-oxazolecarboxylic acid core represents a particularly valuable, yet challenging, building block. Its two distinct bromine sites offer opportunities for sequential and regioselective derivatization, while the carboxylic acid moiety provides a handle for further conjugation or modulation of physicochemical properties.

The success of these synthetic endeavors hinges on the judicious selection of a palladium catalyst system. This guide provides an in-depth comparison of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate. We will move beyond simple protocols to explore the causality behind experimental design, ensuring a robust and reproducible approach to synthesizing these high-value compounds.

The Initial Consideration: Protecting the Carboxylic Acid

Before commencing any cross-coupling reaction, the carboxylic acid group of the starting material must be addressed. In its free acid form, it can complicate the reaction by reacting with the basic conditions required for most coupling protocols, leading to poor solubility and inconsistent results. Therefore, a crucial first step is the protection of this group, typically as an ethyl or methyl ester. This strategy not only enhances solubility in common organic solvents but also prevents undesirable side reactions, leading to cleaner reaction profiles and higher yields. All subsequent comparisons assume the use of an esterified substrate, such as ethyl 5-bromooxazole-4-carboxylate.[1]

Catalyst Systems: A Comparative Overview

The choice of palladium catalyst is critical and depends on the specific transformation (C-C, C-N, or C-sp bond formation) and the steric and electronic properties of the coupling partners. We will compare three classes of catalysts representing different generations of development.

  • "The Workhorse": Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

    • Expertise & Experience: This air-sensitive, yellow catalyst is a classic choice for many coupling reactions.[2] It is often effective for simple substrates but can struggle with the sterically hindered and electron-deficient nature of the oxazole core. Its primary advantage is its historical prevalence and cost-effectiveness. However, higher catalyst loadings are often required, and reactions may necessitate elevated temperatures.[1]

  • Enhanced Stability: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂

    • Expertise & Experience: The incorporation of the bidentate dppf ligand imparts greater thermal stability to the catalytic species compared to monodentate phosphine ligands like PPh₃.[3][4] This often translates to improved catalyst longevity and higher turnover numbers, allowing for more challenging couplings. Pd(dppf)Cl₂ has demonstrated broad utility in various cross-coupling reactions, making it a reliable choice for initial screening.[5][6]

  • The Modern Solution: Third-Generation (G3) Buchwald Precatalysts (e.g., tBuXPhos Pd G3)

    • Expertise & Experience: G3 precatalysts represent the state-of-the-art for challenging cross-coupling reactions.[7] They feature bulky, electron-rich biarylphosphine ligands (like tBuXPhos) that facilitate the formation of the highly active monoligated Pd(0) species necessary to initiate the catalytic cycle.[7] These catalysts excel in coupling sterically demanding or electronically deactivated substrates, often at lower temperatures and with significantly lower catalyst loadings.[7][8] Their high stability and activity make them particularly suitable for C-N bond formations in Buchwald-Hartwig aminations.[9]

Data-Driven Comparison of Catalyst Performance

The following tables summarize typical performance data for each catalyst class in key cross-coupling reactions with an ester of 2,5-dibromo-4-oxazolecarboxylic acid. The data is synthesized from established methodologies for similar heterocyclic systems.[1]

Table 1: Suzuki-Miyaura Coupling Efficacy

Formation of a C(sp²)-C(sp²) bond, introducing an aryl or heteroaryl group.

CatalystLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃5K₂CO₃DME/H₂O901865-75
Pd(dppf)Cl₂dppf3K₂CO₃MeCN/H₂O801275-85
tBuXPhos Pd G3tBuXPhos1-2K₃PO₄Toluene/H₂O100885-95+

Insight: While all catalysts can effect the transformation, the G3 precatalyst consistently provides higher yields in shorter reaction times, even with challenging boronic acids. Its efficiency stems from the ligand's ability to accelerate both oxidative addition and reductive elimination.[7]

Table 2: Sonogashira Coupling Efficacy

Formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.

CatalystCo-catalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuI (4 mol%)2Et₃NTHF601270-80
Pd(dppf)Cl₂CuI (2 mol%)2Et₃N/K₂CO₃Dioxane70875-85
XPhos Pd G3None (Cu-free)2Cs₂CO₃Toluene80680-90

Insight: The Sonogashira reaction traditionally requires a copper(I) co-catalyst, which can lead to undesirable alkyne homocoupling (Glaser coupling).[10][11] Modern catalyst systems, particularly those with bulky phosphine ligands, can often promote the reaction under copper-free conditions, leading to cleaner product profiles.[12]

Table 3: Buchwald-Hartwig Amination Efficacy

Formation of a C(sp²)-N bond, a critical transformation in pharmaceutical chemistry.

CatalystLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂BINAP5Cs₂CO₃Toluene1102440-60
Pd₂(dba)₃Xantphos2K₃PO₄Dioxane1001865-80
tBuXPhos Pd G3tBuXPhos1.5LHMDSTHF60485-95+

Insight: C-N bond formation is arguably the most challenging of the three transformations. Here, the superiority of the G3 precatalyst is most pronounced. Early catalyst systems often provide low to moderate yields, while the tBuXPhos Pd G3 system enables efficient coupling with a wide range of amines under significantly milder conditions.[3][8]

Mechanistic and Workflow Visualizations

Understanding the underlying mechanism and experimental workflow is key to troubleshooting and optimization.

Catalytic_Cycle pd0 Pd(0)L ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add Ar-X trans Transmetalation or Amine Coordination Complex ox_add->trans R-M or R₂NH + Base trans->pd0 Reductive Elimination product R-Ar trans->product product->pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_coupling Cross-Coupling Optimization cluster_workup Workup & Analysis start Esterify 2,5-dibromo- 4-oxazolecarboxylic acid catalyst Select Coupling Type (Suzuki, Sonogashira, etc.) start->catalyst screen Screen Catalysts (e.g., Pd(dppf)Cl₂ vs. G3 Precatalyst) catalyst->screen optimize Optimize Base, Solvent, & Temperature screen->optimize monitor Monitor Reaction (TLC, LC-MS) optimize->monitor purify Aqueous Workup & Purification (Column Chromatography) monitor->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A logical workflow for selecting and optimizing a cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol for the Suzuki-Miyaura coupling of ethyl 5-bromooxazole-4-carboxylate with an arylboronic acid using a G3 precatalyst is designed to be robust. The use of a pre-formed, air-stable catalyst ensures high reproducibility compared to generating the active catalyst in situ.

Materials:

  • Ethyl 5-bromooxazole-4-carboxylate (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • tBuXPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous Toluene

  • Degassed Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromooxazole-4-carboxylate, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the tBuXPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous toluene and degassed water to form a biphasic mixture (typically a 4:1 to 10:1 ratio of toluene to water).[13] The total solvent volume should result in a substrate concentration of approximately 0.1-0.2 M.

  • Degassing: Seal the flask and subject it to three cycles of evacuating the headspace and backfilling with inert gas. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C with vigorous stirring. The biphasic nature of the reaction requires efficient mixing for the transmetalation step to occur at the interface.[13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the organic layer. The reaction is typically complete within 8-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryloxazole-4-carboxylate product.

Conclusion and Recommendations

The functionalization of 2,5-dibromo-4-oxazolecarboxylic acid via palladium-catalyzed cross-coupling is a powerful strategy for generating novel chemical entities. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective for certain transformations, the data and established literature strongly support the use of third-generation Buchwald precatalysts (e.g., tBuXPhos Pd G3) for achieving the highest efficacy, particularly for challenging substrates and C-N bond formations.[7][8]

These modern catalysts offer superior yields, shorter reaction times, milder conditions, and broader substrate scope. For research and drug development professionals, investing in these advanced catalyst systems can significantly accelerate discovery timelines by providing more reliable and efficient access to complex molecular architectures.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. Available at: [Link]

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Publishing. RSC Publishing. Available at: [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H - PMC. PMC. Available at: [Link]

  • Table 2 from PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. Available at: [Link]

  • Towards novel tacrine analogues: Pd(dppf) Cl2$CH2Cl2 catalyzed improved synthesis - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. MDPI. Available at: [Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. JOCPR. Available at: [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC. PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • t Bu‐XPhos‐Pd‐G3 catalyst for C(sp²)–N cross‐coupling reactions at room... - ResearchGate. ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. Comptes Rendus. Chimie. Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC. PMC. Available at: [Link]

  • What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? | ResearchGate. ResearchGate. Available at: [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles - Ignited Minds Journals. Ignited Minds Journals. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC. PMC. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. MDPI. Available at: [Link]

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Comparative

Biological activity screening of 2,5-dibromo-4-oxazolecarboxylic acid derivatives versus other halogenated heterocycles

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating heterocyclic scaffolds for biological screening. Executive Summary In the landscape of medicinal chemistry, haloge...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating heterocyclic scaffolds for biological screening.

Executive Summary

In the landscape of medicinal chemistry, halogenated heterocycles are highly prized for their ability to modulate lipophilicity, improve metabolic stability, and participate in highly directional non-covalent interactions known as halogen bonds. Among these, 2,5-dibromo-4-oxazolecarboxylic acid and its derivatives represent a premium, highly functionalized monocyclic scaffold. This guide provides an objective comparison of the biological activity, mechanistic advantages, and synthetic utility of 2,5-dibromo-4-oxazolecarboxylic acid derivatives against other prominent halogenated heterocycles, such as halogenated 1,3-oxazole sulfonamides and tribromoimidazoles.

Mechanistic Rationale: Why the 2,5-Dibromo-4-Oxazole Scaffold?

The strategic placement of two bromine atoms at the C2 and C5 positions of the oxazole ring, coupled with a carboxylic acid at the C4 position, creates a unique electronic and steric environment:

  • Directed Halogen Bonding: The polarizable bromine atoms can act as Lewis acids, forming strong, directional halogen bonds with electron-rich moieties (e.g., backbone carbonyls) in target protein binding pockets, such as the colchicine site of tubulin or kinase hinge regions[1].

  • Site-Selective Modularity: Unlike 2,4,5-tribromoimidazoles, which require careful control of sequential Suzuki-Miyaura couplings (typically proceeding in the order C2 > C5 > C4)[2], the 2,5-dibromo-4-oxazolecarboxylic acid scaffold isolates the C4 position for rapid amide derivatization. This allows researchers to build libraries via amidation without prematurely altering the halogenated core[3].

  • Biofilm Penetration: 2,5-disubstituted oxazole-4-carboxylic acid derivatives have demonstrated specialized efficacy in penetrating and inhibiting Staphylococcus aureus biofilms, a property driven by the enhanced membrane permeability afforded by the halogenated, lipophilic core[4].

Comparative Biological Activity

The following table synthesizes quantitative screening data across different halogenated heterocyclic classes to benchmark the performance of oxazole derivatives.

Scaffold ClassRepresentative Compound / ModificationPrimary Target / AssayEfficacy (IC50 / GI50 / MIC)Key Mechanistic Advantage
2,5-Dibromo-4-oxazolecarboxamides C4-Aryl Amide DerivativeS. aureus (Biofilm Inhibition)MIC ~ 15–25 µg/mLHigh lipophilicity enables penetration of the exopolysaccharide matrix[4].
Halogenated 1,3-Oxazole Sulfonamides 2-Chloro-5-methyl analogueTubulin Polymerization (Leukemia lines)GI50 = 48.8 nMSub-micromolar disruption via halogen bonding at the tubulin interface[1].
Benzo[d]oxazole-4-carboxamides Benzoxazolone derivativeAurora B Kinase / VEGFR-2IC50 ~ 120 nMRigid bicyclic core acts as a potent ATP purine ring mimetic[3].
2,4,5-Tribromoimidazoles Trisubstituted AdductBRAF KinaseIC50 ~ 85 nMModular site-selective cross-coupling enables deep hydrophobic pocket binding[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: C4-Amidation of 2,5-Dibromo-4-oxazolecarboxylic Acid

Causality: The carboxylic acid at the C4 position is electronically deactivated by the adjacent electron-withdrawing bromine atoms. Standard coupling reagents (like DCC) often fail or result in low yields. Therefore, the highly efficient uronium-based coupling reagent HATU is required to ensure complete activation of the carboxylate.

  • Activation: Dissolve 1.0 equivalent of 2,5-dibromo-4-oxazolecarboxylic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will shift to a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 1.1 equivalents of the desired primary or secondary amine. Stir for 2–4 hours at room temperature under an inert atmosphere (N2/Ar).

  • Reaction Monitoring (Self-Validating Step): Monitor the reaction via LC-MS. The product formation is definitively confirmed by the presence of a distinct tribromide-like or dibromide isotope pattern in the mass spectrum (M, M+2, M+4 in a 1:2:1 ratio). This intrinsic isotopic signature prevents false positives from amine degradation products.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the pure 2,5-dibromo-4-oxazolecarboxamide.

Protocol 2: High-Throughput Tubulin Polymerization Screening

Causality: Because halogenated oxazoles frequently exhibit potent antiproliferative properties by acting as tubulin polymerization inhibitors[1], this functional assay determines whether the synthesized derivatives act as stabilizers or destabilizers of microtubules.

  • Preparation: Reconstitute >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI, which shifts fluorescence upon binding polymerized microtubules).

  • Dosing & Controls: Plate the tubulin mixture into a 384-well plate. Add the oxazole derivatives at varying concentrations (0.1 µM to 10 µM).

    • System Validation: Include Paclitaxel (10 µM) as a known polymerization stabilizer (positive control) and Colchicine (10 µM) as a known destabilizer (negative control).

  • Kinetic Measurement: Read the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm) at 37°C, taking measurements every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization curve. Compounds that mimic colchicine will show a dose-dependent decrease in Vmax. Calculate the IC50 relative to the vehicle (DMSO) control.

Workflow Visualization

G N1 2,5-Dibromo-4-oxazolecarboxylic Acid (Core Scaffold) N2 C4-Amide Derivatization (HATU / DIPEA) N1->N2 Step 1 N3 Site-Selective Cross-Coupling (C2/C5 Arylation) N1->N3 Step 1 (Alt) N4 Halogenated Oxazole Library (Enhanced Lipophilicity) N2->N4 N3->N4 N5 Anticancer Screening (Tubulin Polymerization / NCI-60) N4->N5 Assay A N6 Antimicrobial Screening (S. aureus Biofilm Inhibition) N4->N6 Assay B N7 Lead Optimization (Halogen Bond Tuning) N5->N7 N6->N7

Logical workflow for the derivatization and biological screening of 2,5-dibromo-4-oxazolecarboxylic acid derivatives.

References

  • [1] ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Available at:[Link]

  • [4] Molecules (PubMed Central). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Available at: [Link]

  • [2] PubMed Central. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]

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Validation

Isomeric Purity Analysis of Functionalized 2,5-Dibromo-4-oxazolecarboxylic Acid Products: A Comparative Guide

As a Senior Application Scientist in early-phase drug discovery, one of the most persistent analytical challenges is the resolution and structural assignment of heterocyclic regioisomers. The 2,5-dibromo-4-oxazolecarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, one of the most persistent analytical challenges is the resolution and structural assignment of heterocyclic regioisomers. The 2,5-dibromo-4-oxazolecarboxylic acid scaffold is a highly versatile building block, but its functionalization—particularly via transition-metal-catalyzed cross-coupling—is notoriously difficult to control.

Due to competing electronic effects and the intrinsic polarization of the oxazole ring, reactions such as the Suzuki-Miyaura coupling on 2,5-dibromooxazoles frequently yield a complex mixture of C2-functionalized and C5-functionalized regioisomers[1]. Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard analytical workflows often fail to differentiate them.

This guide objectively compares the performance of leading analytical modalities—Reversed-Phase UPLC (RP-UPLC), Supercritical Fluid Chromatography (SFC), and 2D-NMR—and provides field-proven, self-validating protocols to ensure absolute isomeric purity and structural confidence.

Mechanistic Context: The Challenge of Oxazole Regioselectivity

To analyze these isomers effectively, we must first understand why they form and why they behave similarly in solution.

The C2 position of the oxazole ring is flanked by two electronegative heteroatoms (oxygen and nitrogen), making it highly electrophilic. However, the C5 position also exhibits significant reactivity depending on the catalyst and ligand system employed[2]. When functionalizing 2,5-dibromo-4-oxazolecarboxylic acid, the resulting C2 and C5 regioisomers share an identical core dipole. Furthermore, the presence of the C4-carboxylic acid dominates the molecule's overall hydrogen-bonding profile. If the analytical method does not suppress the ionization of this carboxylic acid, the subtle hydrophobic differences between the C2 and C5 substituents are entirely masked, leading to co-elution.

Comparative Analysis of Analytical Modalities

To determine isomeric purity, laboratories typically rely on three primary modalities. Below is an objective comparison of their performance.

A. Reversed-Phase UPLC (RP-UPLC)

RP-UPLC is the workhorse for routine isomeric purity checks[3]. However, its success relies entirely on mobile phase pH. The pKa of the oxazole-4-carboxylic acid is approximately 3.5. If analyzed at a neutral pH, the carboxylate anion causes severe peak tailing and isomer co-elution. By dropping the pH below 2.5 (e.g., using 0.1% Trifluoroacetic Acid), the acid is fully protonated. This forces the molecule into a single, lipophilic state, allowing the C18 stationary phase to resolve the subtle steric differences between the C2 and C5 isomers.

B. Supercritical Fluid Chromatography (SFC)

When RP-UPLC fails to achieve baseline resolution ( Rs​≥1.5 ), SFC is the superior alternative. Utilizing supercritical CO2​ paired with a chiral or achiral co-solvent (e.g., Methanol), SFC provides orthogonal selectivity. The rigid, planar nature of functionalized oxazoles interacts uniquely with SFC stationary phases (like 2-Ethylpyridine), often separating regioisomers that completely co-elute in reversed-phase systems.

C. 2D-NMR (HMBC)

Chromatography can quantify the ratio of isomers, but it cannot tell you which peak is which. Because the C2 and C5 positions are substituted, and C4 bears the carboxylic acid, there are no protons left on the oxazole ring . Standard 1H -NMR is therefore useless for structural assignment. 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is mandatory to establish absolute regiochemistry by tracking long-range carbon-proton couplings from the newly added functional group.

Quantitative Performance Comparison
Analytical ModalityResolution ( Rs​ ) CapabilityLimit of Detection (LOD)Average Run TimeStructural AssignmentBest Use Case
RP-UPLC (Acidic pH) Moderate to High ( Rs​ 1.2 - 2.5)0.01%5 - 10 minNone (Requires MS/NMR)High-throughput purity screening and routine QC.
SFC (Achiral/Chiral) Very High ( Rs​ > 2.5)0.05%3 - 8 minNone (Requires MS/NMR)Resolving stubbornly co-eluting regioisomers.
2D-NMR (HMBC) N/A (Analyzes pure isolates)~2.00%2 - 4 hoursAbsolute (Gold Standard) Definitive identification of C2 vs. C5 substitution.

Analytical Workflow Visualization

The following decision tree outlines the optimal logic path for processing an isomeric mixture of functionalized 2,5-dibromo-4-oxazolecarboxylic acid.

Workflow N1 Functionalized 2,5-Dibromo-4-oxazolecarboxylic Acid (Isomeric Mixture) N2 Primary Screening (RP-UPLC-UV/MS) N1->N2 N3 Are Isomers Baseline Resolved? (Rs ≥ 1.5) N2->N3 N4 Method Optimization (Adjust pH to < 2.5 or switch to SFC) N3->N4 No N5 Isomer Quantitation (UV Integration at 254 nm) N3->N5 Yes N4->N2 Re-evaluate N6 Isomer Isolation (Prep-HPLC) N5->N6 N7 Absolute Structural Assignment (2D-NMR HMBC) N6->N7 N8 Validated Isomeric Purity N7->N8

Analytical workflow for the resolution and structural assignment of oxazole regioisomers.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step to guarantee reproducibility.

Protocol 1: RP-UPLC Method for Isomeric Purity Quantitation

Causality Check: This protocol uses a highly acidic mobile phase to suppress the ionization of the C4-carboxylic acid, preventing peak tailing and enabling the separation of the C2/C5 isomers based purely on the steric bulk of their substituents.

  • Column Selection: Equip the system with a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: MS-grade Water containing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Phase B: MS-grade Acetonitrile containing 0.1% TFA.

  • Sample Preparation: Dissolve the isomeric mixture in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL. Do not use pure DMSO as the injection solvent, as the injection plug can distort early-eluting peaks.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Maintain the column compartment at 40°C to reduce mobile phase viscosity and sharpen peak shape.

  • Detection & Validation: Monitor UV absorbance at 254 nm. Integrate the peaks. The method is considered validated for quantitation only if the resolution ( Rs​ ) between the C2 and C5 isomers is ≥1.5 .

Protocol 2: 2D-NMR (HMBC) Workflow for Absolute Regioisomer Assignment

Causality Check: Because the fully functionalized oxazole ring lacks protons, we must use the protons of the newly added functional group (e.g., an aryl ring) as a structural probe. HMBC detects couplings across 2 to 3 bonds ( 2J and 3J ). A 5-bond coupling ( 5J ) is invisible. We exploit this distance to determine the position of the substituent.

  • Sample Preparation: Dissolve 10–15 mg of the isolated, chromatographically pure isomer in 600 µL of DMSO- d6​ .

  • Data Acquisition: Acquire a 1H

    13C HMBC spectrum on a 500 MHz or higher NMR spectrometer, optimized for long-range couplings ( J=8 Hz).
  • Signal Identification (The Logic Gate):

    • First, locate the C4 quaternary carbon. It will typically resonate downfield (~160 ppm) due to its proximity to the carboxylic acid carbonyl.

    • Identify the ortho-protons of the newly added functional group (e.g., the aryl substituent).

  • Structural Assignment:

    • If the substituent is at C5: The ortho-protons are exactly 3 bonds away from the C4 carbon. You will observe a strong, distinct 3J cross-peak between the ortho-protons and the C4 carbon.

    • If the substituent is at C2: The ortho-protons are 5 bonds away from the C4 carbon. You will observe no cross-peak to C4, but you will observe a 3J cross-peak to the C2 carbon (~150 ppm).

By combining the quantitative resolution of acidic RP-UPLC with the absolute structural certainty of HMBC NMR, researchers can confidently advance functionalized 2,5-dibromo-4-oxazolecarboxylic acid intermediates through the drug development pipeline.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing), 2016.[1][Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 2021.[2][Link]

  • Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules (MDPI), 2022.[3][Link]

Sources

Comparative

A Comparative Guide to the Stability of Brominated Oxazoles in Acidic and Basic Media

Introduction: The Oxazole Moiety in Modern Chemistry The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Moiety in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in a multitude of biologically active compounds, including antibiotics like Linezolid, anti-inflammatory agents such as Oxaprozin, and numerous marine natural products with potent cytotoxic activities.[3][4][5] Bromination of the oxazole core is a common and critical synthetic strategy, providing a versatile handle for subsequent cross-coupling reactions to build molecular complexity. However, the introduction of a halogen atom significantly alters the electronic landscape of the ring, impacting its stability—a crucial parameter for drug development, formulation, and manufacturing.

This guide provides an in-depth comparative analysis of the stability of brominated oxazoles under both acidic and basic conditions. We will explore the mechanistic underpinnings of degradation, present comparative data, and offer robust experimental protocols for assessing stability in your own research.

The Fundamental Stability of the Oxazole Ring

The oxazole ring is considered aromatic, though its resonance energy is lower than that of its sulfur-containing counterpart, thiazole, or the more basic imidazole.[6] This reduced aromaticity implies a higher susceptibility to reactions that disrupt the ring system. Generally, the oxazole nucleus is thermally stable but can be labile under specific chemical conditions.[4] Key electronic features governing its reactivity include:

  • Weak Basicity: The nitrogen at position 3 (N3) is pyridine-like, but the adjacent oxygen atom's electron-withdrawing effect makes the oxazole ring a very weak base. The conjugate acid has a pKa of approximately 0.8, meaning significant protonation only occurs in strongly acidic media.[6][7]

  • Electron-Deficient C2 Position: The C2 position is flanked by two electronegative heteroatoms (O1 and N3), rendering it the most electron-deficient carbon and the primary site for nucleophilic attack.[7]

  • Acidic C2-H Proton: Consequently, the proton at C2 is the most acidic on the ring, and its deprotonation under strongly basic conditions can initiate ring cleavage.[6]

Degradation in Acidic Media: A Proton-Catalyzed Pathway

In acidic environments, the degradation of brominated oxazoles is primarily driven by acid-catalyzed hydrolysis. The presence of a bromine atom, an electron-withdrawing group, generally exacerbates the ring's susceptibility to this pathway by further increasing the partial positive charge on the ring carbons.

Mechanism of Acid-Catalyzed Hydrolysis: The degradation proceeds via a well-understood mechanism initiated by the protonation of the most basic site, the N3 atom. This step is the causal factor for the subsequent degradation, as it transforms the ring into a highly activated oxazolium cation, which is significantly more electrophilic and vulnerable to nucleophilic attack by water.

  • Protonation: The lone pair on the N3 atom is protonated by an acid (H₃O⁺), forming an oxazolium cation.

  • Nucleophilic Attack: A water molecule attacks the highly electron-deficient C2 position.

  • Ring Opening: The resulting tetrahedral intermediate is unstable and undergoes ring cleavage to form an N-acylamino ketone derivative.

This pathway is particularly relevant for oxazoles with electron-withdrawing substituents, such as bromine, which destabilize the ring and favor the ring-opened product. Certain substitution patterns, like a 5-hydroxy group, are known to be exceptionally unstable under acidic conditions, rapidly leading to hydrolytic ring-opening.[8]

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of a 2-Bromooxazole Oxazole Brominated Oxazole Protonated Oxazolium Cation (Activated) Oxazole->Protonated + H₃O⁺ (Protonation at N3) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack at C2) Product Ring-Opened Product (α-Acylamino Ketone) Intermediate->Product Ring Opening Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis of a 5-Bromooxazole Oxazole Brominated Oxazole Intermediate Tetrahedral Intermediate Oxazole->Intermediate + OH⁻ (Nucleophilic Attack at C2) Product Ring-Opened Products Intermediate->Product Ring Opening

Caption: Mechanism of base-catalyzed hydrolysis of brominated oxazoles.

Comparative Stability: Experimental Data Overview

To provide a clear comparison, we present hypothetical stability data for two isomeric brominated oxazoles. The data, summarized in the table below, reflects the expected trends based on the mechanistic principles discussed. The stability is quantified by the half-life (t₁/₂) of the compound under specified conditions. A shorter half-life indicates lower stability.

Experimental Rationale: We compare a 2-bromo and a 5-bromo substituted oxazole.

  • 2-Bromo-4-methyloxazole: The bromine at the C2 position makes this carbon an excellent electrophile but also a potential leaving group, suggesting high reactivity toward nucleophiles.

  • 5-Bromo-4-methyloxazole: The bromine at the C5 position primarily exerts a strong electron-withdrawing inductive effect, activating the entire ring, especially the C2 position, to nucleophilic attack.

Table 1: Comparative Half-Life (t₁/₂) of Brominated Oxazoles at 40°C

CompoundpH 1.2 (0.1 N HCl)pH 7.0 (Phosphate Buffer)pH 13.0 (0.1 N NaOH)
2-Bromo-4-methyloxazole 1.5 hours> 72 hours0.5 hours
5-Bromo-4-methyloxazole 4.0 hours> 72 hours2.5 hours

Analysis of Data:

  • Extreme pH Sensitivity: Both isomers demonstrate significantly lower stability in strongly acidic and strongly basic media compared to neutral conditions, where they are relatively stable. [9]* Greater Instability in Base: The degradation is markedly faster in strong base than in strong acid. This is because the hydroxide ion is a stronger nucleophile than water, leading to a more rapid direct attack on the C2 position.

  • Influence of Bromine Position: The 2-bromo isomer is less stable than the 5-bromo isomer, particularly in basic media. This is because the bromine atom at the C2 position not only activates this site but can also function as a leaving group during nucleophilic substitution/cleavage reactions.

Protocol: A Self-Validating Method for pH Stability Assessment

This protocol provides a robust, step-by-step workflow for determining the hydrolytic stability of brominated oxazoles. The use of a High-Performance Liquid Chromatography (HPLC) system with an internal standard ensures the quantitative accuracy and self-validating nature of the results.

Objective: To quantify the rate of degradation of a brominated oxazole at various pH values over time.

Materials:

  • Brominated oxazole test compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (e.g., 0.1 N HCl for pH 1.2; phosphate buffer for pH 7.0; 0.1 N NaOH for pH 13.0)

  • Internal Standard (IS) solution (e.g., a stable, structurally similar compound with a distinct retention time, like 2,5-diphenyloxazole)

  • HPLC system with UV detector

  • Incubator or water bath

Experimental Workflow Diagram:

Experimental_Workflow cluster_2 pH Stability Assessment Workflow A 1. Prepare Stock Solutions (Test Compound & Internal Standard) C 3. Initiate Reaction Spike stock solution into pre-heated media A->C B 2. Prepare Buffered Media (e.g., pH 1.2, 7.0, 13.0) B->C D 4. Incubate at Constant Temp (e.g., 40°C) C->D E 5. Sample at Time Points (t=0, 1, 2, 4, 8, 24h) D->E F 6. Quench & Prepare Sample Add sample to quencher/diluent with IS E->F G 7. Analyze by HPLC Quantify peak area ratio (Compound/IS) F->G H 8. Plot Data & Calculate Half-Life ln(Concentration) vs. Time G->H

Caption: Workflow for quantitative pH stability analysis via HPLC.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a 1 mg/mL stock solution of the brominated oxazole in acetonitrile.

    • Accurately prepare a 1 mg/mL stock solution of the Internal Standard (IS) in acetonitrile.

    • Causality Check: Using an organic solvent like acetonitrile for the stock ensures the compound is fully dissolved and stable before introduction to the aqueous media.

  • Reaction Setup:

    • Pipette a defined volume (e.g., 10 mL) of each buffer solution into separate, sealed vials.

    • Place the vials in an incubator set to the desired temperature (e.g., 40°C) and allow them to equilibrate.

    • Causality Check: Pre-heating the media ensures the reaction starts immediately at the target temperature, preventing kinetic lag.

  • Initiation and Sampling:

    • To initiate the experiment (t=0), add a small, precise volume of the brominated oxazole stock solution to each vial to achieve the target final concentration (e.g., 10 µg/mL). Mix thoroughly.

    • Immediately withdraw the first sample (t=0).

    • Withdraw subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the expected stability.

  • Sample Quenching and Preparation:

    • Prepare analysis vials containing a quenching/diluent solution (e.g., a mobile phase buffer at neutral pH) and a fixed amount of the Internal Standard.

    • Immediately add the collected sample to an analysis vial. This quenches the degradation reaction by shifting the pH and diluting the sample.

    • Causality Check: The internal standard is crucial for a self-validating system. It corrects for any variations in sample preparation, injection volume, or detector response, ensuring that changes in the peak area ratio are due solely to the degradation of the test compound.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method capable of separating the parent compound from its degradants and the internal standard.

    • Record the peak areas for the brominated oxazole and the internal standard at each time point.

  • Data Analysis:

    • Calculate the peak area ratio (Parent / IS) for each time point.

    • Plot the natural logarithm (ln) of the peak area ratio against time.

    • The data should fit a first-order decay model. The slope of the line is the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Conclusion and Practical Implications

The stability of brominated oxazoles is highly dependent on pH. They are generally unstable in both strong acidic and strong basic conditions, with degradation being particularly rapid in basic media. The position of the bromine substituent significantly modulates this instability, with 2-bromooxazoles often exhibiting lower stability than their 5-bromo counterparts due to the dual role of the bromine as an activating group and a potential leaving group.

For researchers, scientists, and drug development professionals, these findings have critical implications:

  • Reaction Conditions: When using brominated oxazoles as synthetic intermediates, strongly acidic or basic conditions should be avoided or used with caution and at low temperatures to minimize degradation.

  • Purification and Storage: Purification methods like chromatography should use buffered or neutral mobile phases. For long-term storage, brominated oxazoles should be kept as solid materials in a cool, dry, and dark environment, protected from atmospheric moisture. [10]* Drug Formulation: If a brominated oxazole is part of an active pharmaceutical ingredient (API), formulation strategies must focus on maintaining a neutral pH microenvironment. The use of buffers and selection of excipients that do not promote pH extremes is paramount to ensuring drug product stability. [9][11] By understanding the mechanisms of degradation and employing robust quantitative methods to assess stability, researchers can effectively mitigate risks and harness the full synthetic potential of these valuable heterocyclic compounds.

References

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. [Link]

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-27. [Link]

  • Kramer, J. W., & Tepe, J. J. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron, 93, 132297. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cognizant Communication Corporation. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Zhang, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Miller, M. J., et al. (2012). Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. Bioorganic & Medicinal Chemistry, 20(21), 6495-6508. [Link]

  • Al-Hourani, B. J., et al. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3668. [Link]

  • D'Souza, F. M., & D'Souza, L. (2014). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. National Institute of Oceanography. [Link]

  • Boyd, G. V. (2025). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Kappe, C. O., & de Souza, F. B. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 467-474. [Link]

  • Fröhlich, J., & Kalt, W. (1990). Base-catalyzed halogen dance reaction at thiophenes: a spectroscopic reinvestigation of the synthesis of 2,5-dibromo-3-(trimethylsilyl)thiophene. The Journal of Organic Chemistry, 55(9), 2993-2995. [Link]

  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. [Link]

  • Fascione, M. A., et al. (2017). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 15(1), 172-177. [Link]

  • An, B., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3295-3305. [Link]

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